2-Amino-3-chloro-5-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTHZSSUQJRBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482442 | |
| Record name | 2-Amino-3-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31430-41-8 | |
| Record name | 2-Amino-3-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-3-chloro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3-chloro-5-methylpyridine (CAS 31430-41-8): Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Amino-3-chloro-5-methylpyridine, a key heterocyclic building block in modern medicinal and agricultural chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile intermediate.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridines are a cornerstone of contemporary organic synthesis, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific arrangement of functional groups on the pyridine ring dictates the molecule's reactivity and its ultimate utility. This compound (also known as 6-Amino-5-chloro-3-picoline) is a prime example of a strategically functionalized pyridine, offering multiple reactive sites for further chemical elaboration. Its unique combination of an amino group, a chloro substituent, and a methyl group makes it a valuable precursor for the synthesis of complex, biologically active molecules. This guide will explore the fundamental properties and synthetic utility of this important chemical intermediate.
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis. This section details the key characteristics of this compound.
General and Physical Properties
This compound typically appears as a light yellow to brown or dark green powder or crystalline solid.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 31430-41-8 | [1][3][4][5] |
| Molecular Formula | C₆H₇ClN₂ | [1][4] |
| Molecular Weight | 142.59 g/mol | [1][4] |
| Appearance | Light yellow to brown to dark green powder to crystal | [1][2] |
| Melting Point | 58 - 62 °C | [1] |
| Boiling Point (calculated) | 231.6 ± 35.0 °C at 760 mmHg | [4] |
| Density (calculated) | 1.3 ± 0.1 g/cm³ | [4] |
| Flash Point (calculated) | 93.9 ± 25.9 °C | [4] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Analysis (Predicted)
2.2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino groups.
-
Aromatic Protons: Two signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons at the C4 and C6 positions of the pyridine ring. These would likely appear as doublets due to coupling with each other.
-
Methyl Protons: A singlet at approximately δ 2.1-2.3 ppm, corresponding to the three protons of the methyl group.
-
Amino Protons: A broad singlet in the region of δ 4.5-5.5 ppm, corresponding to the two protons of the amino group. The chemical shift of this peak can be highly variable and is dependent on solvent and concentration.
2.2.2. 13C NMR Spectroscopy (Predicted)
The 13C NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule.
-
Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbon bearing the amino group (C2) would be expected at the higher end of this range, while the carbon attached to the chlorine (C3) would also be significantly deshielded.
-
Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present.
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of the symmetric and asymmetric stretching vibrations of the primary amine.
-
C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands from the methyl group just below 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.
2.2.4. Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 142. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak. Fragmentation would likely involve the loss of a chlorine atom, a methyl radical, or hydrogen cyanide from the pyridine ring.
Synthesis of this compound
The synthesis of this compound can be approached through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and effective strategy involves the selective amination of a corresponding dichlorinated pyridine precursor.
Proposed Synthetic Pathway: Amination of 2,3-dichloro-5-methylpyridine
A highly plausible and industrially relevant method for the synthesis of this compound is the nucleophilic aromatic substitution of 2,3-dichloro-5-methylpyridine with ammonia. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack facilitates this selective amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Physicochemical properties of 6-Amino-5-chloro-3-picoline
An In-depth Technical Guide to the Physicochemical Properties of 6-Amino-5-chloro-3-picoline
Introduction
6-Amino-5-chloro-3-picoline, also known by its systematic IUPAC name 2-Amino-3-chloro-5-methylpyridine, is a substituted pyridine derivative of significant interest in the chemical, pharmaceutical, and agrochemical industries.[1][2] As a versatile chemical intermediate, its unique molecular architecture, featuring an amino group, a chlorine atom, and a methyl group on a pyridine ring, makes it a valuable building block for the synthesis of more complex, biologically active molecules.[1][2] Its structure is leveraged in the development of anti-inflammatory agents, antimicrobial compounds, herbicides, and pesticides.[1][2]
A thorough understanding of the physicochemical properties of 6-Amino-5-chloro-3-picoline is paramount for researchers, scientists, and drug development professionals. These properties govern its behavior in chemical reactions, its solubility in various solvent systems, its stability under different conditions, and the analytical methods required for its characterization and quality control. This guide provides a comprehensive overview of these core properties, supported by field-proven insights and detailed experimental protocols to ensure scientific integrity and practical applicability.
Chemical Identity and Structure
The precise identification of a chemical entity is the foundation of all subsequent scientific investigation. Ambiguity in nomenclature can lead to erroneous data interpretation. 6-Amino-5-chloro-3-picoline is most accurately and unambiguously identified by its CAS Registry Number.
-
IUPAC Name: this compound[3]
-
Synonyms: 6-Amino-5-chloro-3-picoline, 2-Amino-5-methyl-3-chloropyridine, 3-Chloro-5-methyl-2-pyridinamine[3]
-
Molecular Formula: C₆H₇ClN₂[1]
-
Molecular Weight: 142.59 g/mol [1]
The structural arrangement of the functional groups on the pyridine ring is critical to the molecule's reactivity and physical characteristics.
Caption: Chemical structure of 6-Amino-5-chloro-3-picoline (CAS 31430-41-8).
Physical and Chemical Properties
The physical state, solubility, and thermal properties of a compound are critical parameters for its storage, handling, and use in synthesis. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Light yellow to brown to dark green powder or crystals | [1][3] |
| Melting Point | 58 - 62 °C | [1] |
| Boiling Point | Not specified (experimental); prediction may be possible | - |
| Solubility | Limited solubility in water; Soluble in organic solvents like ethanol and dichloromethane | [4][5] |
| Stability | Stable under normal room temperature conditions; should be kept in a dark, dry, and sealed container | [3][4][5] |
| Purity | Commercially available with ≥ 98% purity (GC) | [1] |
Discussion of Properties:
-
Appearance and Physical State: The compound exists as a crystalline solid at room temperature, which simplifies handling and weighing operations.[5] The color variation suggests that purity levels or the presence of minor impurities can influence its appearance.
-
Melting Point: The defined melting point range of 58-62 °C is a key specification for identity and purity assessment.[1] A broad or depressed melting point range would indicate the presence of impurities.
-
Solubility: Its limited aqueous solubility and good solubility in common organic solvents are typical for a molecule of its polarity and structure. This solubility profile dictates the choice of solvents for chemical reactions, extractions, and chromatographic purification.[4][5]
-
Stability: The compound is generally stable but should be protected from light and heat to prevent degradation.[4] As a substituted pyridine, it may react with strong oxidizing agents.[5] Proper storage in a tightly sealed container at room temperature is recommended to maintain its integrity.[3]
Spectroscopic and Analytical Characterization
To ensure the identity, purity, and quality of 6-Amino-5-chloro-3-picoline, a combination of chromatographic and spectroscopic techniques is essential. These methods provide orthogonal data, creating a self-validating system for quality control.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for determining the purity of non-volatile compounds like substituted pyridines.[6] A reverse-phase HPLC method with UV detection is typically employed. Purity is calculated as the percentage of the main peak area relative to the total area of all detected peaks.[6]
-
Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is ideal for assessing purity and identifying any volatile impurities.[1][6] The compound is dissolved in a volatile solvent, and purity is determined by the area percentage of the main peak in the total ion chromatogram.[6]
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: The spectrum would confirm the presence of all proton environments: distinct signals for the two aromatic protons on the pyridine ring, a broad singlet for the amino (-NH₂) protons, and a singlet for the methyl (-CH₃) protons.
-
¹³C NMR: This technique would show six distinct signals corresponding to the six carbon atoms in the molecule, confirming the substitution pattern.
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural information. The expected molecular ion peak would correspond to the molecular weight of 142.59 g/mol .[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorption bands would be observed for N-H stretching of the amino group, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring, and the C-Cl stretching vibration.
Caption: Workflow for the analytical characterization of 6-Amino-5-chloro-3-picoline.
Experimental Protocol: HPLC Purity Determination
This protocol provides a representative method for the purity analysis of 6-Amino-5-chloro-3-picoline. The causality behind experimental choices is to achieve optimal separation of the main compound from potential impurities.
Objective: To determine the purity of a 6-Amino-5-chloro-3-picoline sample using a reverse-phase HPLC method with UV detection.[6]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). Rationale: The C18 stationary phase provides excellent retention and separation for moderately polar organic molecules like the analyte.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Rationale: TFA acts as an ion-pairing agent to improve peak shape and provides an acidic pH to ensure the amino group is protonated and behaves consistently.
-
Mobile Phase B: Acetonitrile with 0.1% TFA. Rationale: Acetonitrile is a common organic modifier that provides good elution strength for the analyte.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes. Rationale: A gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column in a reasonable time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: The pyridine ring is aromatic and exhibits strong absorbance at this wavelength, providing high sensitivity.
-
Injection Volume: 10 µL.
Methodology:
-
Standard/Sample Preparation:
-
Accurately weigh approximately 5 mg of the 6-Amino-5-chloro-3-picoline sample.
-
Dissolve the sample in 5 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution if necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection. Rationale: This step removes any particulate matter that could block the column or tubing, ensuring system longevity and data quality.[6]
-
-
System Equilibration:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample onto the column.
-
Acquire the chromatogram for a total run time of 30 minutes to ensure all components have eluted.
-
-
Data Analysis:
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity of the compound by determining the area percentage of the main analyte peak relative to the total area of all peaks.
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[6]
-
Chemical Reactivity and Synthetic Utility
The reactivity of 6-Amino-5-chloro-3-picoline is dictated by the electronic properties of the pyridine ring and its substituents. The electron-withdrawing nature of the ring nitrogen, combined with the activating amino group and the displaceable chloro group, makes it a versatile synthetic intermediate.
Caption: Key reaction pathways for 6-Amino-5-chloro-3-picoline in organic synthesis.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is susceptible to displacement by various nucleophiles (e.g., amines, alcohols, thiols). The reactivity in SNAr is governed by the electronic influence of the ring nitrogen and the other substituents.[7]
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond can readily participate in cross-coupling reactions such as Suzuki-Miyaura coupling (with boronic acids) and Buchwald-Hartwig amination (with amines).[7] These reactions are fundamental in modern drug discovery for creating complex C-C and C-N bonds.
-
Reactions of the Amino Group: The amino group is nucleophilic and can undergo standard transformations such as acylation (reaction with acyl chlorides or anhydrides to form amides), alkylation, and diazotization.
Safety and Handling
Proper handling of any chemical reagent is crucial for laboratory safety. 6-Amino-5-chloro-3-picoline is classified as an irritant.
-
Hazard Codes: Xi (Irritant)[3]
-
GHS Hazard Statements:
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[3]
-
Safety Precautions:
-
Storage: Keep in a dark place, sealed in a dry container at room temperature.[3]
Conclusion
6-Amino-5-chloro-3-picoline is a chemical intermediate with well-defined physicochemical properties that are crucial for its application in pharmaceutical and agrochemical synthesis. Its solid state, moderate melting point, and characteristic solubility profile facilitate its use in a laboratory setting. A robust suite of analytical techniques, particularly HPLC and GC, are available to ensure its identity and purity, which is a cornerstone of safe and effective drug development.[6] The compound's reactivity, centered around its chloro and amino functionalities, provides synthetic chemists with a versatile platform for constructing diverse and complex molecular targets. Adherence to appropriate safety and handling protocols is essential when working with this irritant compound. This guide provides the foundational knowledge required for the effective and safe utilization of 6-Amino-5-chloro-3-picoline in a research and development environment.
References
- A Comparative Purity Analysis of 6-chloro-N-methylpyridin-2-amine and Structural Analogs for Pharmaceutical Research. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQDs9t3X0OlO2U6Hp1KW6V6jjJp_gy1xCPu5DHetS3KBp1Y8g6MNiOXeXVJreUxQaFFTiZq1B4oJlu_VPq7eGcVleHFZSDXGcYLZcj6_1rG-FXhmLpQZeZFEvHHN72yJwmRAX6m45REhFRjdhBf63x7YKye1T4_YhXkYMRQzJkTYOJZN2TrLzrWQuVsJk_4MJG9rF1VCMjwiA1OTLRgl59znetx9cBj328HCwEWm47fyNDouR3BIimUhuCsZ3-T13x8X8_gqDcETQhf7hmiavQWbk=]
- A75706 - SAFETY DATA SHEET. MilliporeSigma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECeAXGBtShQJcz3Ci1sdbWkfpbYn-8ZF8HP0iejc3H1NEcKR9EmPAXnd3cSXASSsUjVPfD-Bf9rSikHnoQ9WZeM9AdT9TlIR2ujhxEK5v7Yb7whEevT1FUDXKJiUi4D2cN4SD4yhQlAZQDDgj-lP1Q]
- 3-Amino-6-chloro-2-picoline | C6H7ClN2 | CID 7009500. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESyFfeSIqkV6UC38Sr_eOZX7fyjSfrEMDgVnPWI9Ho6712KXcljqKDMD3biiLrmIYmpae7bHR0pSiJ4aFom6PGKwrzY5RasRihGTotE8pQZY9qGiyes_apItONoT0aJ-qxEcbnR4q7w9QKRDDNBJhRytWtiteEYNHLtnerZNPCag==]
- This compound. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHuZ2g5RC7XZV225xtefeH_mvhPBpl604eMarl5iGsC7GHWegef0t2i1QsKMlZ36F2ueAZvfi0-3l5dscN5LKKRFy-uYMtYHUhs6lk2NEqFui8IlhDNCU46YdvP4drnrEJEb8=]
- 3-amine-6-chloro-5-methylpyridine. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9XglxMWI9Jfg1hYe6lqyG1dw6VnCFyhH87NTtN5R8pWx6MqaLy0imXvIF_N-PSNtz2cgMiox1HbiDfCuyvBv653XsgSgH8vZmtszuFwvg5IIJYrwrQrOZXeQ46UoNhGko8mC4FmavUxjJ-4sP0eRxAPcXqthIIyuseSU=]
- 2-Amino-5-chloro-6-methyl pyridine. Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2uhkYr0UU1yrRJ5DZFBe4oqMiNXUi33KI-yzcMZe6C_AYzfZHIkySDNleft4zb6ylGtgUzGc9vqgORkrvV3qIGGavblD5fk4WIW4Mut7z56j6_VysUQJchNKomvtB3mtPPU8=]
- A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVLplFrZhnY8Fx9xB98uvcGU6Mj5gfxdrkIQQhSV9p8E6s535GQ54PikiJmGRFenCCKFr3IXi2dYyj2bKxECNRT62srDR-D_Xki4bYF_P2sGdGGVDPZAKpeVulpR2kkRf-c35J6vZ74J60CKiwocOyU3tF9gI7aip3lI25YPmVpsLsOvNqUSa735r2-k5a_ejpCY-QUpjbJOjzbfp6pqstb1Jl9pVpLE20DNJdWnr-zBg26K2hz3RR2yLeetaSiXR1mjiUef3EquiuZRt3_grya91iDCn50X-qsjxUwjE=]
- 6-AMINO-5-CHLORO-NICOTINONITRILE. Chongqing Chemdad Co. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI4cRAsZx4EnbaVVbI7qa3HIuD-_ywK6lDjrMgkkzarudkIwRXvoA2Q7PMXSyKTwZIRUDTs3iOCmSA1hmHeT132Q3CBZyPHpX4Q5IklQlBcLf8IqtK84gNbIS0D5D-XnZG6AUCk74Bo2eUZtPYiCw=]
- This compound. Chongqing Chemdad Co. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2QfG2HMXUuADgfCnzihC2ogK7sdOGhOYhYbAAln9pEk2wm88CzXFstYUsAyxVN8x4hBwS7IkiKzc7UzQblHJBzk-LO1OC-L7gv2nj568kHnU9fSQdstudE9FY8Hr4vnKZ8UWpybWAhAVFz3qzVEc=]
- 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Pipzine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5pJaL51deA74Fq4L-hTsf9jo3Ge7tGCOmMJWxvxlYQLDIXdFZQaZWRcoP-AVrrxNDdpq_NHaQh3S4CiC2jlMCSpducjVw-8Eqm7BkGmvaJ9ckYqw4J-oBe0d1RmiYSn6o4D_GECRNmbERdBfCfE0onQt22H2KnToQ38weV8kHbk_c1Jio5smao9bnZnbsGiY=]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. chembk.com [chembk.com]
- 5. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-Amino-6-chloro-2-picoline | C6H7ClN2 | CID 7009500 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 2-Amino-3-chloro-5-methylpyridine
Introduction
2-Amino-3-chloro-5-methylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific arrangement of amino, chloro, and methyl functional groups on the pyridine core imparts unique reactivity, making it a valuable intermediate for developing complex, biologically active molecules.[1]
Accurate structural elucidation and purity assessment are paramount in the fields of drug discovery and chemical synthesis. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data required for unambiguous characterization. This technical guide offers an in-depth analysis of the spectral data for this compound, grounded in established principles and experimental best practices. The content herein is designed to equip researchers, scientists, and drug development professionals with the necessary insights to confidently identify and utilize this compound.
Molecular Structure and Spectroscopic Overview
The structural integrity of a chemical intermediate directly impacts the outcome of a synthetic pathway and the quality of the final product. Therefore, a multi-faceted analytical approach is essential for verification.
-
¹H and ¹³C NMR Spectroscopy reveals the precise electronic environment of each hydrogen and carbon atom, confirming the substitution pattern on the pyridine ring.
-
IR Spectroscopy provides a characteristic "fingerprint" based on the vibrational modes of the molecule's functional groups, confirming the presence of the amine (N-H), methyl (C-H), and aromatic ring (C=C, C=N) moieties.[2]
-
Mass Spectrometry determines the molecular weight and provides evidence of the elemental composition through isotopic patterns. Its fragmentation analysis offers further structural confirmation.[3]
The logical workflow for this comprehensive characterization is outlined below.
Caption: Integrated workflow for the spectroscopic characterization of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants provides definitive evidence of the compound's connectivity.
Experimental Protocol: NMR
A high-quality spectrum is contingent on proper sample preparation and instrument parameter selection. The choice of solvent is critical; deuterated chloroform (CDCl₃) is commonly used for its ability to dissolve a wide range of organic compounds and its single residual peak, which serves as a convenient internal reference.
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak (CDCl₃: δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).
-
Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the two aromatic protons, the amino protons, and the methyl protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-4 | ~7.8 | Doublet (d) | 1H | Aromatic CH | Deshielded by the adjacent electronegative nitrogen and the para-chloro group. |
| H-6 | ~8.0 | Doublet (d) | 1H | Aromatic CH | Deshielded by the adjacent nitrogen. The precise shift is influenced by the ortho-amino and meta-chloro groups. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Amino Protons | The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. The chemical shift can vary with concentration and solvent. |
| -CH₃ | ~2.2 | Singlet (s) | 3H | Methyl Protons | Located in a typical region for a methyl group attached to an aromatic ring. |
Note: Predicted values are based on the analysis of similar structures such as 2-Amino-5-methylpyridine[4] and 2-Chloro-5-methylpyridine.[5] Coupling constants (J) between the aromatic protons are expected to be in the range of 2-3 Hz (meta-coupling).
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum should display six signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| C-2 | ~158 | C-NH₂ | The amino group has a strong shielding effect, but this carbon is also attached to nitrogen, resulting in a downfield shift. |
| C-3 | ~120 | C-Cl | The carbon directly attached to chlorine is deshielded. |
| C-4 | ~138 | Aromatic CH | Aromatic carbon shifts are influenced by all substituents. |
| C-5 | ~130 | C-CH₃ | |
| C-6 | ~147 | Aromatic CH | Deshielded due to its proximity to the ring nitrogen. |
| -CH₃ | ~17 | Methyl Carbon | Typical chemical shift for a methyl group on an aromatic ring. |
Note: Predicted values are based on substituent effects and data from related compounds like 2-Amino-5-methylpyridine.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is an effective and rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes.
Experimental Protocol: IR
For solid samples, the Attenuated Total Reflectance (ATR) technique is a modern and convenient alternative to the traditional KBr pellet method, as it requires minimal sample preparation.
-
Sample Preparation (ATR) : Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition : Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Collection : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be collected first and automatically subtracted from the sample spectrum.
IR Spectral Data and Interpretation
The IR spectrum provides clear evidence for the key functional groups within the molecule. The vibrational spectrum of a substituted pyridine is a composite of the vibrations of the pyridine ring and its substituents.[2]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | C-H Aromatic Stretching | Pyridine Ring |
| 2980 - 2850 | Medium-Weak | C-H Aliphatic Stretching | Methyl Group (-CH₃) |
| 1620 - 1580 | Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1610 - 1430 | Strong to Medium | C=C and C=N Ring Stretching | Pyridine Ring[2] |
| ~1380 | Medium | C-H Symmetric Bending | Methyl Group (-CH₃) |
| 1300 - 1200 | Medium-Strong | C-N Stretching | Aryl Amine |
| 850 - 750 | Strong | C-H Out-of-plane Bending | Substituted Aromatic Ring |
| ~700 | Medium | C-Cl Stretching | Aryl Chloride |
Note: The presence of electron-donating groups like -NH₂ generally leads to a decrease in the frequency of ring stretching vibrations.[2]
Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, details about its structural components.
Experimental Protocol: MS
Electron Ionization (EI) is a common technique that generates positive ions by bombarding the sample with high-energy electrons, leading to ionization and fragmentation.
-
Sample Introduction : Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC).
-
Ionization : Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to generate a molecular ion (M⁺˙) and various fragment ions.
-
Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection : Detect the ions to generate a mass spectrum, which plots relative abundance versus m/z.
Mass Spectrum and Fragmentation Analysis
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl).
-
Molecular Ion (M⁺˙) : The molecular weight is 142.59 g/mol . The spectrum will show a molecular ion peak at m/z 142 (for the ³⁵Cl isotope) and an M+2 peak at m/z 144 (for the ³⁷Cl isotope). The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, which is a definitive signature for a monochlorinated compound.
-
Fragmentation : The molecular ions are energetically unstable and can break into smaller, characteristic pieces.[7] Common fragmentation pathways for chloropyridines involve the loss of a chlorine atom or other small molecules.[3][8]
Predicted Fragmentation Pathway:
-
Loss of Chlorine Radical (•Cl) : M⁺˙ (m/z 142) → [M - Cl]⁺ (m/z 107). This is often a favorable fragmentation step.
-
Loss of Hydrogen Cyanide (HCN) : The pyridine ring can fragment by losing HCN (27 Da). M⁺˙ (m/z 142) → [M - HCN]⁺˙ (m/z 115).
-
Loss of Methyl Radical (•CH₃) : M⁺˙ (m/z 142) → [M - CH₃]⁺ (m/z 127).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. yufengchemicals.com [yufengchemicals.com]
- 4. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Amino-5-methylpyridine(1603-41-4) 13C NMR [m.chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. jcsp.org.pk [jcsp.org.pk]
Solubility of 2-Amino-3-chloro-5-methylpyridine in organic solvents
An In-depth Technical Guide to the Solubility of 2-Amino-3-chloro-5-methylpyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in the pharmaceutical and agrochemical sectors.[1] While specific quantitative solubility data is sparse in public literature, this document synthesizes foundational chemical principles, data from analogous structures, and detailed experimental protocols to empower researchers in drug discovery and process development. We delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility, and provide a robust, validated methodology for its empirical determination. The aim is to equip scientists with the predictive understanding and practical tools necessary to effectively utilize this compound in various solvent systems.
Introduction: The Significance of this compound
This compound (CAS RN: 31430-41-8), also known as 6-Amino-5-chloro-3-picoline, is a substituted pyridine derivative of significant interest.[2] Its unique arrangement of functional groups—an amine, a chloro group, and a methyl group on a pyridine scaffold—makes it a versatile building block for the synthesis of complex, biologically active molecules.[1] It serves as a crucial precursor in the development of novel anti-inflammatory agents, anti-cancer therapies, and advanced agrochemicals such as herbicides and pesticides.[1]
A thorough understanding of the solubility of this intermediate is a critical, non-negotiable prerequisite for its practical application. Solubility dictates the choice of reaction media, influences reaction kinetics and yield, governs the efficiency of purification processes like crystallization, and is a cornerstone of formulation development. This guide provides the necessary framework for predicting and determining its solubility profile across a range of common organic solvents.
Molecular Structure and Physicochemical Drivers of Solubility
The solubility behavior of a compound is intrinsically linked to its molecular structure. The key to predicting how this compound interacts with solvents lies in analyzing its functional groups and overall polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [3] |
| Molecular Weight | 142.59 g/mol | [3] |
| Appearance | Light yellow to brown powder/crystal | [2] |
| Melting Point | 58.0 to 62.0 °C | [2] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | Computed |
| Hydrogen Bond Acceptors | 2 (from the pyridine N and -NH₂ N atoms) | Computed |
| Topological Polar Surface Area (TPSA) | 38.9 Ų | [4] |
| Predicted LogP (XLogP3) | 1.5 | [4] |
Note: Computed properties are derived from publicly available databases for structurally similar isomers and should be confirmed experimentally.
Expert Analysis of Structural Features:
-
Polarity and Hydrogen Bonding: The molecule possesses both polar and non-polar characteristics. The amino (-NH₂) group and the nitrogen atom in the pyridine ring are key polar sites. The primary amine is a potent hydrogen bond donor , while the pyridine nitrogen is a hydrogen bond acceptor . This dual capability strongly suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, DMSO).
-
"Like Dissolves Like": The fundamental principle of solubility states that substances with similar intermolecular forces are likely to be soluble in one another.[5][6][7] The presence of the chloro and methyl groups adds some non-polar character, but the dominant features for solubility are the polar amine and pyridine ring nitrogen. Therefore, we can predict higher solubility in polar organic solvents compared to non-polar hydrocarbon solvents like hexane.
-
Intermolecular Interactions: The dissolution process is a competition between solute-solute interactions in the crystal lattice and solute-solvent interactions. For this compound to dissolve, the solvent molecules must provide enough energy to overcome the crystal lattice energy. This is achieved through strong dipole-dipole interactions and, most importantly, hydrogen bonding.
The following diagram illustrates the potential intermolecular forces at play between the solute and different classes of solvents.
Caption: Intermolecular interactions governing solubility.
Solubility Profile: Predictions and Analog-Based Insights
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding (solute acts as both donor and acceptor) and polar interactions. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Strong dipole-dipole interactions; solvent acts as a hydrogen bond acceptor. |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderate polarity and ability to accept hydrogen bonds. |
| Halogenated | Dichloromethane (DCM) | Moderate | Similar polarity, dipole-dipole interactions. |
| Aromatic | Toluene | Low to Moderate | Primarily van der Waals forces; potential for weak C-H···π interactions.[9] |
| Non-Polar | Hexane, Heptane | Very Low / Insoluble | Mismatch in polarity; only weak van der Waals forces are possible. |
Trustworthiness Note: This table is a predictive guide. The actual quantitative solubility must be determined experimentally. Factors like crystal polymorphism can significantly influence solubility and can only be assessed empirically.
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
To establish definitive solubility data, the equilibrium shake-flask method is the gold standard, recognized for its reliability.[10][11] This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is reached and measured accurately.
Causality Behind the Protocol:
This method is designed to measure thermodynamic solubility , which represents the true equilibrium saturation point of the solute in the solvent at a given temperature. This is distinct from kinetic solubility, which can often overestimate the stable solubility and lead to precipitation issues later in a process.[12][13][14] Every step is designed to control variables and ensure the final measurement is robust and reproducible.
Step-by-Step Methodology:
-
Preparation:
-
Ensure the this compound is of high purity (>98%).
-
Use analytical grade or HPLC grade organic solvents.
-
Prepare a series of temperature-controlled vials or flasks (e.g., 20 mL glass scintillation vials with PTFE-lined caps).
-
-
Addition of Solute and Solvent:
-
Add a pre-weighed amount of the solvent (e.g., 10.0 mL) to each vial.
-
Add an excess amount of this compound to each vial. Causality: An excess of solid is critical to ensure that the solution becomes saturated and remains so at equilibrium, with undissolved solid present throughout the experiment.[10]
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C / 298.15 K).
-
Agitate the vials at a constant speed for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended; for some systems, 48-72 hours may be necessary. Causality: Constant temperature is vital as solubility is highly temperature-dependent.[5][7] The extended agitation time ensures the dissolution rate and precipitation rate become equal. It is advisable to test multiple time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, stop the agitation and allow the vials to rest in the temperature bath for at least 2 hours. Causality: This allows the excess, undissolved solid to settle, preventing contamination of the supernatant sample.
-
Alternatively, for faster separation, centrifuge the vials at the experimental temperature.
-
-
Sample Withdrawal and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. Causality: Using a pipette at the same temperature as the experiment prevents the solute from precipitating due to cooling.
-
Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed volumetric flask. Causality: Filtration removes any remaining microscopic solid particles that could falsely inflate the measured concentration.
-
Dilute the filtered sample to a suitable concentration for analysis using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Quantify the concentration against a calibration curve prepared with known standards of this compound.
-
-
Calculation:
-
Calculate the concentration in the original saturated solution, accounting for any dilutions made.
-
Express the final solubility in desired units, such as mg/mL, g/L, or mol/L.
-
Experimental Workflow Diagram:
Caption: Workflow for the Equilibrium Shake-Flask Method.
Conclusion
While quantitative solubility data for this compound requires empirical determination, a strong predictive understanding can be derived from its molecular structure. The presence of a hydrogen-bonding amine group and a polar pyridine ring suggests high solubility in polar protic and aprotic organic solvents, with diminishing solubility in less polar media. For researchers requiring precise data for process development, reaction optimization, or formulation, the detailed Equilibrium Shake-Flask protocol provided in this guide offers a robust and reliable path to generating high-quality, defensible results. This foundational knowledge is essential for unlocking the full potential of this valuable chemical intermediate in scientific innovation.
References
- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
- How to determine the solubility of a substance in an organic solvent? (2024, May 28).
- This compound - Safety Data Sheet. (2025, September 6). ChemicalBook.
- Experiment: Solubility of Organic & Inorganic Compounds. Tufts University.
- SAFETY DATA SHEET - 2-Amino-3-chloro-5-(trifluoromethyl)pyridine. (2010, October 27). Fisher Scientific.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- EXPERIMENT 1 DETERMIN
- General Experimental Protocol for Determining Solubility. Benchchem.
- Technical Support Center: Enhancing Aqueous Solubility of 4-(4-Nitrobenzyl)
- Solubility of organic compounds (video). Khan Academy.
- 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706. PubChem.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- C–H···π interactions increase pyridinium solubility by disrupting ionic...
- Shake-Flask Solubility Assay. Enamine.
- Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. Benchchem.
- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
- This compound. Chem-Impex.
- 3-Amino-2-chloro-5-methylpyridine 97 34552-13-1. Sigma-Aldrich.
- This compound 31430-41-8. Tokyo Chemical Industry (India) Pvt. Ltd..
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 31430-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.ws [chem.ws]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. enamine.net [enamine.net]
- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-3-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 2-Amino-3-chloro-5-methylpyridine, a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. In the absence of a published crystal structure for this specific molecule, this guide synthesizes data from advanced computational studies on closely related analogues and fundamental principles of stereochemistry. We will delve into the electronic effects of the substituents on the pyridine ring, predict key structural parameters, and explore the conformational preferences governed by steric and electronic interactions, including the potential for intramolecular hydrogen bonding. This guide aims to provide a robust theoretical framework to inform the rational design of novel bioactive molecules incorporating the this compound scaffold.
Introduction: The Significance of the this compound Scaffold
This compound is a versatile substituted pyridine that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. Its unique arrangement of an amino group, a chloro substituent, and a methyl group on the pyridine core imparts a specific reactivity and set of physicochemical properties that are highly valuable in the fields of pharmaceutical and agrochemical development.[1] The strategic placement of these functional groups allows for diverse downstream chemical modifications, making it a sought-after precursor for generating libraries of novel compounds for screening and optimization.[1]
The biological importance of the broader aminopyridine class of compounds is well-established. They are recognized as privileged structures in drug discovery, appearing in molecules with a wide range of therapeutic applications.[2] The insights into the precise three-dimensional structure and conformational dynamics of this compound are therefore paramount for understanding its interaction with biological targets and for the structure-based design of new and improved derivatives.
Predicted Molecular Structure and Electronic Landscape
While a definitive crystal structure for this compound is not publicly available, we can predict its key structural features with a high degree of confidence using Density Functional Theory (DFT) calculations, a powerful computational method for modeling molecular systems.[3][4][5][6] Studies on analogous compounds such as 2-amino-3-chloro-5-trifluoromethyl pyridine and 2-amino-3-methyl-5-nitropyridine provide a strong basis for these predictions.[5][7]
The pyridine ring is an aromatic, planar system. The substituents—amino, chloro, and methyl groups—will influence the electronic distribution within this ring. The amino group is a strong electron-donating group through resonance, increasing the electron density at the ortho and para positions. Conversely, the chloro group is an electron-withdrawing group through induction due to its high electronegativity. The methyl group is a weak electron-donating group through hyperconjugation. The interplay of these electronic effects governs the molecule's reactivity, polarity, and potential for intermolecular interactions.
Key Geometric Parameters (Predicted)
Based on DFT calculations performed on closely related molecules, the following table summarizes the predicted bond lengths and angles for this compound.
| Parameter | Predicted Value | Justification |
| C-Cl Bond Length | ~1.74 Å | Consistent with C-Cl bond lengths in other chloropyridines. |
| C-N (amino) Bond Length | ~1.37 Å | Shorter than a typical C-N single bond due to resonance of the amino lone pair with the pyridine ring. |
| C-C (ring) Bond Lengths | 1.38 - 1.40 Å | Typical aromatic C-C bond lengths. |
| C-N (ring) Bond Lengths | 1.33 - 1.35 Å | Typical aromatic C-N bond lengths in a pyridine ring. |
| C-N-C (ring) Bond Angle | ~117° | Characteristic of a pyridine ring. |
| C-C-Cl Bond Angle | ~119° | |
| C-C-NH2 Bond Angle | ~121° |
These values are estimations based on computational data from analogous structures and are subject to refinement upon experimental determination.
Conformational Analysis: The Orientation of the Amino Group
A key aspect of the conformational landscape of this compound is the rotational barrier around the C2-NH2 bond. The orientation of the amino group relative to the pyridine ring can have significant implications for the molecule's shape, polarity, and hydrogen bonding capabilities.
Potential for Intramolecular Hydrogen Bonding
The proximity of the amino group at the C2 position and the chloro group at the C3 position raises the possibility of an intramolecular hydrogen bond (IMHB) of the N-H···Cl type. While chlorine is a weak hydrogen bond acceptor, such interactions can influence the conformational preference of the amino group.[8][9] Computational studies on similar systems can help elucidate the energetic favorability of a conformation stabilized by such an IMHB versus a conformation where the amino hydrogens are pointing away from the chlorine atom.[8]
The diagram below illustrates the potential conformational equilibrium.
Caption: Rotational isomers of this compound around the C2-NH2 bond.
The relative energies of these conformers would be determined by a balance of factors: the stabilizing energy of the potential N-H···Cl hydrogen bond in Conformer A versus potential steric hindrance between the amino group and the substituents on the ring.
Experimental and Computational Methodologies for Structural Elucidation
To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be employed.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state.
Experimental Protocol:
-
Crystal Growth: High-quality single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined using direct methods or Patterson methods and then refined to achieve the best fit between the observed and calculated diffraction patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the connectivity and chemical environment of atoms in a molecule in solution.
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
1H NMR: Provides information on the number of different types of protons and their neighboring protons. Chemical shifts and coupling constants can give insights into the electronic environment and dihedral angles.
-
13C NMR: Provides information on the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, confirming the molecular backbone and the assignment of signals.
Computational Chemistry: Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting and understanding the molecular structure, conformation, and properties of molecules.
Workflow for DFT Calculations:
Caption: A typical workflow for DFT-based conformational analysis.
Conclusion and Future Directions
This guide has provided a detailed theoretical overview of the molecular structure and conformation of this compound. While direct experimental data is currently lacking, a robust model of its structure and conformational preferences can be constructed based on high-level computational studies of analogous molecules and fundamental chemical principles. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing chloro group on the pyridine ring creates a unique electronic and structural landscape. The orientation of the amino group, potentially influenced by a weak intramolecular hydrogen bond, is a key conformational feature that warrants further investigation.
Future experimental studies, particularly single-crystal X-ray diffraction and detailed NMR analysis, are crucial to validate and refine the theoretical models presented here. A thorough understanding of the three-dimensional structure of this important building block will undoubtedly accelerate the discovery and development of novel pharmaceuticals and agrochemicals.
References
- Chem-Impex. (n.d.). This compound.
- ResearchGate. (n.d.). New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations.
- CNGBdb. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent.
- ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent.
- ResearchGate. (n.d.). Normal coordinate analysis of 4-aminopyridine. Effect of substituent on pyridine ring in metal complexes of 4-substituted pyridines.
- PubChemLite. (n.d.). 2-amino-5-chloro-3-methylpyridine (C6H7ClN2).
- SpecAU. (n.d.). This compound.
- PubChem. (n.d.). 2-Amino-5-chloro-3-methylpyridine.
- Chem-Impex. (n.d.). This compound.
- National Institutes of Health. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory.
- ResearchGate. (n.d.). Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine.
- MDPI. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions.
- National Institutes of Health. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry.
- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
- Science Publishing Group. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. db.cngb.org [db.cngb.org]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological activity of 2-Amino-3-chloro-5-methylpyridine derivatives
An In-Depth Technical Guide to the Potential Biological Activity of 2-Amino-3-chloro-5-methylpyridine Derivatives
Foreword: The Enduring Scaffolding of Pyridine in Modern Drug Discovery
To those at the forefront of medicinal chemistry and drug development, the pyridine ring is a familiar and foundational scaffold. Its presence in numerous FDA-approved drugs is a testament to its versatile nature, enabling fine-tuning of steric, electronic, and pharmacokinetic properties. This guide focuses on a specific, highly functionalized pyridine building block: this compound. This compound is not merely a catalog chemical; it is a versatile intermediate for the synthesis of a new generation of molecules with significant therapeutic potential.[1][2] As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts. This document is designed to provide a logical, in-depth exploration of the why and how—the causality behind the synthesis, the mechanisms underpinning the biological activity, and the structure-activity relationships that guide future discovery. We will delve into the anticancer, anti-inflammatory, and antimicrobial applications of its derivatives, grounding our discussion in robust experimental data and established biochemical pathways.
Part 1: Synthesis and Derivatization Strategies
The strategic placement of the amino, chloro, and methyl groups on the pyridine ring makes this compound a highly valuable precursor.[1] The amino group at the C2 position readily participates in nucleophilic substitution and condensation reactions, while the chloro group at C3 and the methyl group at C5 provide steric and electronic modulation that can be crucial for target binding and metabolic stability.
A common synthetic approach involves a multi-step process starting from readily available precursors. While numerous specific routes exist, a representative pathway often includes condensation, cyclization, chlorination, and functional group manipulation.[3]
Generalized Synthetic Workflow
The synthesis of bioactive derivatives from this compound often involves coupling the C2-amino group with various electrophiles, such as aldehydes, acid chlorides, or isocyanates, to generate a diverse library of compounds for screening.
Caption: Generalized workflow for derivatization.
Part 2: Anticancer Activity: Targeting Cellular Proliferation and Survival
The pyridine scaffold is a cornerstone in the development of anticancer agents.[4][5] Derivatives of this compound have been explored for their potential to inhibit the growth of various cancer cell lines.
Mechanism of Action: Multi-Pathway Inhibition
The anticancer effects of pyridine derivatives are often multifactorial, involving the modulation of key cellular signaling pathways that control cell growth, division, and apoptosis.[4]
-
Induction of Apoptosis: A primary mechanism for many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. Certain pyridine derivatives have been shown to activate key executioner enzymes like Caspase-3, leading to the systematic dismantling of the cancer cell.
-
Kinase Pathway Inhibition: Signaling cascades such as the BRAF/MEK/ERK pathway are frequently hyperactivated in cancers like melanoma, driving uncontrolled cell proliferation. Substituted pyridines can be designed to act as inhibitors within this pathway, blocking the downstream signals that promote cancer growth.[4]
-
HDAC and p53 Modulation: Some pyridine derivatives have been found to exert their anticancer effects through the inhibition of histone deacetylases (HDAC) and by preventing the ubiquitination (and subsequent degradation) of the p53 tumor suppressor protein.[6] This leads to cell cycle arrest and apoptosis in cancer cells.
Caption: Intrinsic apoptosis pathway activated by pyridine derivatives.
Quantitative Analysis of Cytotoxic Activity
The potency of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. The lower the value, the more potent the compound.
| Derivative Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference Compound | Activity (µM) |
| Pyridine-based Azomethines | HCT-15 (Colon) | 15.2 - >100 | Doxorubicin | 1.2 |
| Pyridine-based Azomethines | MCF-7 (Breast) | 18.9 - >100 | Doxorubicin | 1.5 |
| Pyridine-3-Sulfonamides | Leukemia Panel | 13.6 | - | - |
| Pyridine-3-Sulfonamides | Colon Cancer Panel | 14.2 | - | - |
| Pyridine-3-Sulfonamides | Melanoma Panel | 14.8 | - | - |
| Data synthesized from BenchChem's comparative analysis of pyridine derivatives.[4] |
Structure-Activity Relationship (SAR) Insights
A review of various pyridine derivatives reveals key structural features that influence antiproliferative activity[5]:
-
Enhancing Groups: The presence and position of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups are often associated with enhanced anticancer activity.
-
Detrimental Groups: Conversely, the addition of bulky groups or certain halogen atoms can decrease antiproliferative effects, potentially due to steric hindrance at the target binding site.
Part 3: Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases. Pyridine derivatives have shown significant promise as anti-inflammatory agents.[7][8]
Mechanism of Action: Enzyme Inhibition
A proposed mechanism for the anti-inflammatory effect of some pyridine derivatives relates to their ability to chelate iron.[7][8] Key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX), are heme-dependent, meaning they require iron to function.[8] By sequestering iron, these compounds can effectively inhibit the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Proposed mechanism of anti-inflammatory action via iron chelation.
In Vivo Efficacy: Animal Models
The anti-inflammatory effects of novel pyridine derivatives are commonly evaluated using the carrageenan-induced paw edema model in rats. This test measures the ability of a compound to reduce acute inflammation.
| Compound | Dose (mg/kg) | Edema Inhibition (1 hr) | Edema Inhibition (3 hr) | Edema Inhibition (6 hr) |
| 5a | 5 | 46.90% | 52.80% | 54.37% |
| 5f | 5 | 34.27% | - | - |
| 5g | 5 | 43.46% | - | - |
| Diclofenac (Ref.) | 5 | 28.26% | 20.79% | 20.79% |
| Data from a study on novel pyridines, showing superior or comparable activity to the reference drug diclofenac at the 1-hour mark.[9] |
Part 4: Antimicrobial and Other Activities
Beyond cancer and inflammation, the this compound scaffold is a valuable starting point for developing antimicrobial and agrochemical agents.[1][2]
Antimicrobial Applications
The isosteric replacement of a 2-aminothiazole moiety with a 2-aminooxazole (derived from a pyridine precursor) has been shown to improve physicochemical properties like water solubility while retaining potent antimicrobial, particularly antimycobacterial, activity.[10] This highlights the tunability of the pyridine core in overcoming common drug development hurdles like poor solubility.
Agrochemical Intermediates
This compound and its close analogs, such as 2-amino-3-chloro-5-(trifluoromethyl)pyridine, are crucial intermediates in the synthesis of pesticides and herbicides.[11] They can be converted into substances with high physiological activity for controlling various pests and protecting crops.[11]
Part 5: Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, detailed experimental protocols are essential.
Protocol 1: Synthesis of a Pyridine-based Hydrazone Derivative
This protocol outlines a general procedure for synthesizing hydrazone derivatives from 2-chloro-5-(hydrazinylmethyl)pyridine, an intermediate derivable from the core topic structure.
-
Intermediate Synthesis: Synthesize 2-chloro-5-(hydrazinylmethyl)pyridine from 2-chloro-5-(chloromethyl)pyridine via a reaction with hydrazine hydrate. This is often performed in a continuous flow reactor for efficiency and control.[12]
-
Dissolution: Dissolve 1.0 equivalent of the 2-chloro-5-(hydrazinylmethyl)pyridine intermediate in a suitable solvent, such as ethanol.
-
Aldehyde Addition: Add 1.1 equivalents of a selected aromatic aldehyde to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure hydrazone derivative.
-
Characterization: Confirm the structure of the final compound using FTIR, 1H-NMR, 13C-NMR, and Mass Spectrometry.[12]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol describes the MTT assay, a standard colorimetric method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 or HCT-15) into 96-well plates at a density of approximately 5,000-10,000 cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyridine derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[13]
Conclusion and Future Outlook
The derivatives of this compound represent a fertile ground for drug discovery. The evidence clearly indicates their potential to act as potent anticancer, anti-inflammatory, and antimicrobial agents. The strategic functionalization of the pyridine core allows for the modulation of activity across diverse biological targets, from signaling kinases and apoptotic machinery to metabolic enzymes.
Future research should focus on a multi-pronged approach:
-
Rational Design: Employing computational docking and molecular dynamics simulations to design derivatives with higher potency and selectivity for specific targets, thereby minimizing off-target effects.
-
Pharmacokinetic Optimization: Modifying structures to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing bioavailability and in vivo efficacy.
-
Exploration of Novel Targets: Screening optimized compound libraries against a wider range of biological targets to uncover new therapeutic applications.
The 2-aminopyridine moiety is a simple, yet powerful, locomotive in drug discovery.[14] By leveraging the unique chemical landscape of this compound, researchers are well-equipped to develop the next generation of targeted therapeutics.
References
- Comparative Analysis of the Biological Activity of Substituted Pyridine Deriv
- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical and Pharmaceutical Research.
- Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Advanced Biomedical Research.
- Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one.
- Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.
- This compound. Chem-Impex.
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent.
- Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine.
- How to prepare 2-Amino-5-chloropyridine?. Guidechem.
- Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- 3-Amino-2-chloro-5-methylpyridine. Chem-Impex.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. PubMed.
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS NO : 79456-26-1). Scimplify.
- This compound. Chongqing Chemdad Co..
- New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations.
- 2-Aminopyridine – an unsung hero in drug discovery.
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97. Sigma-Aldrich.
- 2-Chloro-5-methylpyridine 97. Sigma-Aldrich.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. hurawalhi.com [hurawalhi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. | Semantic Scholar [semanticscholar.org]
- 7. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. alliedacademies.org [alliedacademies.org]
- 14. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 2-Amino-3-chloro-5-methylpyridine: A Cornerstone Building Block in Modern Medicinal Chemistry
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. Among the vast arsenal of heterocyclic intermediates, 2-Amino-3-chloro-5-methylpyridine has emerged as a particularly valuable and versatile scaffold. Its unique arrangement of functional groups—a nucleophilic amino group, a reactive chloro handle amenable to cross-coupling, and a methyl group for steric and electronic modulation—provides medicinal chemists with a powerful tool for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of this compound, grounded in field-proven insights. We will dissect its synthesis, explore its reactivity through the lens of key synthetic transformations, and provide detailed, validated protocols for its application in the construction of pharmacologically relevant structures.
Core Characteristics and Physicochemical Properties
This compound, also known as 6-Amino-5-chloro-3-picoline, is a stable, crystalline solid at room temperature.[1][2] Its utility in pharmaceutical and agrochemical development stems from a combination of stability and well-defined reactivity.[1] Understanding its fundamental properties is the first step in leveraging its synthetic potential.
| Property | Value | Reference |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| CAS Number | 31430-41-8 | [1] |
| Appearance | Light yellow to brown/dark green powder/crystal | [1][2] |
| Melting Point | 58 - 62 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
Strategic Synthesis of the Building Block
While various methods exist for the synthesis of substituted aminopyridines, a common and logical approach to this compound involves the selective chlorination of a readily available precursor, 2-Amino-5-methylpyridine. The challenge in this synthesis lies in achieving regioselectivity, directing the chlorination to the C3 position.
Caption: A plausible synthetic route to the target compound.
Experimental Protocol: Regioselective Chlorination
Causality: The amino group at C2 is an activating, ortho-, para-director. However, in acidic conditions, the pyridine nitrogen is protonated, altering the electronic landscape. The choice of a neutral chlorinating agent like N-Chlorosuccinimide (NCS) is crucial to avoid complex side reactions and favor chlorination at the electron-rich C3 position.
-
Preparation : In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-Amino-5-methylpyridine (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition : Cool the solution to 0-5 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up : Upon completion, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Purification : Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
The Reactive Triad: Exploiting Functionality in Drug Design
The power of this building block lies in its three distinct points of modification, which can often be addressed with orthogonal chemistry. This allows for the systematic and independent introduction of diversity, a cornerstone of modern library synthesis for hit-finding and lead optimization.
Caption: Key reactive sites for molecular diversification.
The Chloro Group: A Gateway to Biaryl and Heteroaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forming C-C bonds.[3][4] For this compound, the chloro group at the C3 position serves as an excellent handle for coupling with a vast array of commercially available aryl and heteroaryl boronic acids or esters.
Causality: This reaction is fundamental for constructing biaryl and heteroaryl-pyridine motifs, which are privileged structures in many classes of drugs, including kinase inhibitors.[5] The ability to introduce diverse aromatic systems allows for fine-tuning of steric bulk, electronic properties, and interactions with target proteins (e.g., pi-stacking). The presence of the adjacent amino group can potentially chelate the palladium catalyst, influencing reactivity, making ligand selection critical.[6]
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
This protocol is a robust starting point, adapted from established methods for challenging heterocyclic chlorides.[6]
-
Inert Setup : To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and potassium phosphate (K₃PO₄) (2.0 eq).
-
Catalyst Addition : In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk flask.
-
Solvent Degassing : Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction : Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up : Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Purification : Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
The Chloro Group as a Linchpin for C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that has revolutionized medicinal chemistry.[7] It allows the chloro group of our building block to be displaced by a wide variety of primary and secondary amines.
Causality: This reaction is critical for accessing substituted 2,3-diaminopyridine derivatives. The newly introduced amine can serve as a key hydrogen bond donor or acceptor, influence the pKa of the molecule, and provide a vector for further functionalization. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapies where specific interactions in an ATP-binding pocket are required.[5][8]
Caption: Experimental workflow for Buchwald-Hartwig amination.
This generalized protocol is based on well-established principles for C-N cross-coupling.[9]
-
Inert Setup : Add this compound (1.0 eq), the desired amine (1.1-1.3 eq), and a strong base such as sodium tert-butoxide (NaOᵗBu) (1.4 eq) to an oven-dried Schlenk tube.
-
Catalyst Preparation : In a glovebox or under a stream of nitrogen, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., BINAP, RuPhos, XPhos, 1.1-1.5 eq relative to Pd).
-
Reaction Assembly : Add anhydrous, degassed toluene or dioxane to the Schlenk tube. Seal the tube and heat the mixture to 100-120 °C.
-
Monitoring : Stir the reaction vigorously and monitor its progress by LC-MS. The reaction is typically complete within 2-18 hours.
-
Work-up : After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting crude material is purified via silica gel chromatography to afford the desired aminated product.
Applications in Drug Discovery: Building Biologically Relevant Scaffolds
This compound is not merely a reagent; it is an architect's blueprint for creating molecules with therapeutic potential. It serves as a key intermediate in the synthesis of compounds targeting a range of diseases, including cancer, inflammation, and infectious diseases.[1] Its structure is particularly suited for generating fused heterocyclic systems like imidazo[4,5-c]pyridines, which are purine bioisosteres and frequently interact with ATP-binding sites in kinases.[10]
For instance, a synthetic campaign might begin with a Suzuki coupling to install a key aryl group, followed by acylation of the C2-amino group and subsequent cyclization to form a rigid, fused scaffold. The methyl group at C5 provides a subtle but important handle for structure-activity relationship (SAR) studies, where modifying or removing it can probe a specific pocket for steric tolerance.
Conclusion
As a senior application scientist, I recognize that the value of a chemical building block is measured by its versatility, reliability, and the strategic advantage it confers. This compound excels on all fronts. Its well-differentiated reactive sites allow for controlled, sequential modifications, enabling the efficient exploration of chemical space. The robust and scalable nature of the Suzuki and Buchwald-Hartwig reactions, for which this compound is an excellent substrate, ensures that scaffolds built from it can be readily synthesized and optimized. For researchers and drug development professionals, mastering the application of this building block is a key step toward the rational design and synthesis of the next generation of therapeutics.
References
- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Google Patents. (2020). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
- Google Patents. (2013). CN102924370A - 2-amino-5-methylpyridine preparation method.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Pipzine Chemicals. (n.d.). 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China.
- PubChem. (n.d.). 2-Amino-5-chloro-3-methylpyridine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- European Patent Office. (2000). EP 1064265 B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- SpecAU. (n.d.). This compound.
- YouTube. (2020). Suzuki Coupling.
- National Institutes of Health. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- ResearchGate. (n.d.). New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Google Patents. (2012). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
- Royal Society of Chemistry. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.
- NIST. (n.d.). 2-Amino-5-chloropyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 31430-41-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Reactivity profile of the amino group in 2-Amino-3-chloro-5-methylpyridine
An In-depth Technical Guide to the Reactivity Profile of the Amino Group in 2-Amino-3-chloro-5-methylpyridine
Abstract
This compound is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is largely dictated by the reactivity of its constituent functional groups, particularly the amino group at the C2 position. This guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of this amino group. We will explore its nucleophilic character and participation in a range of critical chemical transformations, including N-acylation, N-alkylation, diazotization, and its influence on palladium-catalyzed cross-coupling reactions. This document synthesizes theoretical principles with practical, field-proven insights to provide researchers, scientists, and drug development professionals with a detailed roadmap for the strategic utilization of this versatile intermediate.
Theoretical Framework: The Electronic Landscape
The reactivity of the amino group in this compound is not governed in isolation. It is the result of a complex interplay of electronic effects exerted by the pyridine ring nitrogen and the chloro and methyl substituents. Understanding these influences is paramount to predicting and controlling its chemical behavior.
-
Pyridine Nitrogen: The nitrogen atom within the pyridine ring is inherently electron-withdrawing due to its electronegativity, decreasing the overall electron density of the aromatic system compared to benzene.[2]
-
Amino Group (-NH₂ at C2): The amino group is a potent electron-donating group, primarily through its positive resonance (+M) effect.[3] The nitrogen's lone pair delocalizes into the ring, increasing electron density, particularly at the ortho (C3) and para (C5) positions. This effect inherently increases the nucleophilicity of the exocyclic amino nitrogen itself.
-
Chloro Group (-Cl at C3): As a halogen, the chloro group exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[3] While it possesses lone pairs capable of a weak resonance donation (+M), the inductive effect is dominant. Its position ortho to the amino group significantly reduces the electron density on the amino nitrogen, thereby decreasing its nucleophilicity.[2]
-
Methyl Group (-CH₃ at C5): The methyl group is a weak electron-donating group through an inductive (+I) effect and hyperconjugation.[2] Its position para to the amino group slightly increases the electron density of the ring system, marginally counteracting the withdrawing effects of the ring nitrogen and the chloro substituent.
The net result is an amino group whose nucleophilicity is significantly attenuated compared to a simple aminopyridine, yet it remains a viable nucleophile for a range of important synthetic transformations.
Data Summary: Substituent Effects
| Substituent/Feature | Position | Inductive Effect | Resonance Effect | Net Impact on Amino Group Nucleophilicity |
| Pyridine Nitrogen | - | -I (Strong) | -M (Strong) | Decrease |
| Amino Group | C2 | -I (Moderate) | +M (Strong) | Reference Group |
| Chloro Group | C3 | -I (Strong) | +M (Weak) | Strong Decrease |
| Methyl Group | C5 | +I (Weak) | N/A | Slight Increase |
Key Transformations of the Amino Group
The modulated reactivity of the amino group in this compound allows for its participation in several classes of reactions crucial for molecular elaboration.
N-Acylation
N-acylation is a fundamental transformation used to introduce an acyl group, forming an amide. This reaction is often employed to protect the amino group, modify solubility, or as a precursor to further cyclization reactions.[4] Due to the reduced nucleophilicity of the amino group, acylation may require slightly more forcing conditions or more reactive acylating agents (e.g., acyl chlorides or anhydrides) compared to more electron-rich anilines or aminopyridines.
-
Materials & Setup:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic anhydride (1.1 eq)
-
A suitable base: Pyridine (solvent) or Triethylamine (2.0 eq) in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
-
Procedure:
-
Dissolve this compound in the chosen solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the acylating agent (acetyl chloride or acetic anhydride) dropwise to the stirred solution.
-
If using a non-basic solvent, add the base (e.g., triethylamine) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
-
Monitoring & Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
N-Alkylation
Direct N-alkylation of the amino group can be challenging due to the reduced nucleophilicity and the competing reactivity of the pyridine ring nitrogen.[5] While direct alkylation with alkyl halides can be achieved, often under forcing conditions, alternative strategies such as reductive amination or specialized catalytic methods are frequently more effective.[5] Ruthenium-catalyzed N-alkylation using alcohols, for instance, presents a more atom-economical approach.[5]
Diazotization and Subsequent Reactions (Sandmeyer-type)
The primary amino group can be converted into a diazonium salt (-N₂⁺) through treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid).[6] This transformation is a gateway to a wide array of functionalities. The resulting diazonium salt is typically unstable and used immediately in subsequent reactions.[6] For heteroaromatic amines, these reactions can sometimes be lower yielding than for simple anilines, but they remain a powerful tool for introducing groups that are otherwise difficult to install.[7][8]
-
Deaminative Chlorination: The diazonium salt can be treated with copper(I) chloride (Sandmeyer reaction) to replace the amino group with a second chloro group, yielding 2,3-dichloro-5-methylpyridine.[8]
-
Other Transformations: Similarly, other nucleophiles can be introduced (e.g., -Br, -CN, -OH) using the appropriate copper(I) salt or other reagents.
Influence on C-Cl Bond Reactivity: Cross-Coupling Reactions
While not a direct reaction of the amino group, its electronic and coordinating properties profoundly influence the reactivity of the adjacent C-Cl bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
-
Electronic Influence: The electron-donating nature of the amino group increases the electron density at the C3 carbon, making the C-Cl bond stronger and less susceptible to oxidative addition by a palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles.[9][10] This deactivating effect can make this compound a challenging substrate compared to more electron-deficient aryl chlorides.[9]
-
Coordinating Influence: Both the amino group and the pyridine ring nitrogen can act as ligands, coordinating to the palladium center.[9] This can sequester the active catalyst, leading to catalyst inhibition and lower reaction efficiency.[9]
Therefore, successful cross-coupling requires carefully selected catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote the oxidative addition step and can mitigate catalyst inhibition.[9][11]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction to form a new C-N bond between an aryl halide and an amine.[11][12] This would involve coupling this compound at the C3 position with another amine. The challenges mentioned above apply, necessitating a robust catalyst system.
This protocol is a starting point based on conditions for challenging heteroaryl chlorides.[9][13] Optimization of ligand, base, and solvent is often necessary.
-
Materials & Setup:
-
This compound (1.0 eq)
-
Amine coupling partner (1.2 - 1.5 eq)
-
Palladium source: Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: SPhos, XPhos, or RuPhos (4-8 mol%)
-
Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃ (2.0 eq)
-
Anhydrous, degassed solvent: Toluene or 1,4-Dioxane
-
Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon atmosphere.
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the palladium source, ligand, and base under an inert atmosphere.
-
Add this compound and the amine coupling partner.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
-
Monitoring & Work-up:
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion
The amino group of this compound possesses a nuanced reactivity profile, shaped by the competing electronic influences of its substituents. While its nucleophilicity is diminished by the potent inductive effects of the adjacent chloro group and the pyridine ring nitrogen, it remains a versatile handle for a variety of synthetic transformations. Mastery of its reactivity requires a careful selection of reagents and conditions, particularly for N-acylation and palladium-catalyzed cross-coupling reactions where both electronic deactivation and potential catalyst inhibition must be overcome. This guide provides the theoretical foundation and practical starting points necessary for chemists to effectively harness the synthetic potential of this valuable heterocyclic intermediate in the pursuit of novel molecular entities.
References
- BenchChem. Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. BenchChem. Accessed January 11, 2026.
- BenchChem. An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. BenchChem. Accessed January 11, 2026.
- Chem-Impex. This compound.
- La Salle University. Substituent Effects. La Salle University Chemistry Department. Accessed January 11, 2026.
- Chemistry LibreTexts. An Explanation of Substituent Effects. Chemistry LibreTexts. Accessed January 11, 2026.
- BenchChem. Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide (Acylation Section). BenchChem. Accessed January 11, 2026.
- BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-chloro-3-nitropyridine. BenchChem. Accessed January 11, 2026.
- Wikipedia. Buchwald–Hartwig amination. Wikipedia. Accessed January 11, 2026.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. Accessed January 11, 2026.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 11, 2026.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 11, 2026.
- Organic Chemistry Portal. Diazotisation. Organic Chemistry Portal. Accessed January 11, 2026.
- RSC Publishing. Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols. New Journal of Chemistry. Accessed January 11, 2026.
- Kalek, M., et al. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. 1971.
- Barabe, F., et al. Deaminative chlorination of aminoheterocycles.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Diazotisation [organic-chemistry.org]
- 7. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Electrophilic and nucleophilic sites of 2-Amino-3-chloro-5-methylpyridine
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-3-chloro-5-methylpyridine
Abstract
This technical guide provides a comprehensive analysis of the electronic characteristics and reactivity of this compound, a pivotal heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] By integrating theoretical principles of organic chemistry with practical synthetic considerations, this document elucidates the molecule's distinct nucleophilic and electrophilic sites. We will explore the interplay of the pyridine ring's inherent electronic properties with the directing effects of its amino, chloro, and methyl substituents. This guide offers predictive insights into the molecule's reaction pathways, supported by detailed experimental protocols for key transformations and visual diagrams of reaction mechanisms, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Molecular Architecture and Significance
This compound is a highly functionalized heterocyclic compound whose synthetic versatility makes it a valuable building block in medicinal and agricultural chemistry.[1] Its utility in the development of anti-inflammatory agents, anti-cancer drugs, herbicides, and pesticides stems from the specific reactivity endowed by its unique substitution pattern.[1] Understanding the electronic landscape of this molecule—the precise locations of electron-rich (nucleophilic) and electron-poor (electrophilic) centers—is paramount for the rational design of synthetic routes to complex, biologically active target molecules.
The reactivity of this compound is not straightforward; it is the result of a complex interplay between the electron-deficient nature of the pyridine ring and the competing electronic effects of its three substituents. This guide will dissect these influences to provide a clear and predictive model of the molecule's chemical behavior.
Theoretical Framework: Unveiling the Electronic Landscape
The regiochemistry of reactions involving this compound is dictated by the distribution of electron density across the molecule. This distribution is governed by the combination of inductive and resonance effects of the substituents in relation to the inherent electronic properties of the pyridine nucleus.
-
The Pyridine Nucleus: The nitrogen atom in the pyridine ring is more electronegative than carbon, resulting in an inductive pull of electron density from the ring's carbon atoms. This makes the pyridine ring, as a whole, electron-deficient compared to benzene.[2] Consequently, it is generally deactivated towards electrophilic aromatic substitution (SEAr) and activated towards nucleophilic aromatic substitution (SNAr).[2][3] The most electron-deficient positions in an unsubstituted pyridine ring are C2, C4, and C6.[4]
-
C2-Amino Group (-NH₂): This is a powerful electron-donating group primarily through its positive resonance effect (+R), which donates lone-pair electron density into the ring. This effect strongly outweighs its weaker negative inductive effect (-I). As a strong activating group, it increases the nucleophilicity of the pyridine ring and directs incoming electrophiles to its ortho (C3) and para (C4) positions.
-
C3-Chloro Group (-Cl): The chloro substituent exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which deactivates the ring. This is partially offset by a weak electron-donating resonance effect (+R) from its lone pairs. The net effect is deactivating. Crucially, the chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions.
-
C5-Methyl Group (-CH₃): The methyl group is a weak electron-donating group through a positive inductive effect (+I) and hyperconjugation, slightly increasing the electron density of the ring.
Mapping the Reactive Sites
The combination of these electronic influences creates distinct zones of high and low electron density, which define the molecule's primary reactive sites.
The principal nucleophilic centers are the nitrogen atoms, which possess available lone pairs of electrons.
-
Exocyclic Amino Nitrogen: The nitrogen of the C2-amino group is the most significant nucleophilic site. Its lone pair is readily available to attack a wide range of electrophiles. Its nucleophilicity is enhanced by the overall electron-donating character of the pyridine ring system in this specific arrangement.
-
Pyridine Ring Nitrogen (N1): The lone pair on the ring nitrogen atom also confers nucleophilicity and basicity. It can be protonated by acids or react with strong electrophiles like alkyl halides. However, its nucleophilicity is somewhat tempered by the electron-withdrawing effect of the adjacent C3-chloro group.
The carbon atoms of the pyridine ring are the primary electrophilic sites, susceptible to attack by nucleophiles.
-
C4 and C6 Positions: These positions are para and ortho, respectively, to the electron-withdrawing pyridine nitrogen, making them inherently electrophilic. The powerful activating effect of the C2-amino group directs electron density towards C4, somewhat mitigating this electrophilicity, but it remains a potential site for nucleophilic attack.
-
C2 Position: While bearing a strong electron-donating amino group, the C2 position is directly bonded to the ring nitrogen, making it susceptible to nucleophilic attack, a common feature in pyridine chemistry.[4]
-
C3 Position: The carbon atom bearing the chloro group is an important electrophilic site. The strong inductive withdrawal of the chlorine atom makes this carbon electron-deficient and primes the chlorine to act as a leaving group in an SNAr mechanism.
Summary of Predicted Reactivity
The interplay of these electronic factors is summarized below.
| Position | Substituent | Dominant Electronic Effects | Predicted Nucleophilic Character | Predicted Electrophilic Character | Plausible Reactions |
| N1 | Ring Nitrogen | Inductive withdrawal (-I) | High | Low | Protonation, Alkylation, Coordination |
| Exocyclic N | Amino Group | Lone pair availability | Very High | Low | Acylation, Sulfonylation, Alkylation, Diazotization |
| C2 | Amino Group | Resonance donation (+R) | Low | Moderate | Nucleophilic Attack |
| C3 | Chloro Group | Inductive withdrawal (-I) | Low | High | Nucleophilic Aromatic Substitution (SNAr) |
| C4 | - | Activated by -NH₂, Deactivated by N1 | Moderate | Moderate | Nucleophilic Attack, Electrophilic Attack (harsh conditions) |
| C5 | Methyl Group | Inductive donation (+I) | High | Low | Electrophilic Attack (directed by -NH₂) |
| C6 | - | Deactivated by N1 | Low | High | Nucleophilic Attack |
Key Reaction Classes and Synthetic Utility
The predicted reactivity map translates into several important classes of chemical transformations that are central to the synthetic utility of this compound.
Reactions at Nucleophilic Sites
The high nucleophilicity of the exocyclic amino group makes it the primary site for derivatization.
-
N-Acylation and N-Sulfonylation: The amino group reacts readily with acylating agents (e.g., acetyl chloride, acetic anhydride) and sulfonylating agents (e.g., tosyl chloride) in the presence of a base to form the corresponding amides and sulfonamides. This is a fundamental transformation for building more complex molecular scaffolds.
-
N-Alkylation: While selective alkylation can be challenging, the amino group can be alkylated using alkyl halides. Reaction at the pyridine nitrogen is a competing pathway, and reaction conditions must be carefully controlled to favor the desired product.
-
Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, -Halogen) via Sandmeyer-type reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, coupled with the presence of a good leaving group (chloride), makes SNAr a highly favorable and synthetically valuable reaction pathway.
-
Displacement of the C3-Chloro Group: The C3-chloro substituent can be displaced by strong nucleophiles such as alkoxides (e.g., sodium methoxide), amines, or thiolates. These reactions typically require elevated temperatures and a polar aprotic solvent (e.g., DMF, DMSO) to proceed efficiently. The success of this reaction, despite the leaving group not being at the most activated C2 or C4 positions, is facilitated by the overall electron-poor character of the ring.
Electrophilic Aromatic Substitution (SEAr)
SEAr reactions on the this compound ring are challenging due to the deactivating effect of the pyridine nitrogen.[2][3] However, the potent activating effect of the C2-amino group can enable substitution under specific, often forcing, conditions.
-
Regioselectivity: The C2-amino group strongly directs incoming electrophiles to the C5 position (para). The C3 position is blocked, and the C4 position is less favored. Therefore, reactions like nitration or halogenation, if they proceed, are expected to yield the C5-substituted product. These reactions often require highly reactive electrophilic reagents and may suffer from low yields or side reactions.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for representative transformations that highlight the key reactivity patterns of this compound.
Protocol 1: N-Acetylation of the Exocyclic Amino Group
This protocol demonstrates the high nucleophilicity of the C2-amino group.
Objective: To synthesize N-(3-chloro-5-methylpyridin-2-yl)acetamide.
Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.), to the solution and cool the flask in an ice bath to 0 °C.
-
Acylation: Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Diagram: Workflow for N-Acetylation
Caption: A flowchart of the key experimental steps for N-acetylation.
Protocol 2: Nucleophilic Aromatic Substitution with Sodium Methoxide
This protocol illustrates the displacement of the C3-chloro group, demonstrating the electrophilic character of the ring.
Objective: To synthesize 3-methoxy-5-methylpyridin-2-amine.
Methodology:
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq.) to anhydrous methanol. Alternatively, use a commercially available solution of sodium methoxide in methanol.
-
Substrate Addition: Add this compound (1.0 eq.) to the sodium methoxide solution. For higher boiling points, a solvent like N,N-dimethylformamide (DMF) can be used.
-
Reaction: Heat the reaction mixture to reflux (typically 65 °C for methanol, or higher for DMF, e.g., 100-120 °C) and maintain for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by pouring it over ice water. This will precipitate the product and neutralize any unreacted sodium methoxide.
-
Isolation: Filter the resulting solid precipitate and wash thoroughly with cold water. If no solid forms, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Dry the crude solid or the combined organic extracts (over Na₂SO₄) and remove the solvent under reduced pressure. The final product can be purified by column chromatography on silica gel or by recrystallization.
Diagram: SNAr Reaction Mechanism
Caption: The two-step addition-elimination mechanism for SNAr.
Conclusion
The reactivity of this compound is characterized by a clear demarcation of its nucleophilic and electrophilic centers. The exocyclic amino group and the pyridine nitrogen serve as the primary nucleophilic sites, readily undergoing reactions like acylation and alkylation. Conversely, the electron-deficient pyridine ring, particularly the carbon bearing the chloro substituent, is susceptible to nucleophilic aromatic substitution. While electrophilic aromatic substitution is generally disfavored, the strong directing effect of the amino group can facilitate reactions at the C5 position under specific conditions. This detailed understanding of its electronic properties and reactivity empowers chemists to strategically employ this compound as a versatile building block in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.
References
- Journal of the Chemical Society B: Physical Organic. (1966). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. RSC Publishing.
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-5-chloro-3-nitropyridine. BenchChem.
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Química Organica.org.
- Pearson. (2024). EAS Reactions of Pyridine. Pearson+.
- ResearchGate. (2021). Why does Electrophilic attack at Pyridine occur at position 3?
- Quora. (2016).
Sources
An In-depth Technical Guide to the Stability and Degradation Pathways of 2-Amino-3-chloro-5-methylpyridine
Abstract
2-Amino-3-chloro-5-methylpyridine is a pivotal intermediate in the synthesis of a multitude of active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its inherent stability and reactivity are critical quality attributes that dictate its utility, storage conditions, and the impurity profile of final products. This technical guide provides a comprehensive analysis of the stability of this compound under various stress conditions and elucidates its potential degradation pathways. By integrating established principles of organic chemistry with methodologies for forced degradation studies, this document serves as an essential resource for researchers, scientists, and drug development professionals. A detailed protocol for a comprehensive stability study is provided, alongside analytical strategies for the identification and quantification of potential degradants.
Introduction: The Chemical Landscape of this compound
This compound, also known as 6-Amino-5-chloro-3-picoline, possesses a unique molecular architecture that underpins its utility as a versatile building block in organic synthesis.[1] The pyridine ring, a heteroaromatic system, is substituted with an activating amino group, a deactivating chloro group, and a weakly activating methyl group. This constellation of functional groups creates a nuanced electronic and steric environment that governs its reactivity and stability.
The amino group at the 2-position significantly influences the electron density of the pyridine ring through resonance, potentially rendering the ring susceptible to electrophilic attack and oxidation. Conversely, the electron-withdrawing nature of the chlorine atom at the 3-position can influence the nucleophilicity of the adjacent amino group and the overall stability of the pyridine ring. The methyl group at the 5-position provides a modest electron-donating effect. Understanding the interplay of these functional groups is paramount to predicting the degradation pathways of this molecule.
This guide will systematically explore the stability of this compound under conditions stipulated by the International Council for Harmonisation (ICH) guidelines for forced degradation studies, including acidic and basic hydrolysis, oxidation, thermal stress, and photolysis.[2]
Predicted Degradation Pathways: A Mechanistic Perspective
While specific degradation studies on this compound are not extensively reported in the public domain, we can hypothesize its degradation pathways based on the known reactivity of its constituent functional groups and data from related aminopyridine and chloropyridine compounds.
Hydrolytic Degradation
Hydrolysis, the reaction with water, is a common degradation pathway for many organic molecules, often catalyzed by acidic or basic conditions.
-
Acidic Hydrolysis: Under acidic conditions, the pyridine nitrogen and the exocyclic amino group are likely to be protonated. This protonation may increase the susceptibility of the chloro substituent to nucleophilic substitution by water, although this is generally a difficult reaction for aryl halides. A more plausible pathway could involve the degradation of the amino group, though this is typically stable to hydrolysis.
-
Basic Hydrolysis: In basic media, direct nucleophilic substitution of the chlorine atom by a hydroxide ion is a potential, albeit likely slow, degradation pathway. The electron-rich nature of the pyridine ring generally disfavors nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.
Oxidative Degradation
Oxidizing agents can target several sites on the this compound molecule.
-
N-Oxidation: The pyridine ring nitrogen is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This is a common metabolic and degradation pathway for pyridine-containing compounds.
-
Amino Group Oxidation: The primary amino group can be oxidized to various functional groups, including nitroso, nitro, or hydroxylamino derivatives.
-
Methyl Group Oxidation: The methyl group can be oxidized to a hydroxymethyl or carboxylic acid group.
-
Ring Opening: Under harsh oxidative conditions, the pyridine ring itself can undergo cleavage.
A study on the degradation of 3,4-diaminopyridine under oxidative stress revealed the formation of a nitro derivative and an N-oxide, suggesting similar pathways could be relevant for this compound.[3]
Photodegradation
Exposure to light, particularly in the ultraviolet (UV) region, can induce photochemical reactions.
-
Dehalogenation: The carbon-chlorine bond can undergo homolytic cleavage upon UV irradiation, leading to the formation of a pyridyl radical. This radical can then abstract a hydrogen atom from the solvent or undergo other reactions.
-
Tautomerization: A study on the photoreaction of the closely related 2-amino-5-methylpyridine demonstrated a photoinduced reversible amino-imino tautomerism.[4] This suggests that under photolytic stress, this compound could tautomerize to 3-chloro-5-methyl-2(1H)-pyridinimine.
-
Ring Cleavage: Prolonged exposure to high-energy light can lead to the cleavage of the pyridine ring. Studies on the photodegradation of 2-chloropyridine have shown the formation of various intermediate products, indicating a complex degradation pathway.[5]
Thermal Degradation
Elevated temperatures can provide the necessary activation energy for various degradation reactions.
-
Decarboxylation (if applicable as a degradant): While the parent molecule does not contain a carboxylic acid group, if oxidation of the methyl group occurs, subsequent thermal stress could lead to decarboxylation.
-
Polymerization: At high temperatures, aminopyridines can potentially undergo polymerization reactions.
-
General Decomposition: At very high temperatures, the molecule will likely undergo complex decomposition and charring.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
A Framework for Stability Assessment: Forced Degradation Study Protocol
A forced degradation study is essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[2][6] The following protocol outlines a comprehensive approach.
Materials and Methods
-
Test Substance: this compound (purity >99%).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (ACN, HPLC grade), Water (Milli-Q or equivalent), Methanol (HPLC grade).
-
Instrumentation: HPLC system with a photodiode array (PDA) detector, Mass spectrometer (MS), pH meter, Photostability chamber, Temperature-controlled oven.
Experimental Workflow
The following diagram outlines the workflow for the forced degradation study.
Caption: Workflow for the forced degradation study of this compound.
Detailed Stress Conditions
The goal is to achieve 5-20% degradation of the active substance to ensure that the primary degradation products are formed without excessive secondary degradation.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24, 48, 72 hours |
| Thermal | Solid State | 80°C | 7 days |
| Photolytic | ICH Q1B Option 2 | 25°C | As per guidelines |
Sample Preparation and Analysis
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Sample Preparation: For each stress condition, mix the stock solution with the respective stressor in a 1:1 ratio. For thermal stress, store the solid compound in a vial. For photolytic stress, expose the solution and solid to the light source.
-
Time Point Sampling: At each specified time point, withdraw an aliquot of the stressed sample.
-
Neutralization/Quenching: For acidic and basic hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively. For oxidative stress, the reaction can often be stopped by dilution.
-
Analysis: Analyze all samples (including an unstressed control) by a validated stability-indicating HPLC method.
Stability-Indicating Analytical Method
A reverse-phase HPLC method is generally suitable for separating polar and non-polar compounds.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) will be necessary to elute the parent compound and its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detection to monitor at multiple wavelengths and assess peak purity. MS detection for identification of degradation products.
-
Injection Volume: 10 µL.
Data Interpretation and Reporting
The stability of this compound is assessed by monitoring the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.
| Stress Condition | Expected Observations | Potential Degradation Products |
| Acid Hydrolysis | Moderate degradation | 2-Hydroxy-3-chloro-5-methylpyridine |
| Base Hydrolysis | Slow degradation | 2-Hydroxy-3-chloro-5-methylpyridine |
| Oxidation | Significant degradation | N-oxide, nitro derivative, carboxylic acid |
| Thermal | Minimal degradation | Potential for oligomers/polymers at higher temperatures |
| Photolytic | Moderate to significant degradation | Dehalogenated product, imino tautomer |
Conclusion and Recommendations
This technical guide provides a comprehensive framework for understanding and evaluating the stability of this compound. Based on the chemical nature of the molecule and data from related compounds, it is predicted to be most susceptible to oxidative and photolytic degradation. Hydrolytic and thermal degradation are expected to be less significant under typical storage and processing conditions.
It is strongly recommended that a thorough forced degradation study, as outlined in this guide, be conducted to definitively identify the degradation pathways and to develop a robust, stability-indicating analytical method. The insights gained from such a study are invaluable for ensuring the quality, safety, and efficacy of any downstream products derived from this critical intermediate.
References
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-7.
- Skoutelis, C., Antonopoulou, M., Konstantinou, I., Vlastos, D., & Papadaki, M. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- Singh, R., & Kumar, R. (2016). Forced degradation studies: A review. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Akai, N., Harada, T., Shin-Ya, K., Ohno, K., & Aida, M. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. The Journal of Physical Chemistry A, 110(18), 6016–6022.
- Maes, J., Mahieu, T., & Compernolle, F. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 75, 107-114.
- SpecAU. (n.d.). This compound.
- Chemdad. (n.d.). This compound.
- MedCrave. (2016). Forced degradation studies.
- IJSDR. (2023). Force Degradation for Pharmaceuticals: A Review.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- PubMed. (2006). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix.
- PubMed. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products.
- PubMed. (2013). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijsdr.org [ijsdr.org]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
A Technical Guide to the Synthesis of 2-Amino-3-chloro-5-methylpyridine: A Historical and Mechanistic Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-chloro-5-methylpyridine is a pivotal heterocyclic intermediate, forming the structural core of numerous active compounds in the pharmaceutical and agrochemical sectors.[1][2] Its synthesis has evolved significantly from classical, often harsh, methodologies to more refined, efficient, and scalable industrial processes. This guide provides a comprehensive exploration of the discovery and historical development of its synthesis. We will dissect the core synthetic strategies, delving into the mechanistic underpinnings that govern reaction outcomes and explaining the rationale behind the evolution of these protocols. Detailed experimental workflows, comparative data, and process diagrams are provided to offer both theoretical understanding and practical insights for today's research and development professionals.
Introduction: The Significance of a Substituted Pyridine
The pyridine scaffold is a cornerstone of medicinal and agricultural chemistry. The specific substitution pattern of this compound (also known as 6-Amino-5-chloro-3-picoline) imparts a unique combination of reactivity and structural properties, making it an invaluable building block. The presence of the amino group at the 2-position, a chloro group at the 3-position, and a methyl group at the 5-position allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures.
The journey of its synthesis is a compelling narrative of chemical innovation, reflecting broader trends in organic synthesis—from brute-force classical reactions to elegant, mechanistically driven process chemistry. Understanding this history is not merely an academic exercise; it provides a foundational knowledge of pyridine chemistry and informs the development of novel synthetic routes for next-generation molecules.
Foundational Syntheses: The Chichibabin Legacy and Early Chlorination
The story of this compound synthesis begins with the preparation of its unchlorinated precursor, 2-amino-5-methylpyridine. The earliest and most direct industrial method for this transformation was an application of the famed Chichibabin reaction , first reported in 1914.[3]
Step 1: Amination via the Chichibabin Reaction
This reaction facilitates the direct amination of a pyridine ring using sodium amide (NaNH₂).[4] Starting from 3-methylpyridine (β-picoline), the reaction proceeds via a nucleophilic aromatic substitution mechanism where the powerful nucleophile, the amide anion (⁻NH₂), attacks the electron-deficient C-2 position of the pyridine ring.[3][5]
Mechanism Insight: The reaction is driven by the formation of a stable dihydropyridine intermediate (a σ-adduct, analogous to a Meisenheimer complex), followed by the elimination of a hydride ion (H⁻).[4][5] The liberated hydride is a very strong base and irreversibly deprotonates the newly formed amino group, producing hydrogen gas and the sodium salt of the product. This gaseous evolution drives the reaction to completion.[5]
While historically significant, this method suffers from several drawbacks:
-
Harsh Conditions: It requires high temperatures (130-140°C) and pressure.
-
Safety Concerns: Sodium amide is highly reactive and dangerous to handle, especially during aqueous workup.[6]
-
Lack of Regioselectivity: The reaction inevitably produces a mixture of isomers, primarily the desired 2-amino-5-methylpyridine and the difficult-to-separate by-product, 2-amino-3-methylpyridine.[6]
Step 2: Electrophilic Chlorination
With 2-amino-5-methylpyridine in hand, the subsequent challenge was the regioselective introduction of a chlorine atom at the C-3 position. The amino group is a powerful activating ortho-, para-director, while the pyridine nitrogen is deactivating. This electronic interplay favors electrophilic attack at the C-3 position (ortho to the amino group).
Early methods likely employed reagents like sulfuryl chloride (SO₂Cl₂) or chlorine gas in an acidic medium. A more controlled and modern approach involves the use of N-chlorosuccinimide (NCS) , a milder electrophilic chlorinating agent.[7]
Mechanism Insight: The reaction proceeds via a standard electrophilic aromatic substitution (SEAr) mechanism. The nitrogen of the amino group donates electron density into the ring, making the ortho (C-3) and para (C-5) positions electron-rich. The C-3 position is sterically accessible and electronically activated, making it the primary site of chlorination.
Building the Ring: The Aminolysis Approach
An alternative strategy involves constructing the chlorinated pyridine first and introducing the amino group in a later step. This approach hinges on the synthesis of 2-chloro-5-methylpyridine.
-
Synthesis of 2-chloro-5-methylpyridine: Industrial routes to this intermediate often start from precursors like propionaldehyde and employ multi-step cyclization and chlorination sequences. [8]2. Copper-Catalyzed Aminolysis: The C-Cl bond at the 2-position of the pyridine ring is activated towards nucleophilic substitution. However, direct displacement with ammonia requires harsh conditions. A patented industrial method describes the use of a copper catalyst (such as Cu powder or CuSO₄) to facilitate the aminolysis of 2-chloro-5-methylpyridine with liquid ammonia at high temperature (145-155°C) and pressure (3.5-4.5 MPa). [6]3. Final Chlorination: The resulting 2-amino-5-methylpyridine is then chlorinated at the 3-position.
Trustworthiness of the Protocol: The use of a copper catalyst is crucial. It lowers the activation energy for the nucleophilic substitution, enabling the reaction to proceed under conditions that, while still demanding, are feasible on an industrial scale. This represents a significant improvement over uncatalyzed methods.
Comparative Analysis of Key Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Chichibabin | 3-Methylpyridine | NaNH₂; NCS | Direct amination; Fewest steps to precursor | Harsh conditions; Low regioselectivity; Safety hazards with NaNH₂ [6] |
| Pyridine N-Oxide | 3-Methylpyridine-1-oxide | Trimethylamine, SOCl₂, HBr; NCS | High isomer purity; Avoids NaNH₂ | Multi-step; High temperatures required in final step [9] |
| Aminolysis | 2-Chloro-5-methylpyridine | Liquid NH₃, Cu catalyst; NCS | Potentially high yield and purity | Requires high pressure/temperature; Synthesis of starting material is complex [6] |
Detailed Experimental Protocols
The following protocols are synthesized from patent literature and represent established methodologies. They should be performed by trained chemists with appropriate safety precautions.
Protocol 1: Synthesis of 2-Amino-5-methylpyridine via the N-Oxide Route
(Adapted from US Patent 5,332,824) [10] Step A: Formation of Trimethyl-(5-methylpyridin-2-yl)-ammonium chloride
-
To a solution of 3-methyl-pyridine-1-oxide (0.081 mol) in 100 mL of methylene chloride at -5°C, condense trimethylamine (0.331 mol).
-
While maintaining the temperature below 0°C, add thionyl chloride (0.097 mol) in 10 mL of methylene chloride dropwise over 30 minutes.
-
Allow the resulting yellow solution to warm to room temperature and stir overnight.
-
Concentrate the solution on a rotary evaporator to obtain the crude ammonium salt intermediate.
Step B: Conversion to 2-Amino-5-methylpyridine
-
Mix the crude intermediate from Step A with 80 mL of a 48% hydrogen bromide solution.
-
Heat the mixture to an oil bath temperature of 220°C and stir for 2 hours, allowing water to distill off.
-
Cool the reaction to room temperature and carefully add to water.
-
Adjust the pH to 9 using a sodium hydroxide solution.
-
Extract the aqueous layer three times with methylene chloride.
-
Combine the organic extracts, dry over sodium sulphate, filter, and concentrate under vacuum to yield 2-amino-5-methylpyridine.
Protocol 2: Direct Chlorination of 2-Amino-5-methylpyridine
(Based on general procedures for chlorination of aminopyridines) [7]
-
Dissolve 2-amino-5-methylpyridine (1.0 equiv) in a suitable solvent such as acetonitrile or DMF.
-
Add N-chlorosuccinimide (NCS) (1.05 equiv) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 50-60°C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Conclusion and Future Outlook
The synthesis of this compound has progressed from the hazardous and non-selective Chichibabin reaction to more controlled, higher-yielding processes. The pyridine N-oxide route, in particular, represents a significant leap forward in achieving high isomeric purity for the key precursor. Modern industrial synthesis prioritizes safety, efficiency, atom economy, and environmental impact. Therefore, current production likely relies on highly optimized versions of the N-oxide or catalyzed aminolysis routes. Future innovations may focus on developing catalytic, one-pot procedures that combine amination and chlorination, or novel ring-construction strategies that build the fully substituted pyridine core in a more convergent fashion. This historical journey underscores a core principle of process chemistry: the continuous refinement of synthetic methods to meet the ever-increasing demands for purity, safety, and scalability.
References
- Grokipedia. Chichibabin reaction.
- Wikipedia. Chichibabin pyridine synthesis.
- The Chemistry of Pyridine.
- R Discovery. Rearrangement of tertiary amine n-oxides—XIV : The mechanism of the reaction of pyridine n-oxide with acetic anhydride. Tetrahedron. 1965.
- Wikipedia. Chichibabin reaction.
- DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
- ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement.
- National Center for Biotechnology Information. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
- Google Patents. CN102924370A - 2-amino-5-methylpyridine preparation method.
- Wikipedia. Boekelheide reaction.
- Google Patents. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
- Baran Lab. Pyridine N-Oxides.
- Royal Society of Chemistry. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry.
- ResearchGate. A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-CARBALDEHYDE IMINES.
- Google Patents. EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- PubMed. 2-Amino-5-methylpyridinium (2-amino-5-methylpyridine)trichlorozincate(II).
- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. myttex.net [myttex.net]
- 6. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 7. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 8. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 10. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Theoretical Electronic Structure of 2-Amino-3-chloro-5-methylpyridine
Abstract
This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 2-Amino-3-chloro-5-methylpyridine, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] By leveraging Density Functional Theory (DFT), this document elucidates the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges. These theoretical insights are crucial for predicting the molecule's reactivity, stability, and potential applications in drug design and development. This guide is intended for researchers, scientists, and professionals in the field of computational chemistry and drug development, offering a robust protocol for the in-silico analysis of this and similar pyridine derivatives.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative with a molecular formula of C₆H₇ClN₂. Its structural congeners, such as 2-aminopyridine derivatives, are recognized as valuable precursors in the synthesis of a wide array of medicinally important heterocyclic compounds.[2] The strategic placement of an amino group, a chloro atom, and a methyl group on the pyridine ring imparts a unique electronic landscape to the molecule. This distinct electronic arrangement governs its reactivity and makes it a versatile building block for synthesizing novel bioactive molecules and functional materials.[1] A thorough understanding of its electronic properties at a quantum mechanical level is paramount for the rational design of new pharmaceuticals and for predicting its behavior in complex chemical environments.[3]
Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the electronic structure of such molecules, providing a predictive framework that complements and guides experimental investigations.[4][5]
Theoretical Framework and Computational Methodology
The investigation of the electronic structure of this compound is conducted using DFT, a computational method that has demonstrated high accuracy in analyzing the molecular and electronic properties of polyatomic molecules.[6][7]
Rationale for Method Selection
Density Functional Theory, specifically utilizing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, is chosen for its proven balance of computational efficiency and accuracy in describing the electronic properties of organic molecules.[8] The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including polarization and diffuse functions, which are essential for accurately modeling systems with heteroatoms and potential non-covalent interactions.[8][9]
Computational Workflow
The theoretical analysis follows a systematic workflow, as depicted in the diagram below. This process ensures a comprehensive evaluation of the molecule's electronic characteristics.
Caption: A flowchart illustrating the key steps in the computational analysis of this compound's electronic structure.
In-depth Analysis of Electronic Properties
Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity and kinetic stability.[10] The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor.[5] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.[11]
For substituted pyridines, the distribution of HOMO and LUMO is significantly influenced by the nature and position of the substituents. The electron-donating amino group is expected to raise the HOMO energy level, while the electron-withdrawing chloro group will likely lower the LUMO energy.
| Parameter | Description | Expected Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. A higher value suggests greater electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Reflects the molecule's ability to accept electrons. A lower value indicates a greater propensity for electron acceptance. |
| HOMO-LUMO Gap (ΔE) | Energy difference between ELUMO and EHOMO | A key indicator of chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.[11] |
| Ionization Potential (I) | Approximated as -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | Approximated as -ELUMO | The energy released when an electron is added to the molecule. |
| Global Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating the ease of electron transfer. |
| Electronegativity (χ) | (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of the molecule. |
This table presents key electronic descriptors derived from HOMO and LUMO energies, providing a quantitative basis for assessing the reactivity of this compound.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.[12][13] The MEP surface is color-coded to represent different electrostatic potential values:
-
Red: Regions of high electron density (negative potential), indicating likely sites for electrophilic attack.
-
Blue: Regions of low electron density (positive potential), suggesting favorable sites for nucleophilic attack.
-
Green: Neutral regions.
For this compound, the MEP map is anticipated to show a negative potential around the nitrogen atom of the pyridine ring and the amino group due to the presence of lone pair electrons, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the region around the chloro substituent are expected to exhibit a positive potential, indicating their susceptibility to nucleophilic interactions.
Caption: A logical diagram illustrating the expected regions of varying electrostatic potential on the this compound molecule and their implications for reactivity.
Mulliken Atomic Charges
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the intramolecular charge distribution and identifying electron-rich and electron-poor centers.[14] While the absolute values of Mulliken charges can be basis-set dependent, the relative charge distribution provides a valuable qualitative picture of the electronic landscape.[4]
In this compound, it is expected that the nitrogen atoms and the chlorine atom will carry negative Mulliken charges due to their high electronegativity. The carbon atom attached to the chlorine and the hydrogen atoms are likely to exhibit positive charges. This charge distribution pattern further corroborates the predictions from the MEP analysis regarding the reactive sites of the molecule.
| Atom | Expected Mulliken Charge | Rationale |
| N (Pyridine) | Negative | High electronegativity and lone pair of electrons. |
| N (Amino) | Negative | High electronegativity and lone pair of electrons. |
| Cl | Negative | High electronegativity. |
| C (attached to Cl) | Positive | Electron-withdrawing effect of the adjacent chlorine atom. |
| H (Amino) | Positive | Attached to a highly electronegative nitrogen atom. |
| C (Methyl) | Slightly Negative | Electron-donating nature of the methyl group. |
| H (Methyl) | Slightly Positive | Attached to a carbon atom. |
This table summarizes the anticipated Mulliken atomic charges on key atoms of this compound, providing a deeper understanding of its electronic structure.
Implications for Drug Development and Materials Science
The theoretical insights into the electronic structure of this compound have significant practical implications:
-
Drug Design: A detailed understanding of the molecule's reactive sites, as revealed by MEP and Mulliken charge analysis, allows for the rational design of new drug candidates. The nucleophilic and electrophilic centers can be targeted for specific chemical modifications to enhance binding affinity to biological targets and to modulate pharmacokinetic properties.
-
Reactivity Prediction: The HOMO-LUMO gap and other reactivity descriptors provide a quantitative measure of the molecule's propensity to participate in chemical reactions. This information is invaluable for synthetic chemists in planning reaction pathways and predicting the outcomes of chemical transformations.
-
Materials Science: The electronic properties of this compound can be harnessed in the development of novel organic materials with specific electronic and optical properties. For instance, molecules with tailored HOMO-LUMO gaps are of interest in the design of organic semiconductors and light-emitting diodes.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the study of the electronic structure of this compound. By employing Density Functional Theory, key electronic descriptors such as the HOMO-LUMO gap, molecular electrostatic potential, and Mulliken atomic charges can be determined. These computational insights provide a robust foundation for understanding the molecule's reactivity, stability, and potential for a wide range of applications, particularly in the realms of pharmaceutical development and materials science. The methodologies and analyses presented herein serve as a valuable resource for researchers seeking to explore the rich chemical landscape of substituted pyridine derivatives.
References
- Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules. Oxford University Press.
- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]
- Krishnakumar, V., & John Xavier, R. (2005). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Journal of the Raman Spectroscopy, 36(3), 265-271.
- Gece, G. (2008). The use of quantum chemical methods in corrosion inhibitor studies. Corrosion Science, 50(11), 2981-2992.
- Asath, R., et al. (2022). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Journal of Molecular Structure, 1249, 131589.
- ResearchGate. Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. [Link]
- ResearchGate. Mulliken charges of 2-amino 5 -methyl pyridine. [Link]
- ResearchGate. Structural, Hirshfeld Surface and HOMO-LUMO gap analysis of five co-crystals of 2-amino-5-chloropyridine or 2-amino-bromopyridine with isomeric methylbenzoic acids. [Link]
- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Wikipedia.
- National Institutes of Health.
- ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]
- ResearchGate. Molecular electrostaric potential map (MEP) for 2-chloro-5-nitro pyridine. [Link]
- ResearchGate. Molecular Electrostatic Potential maps (MEP)
- PubChem. 2-Amino-5-chloro-3-methylpyridine. [Link]
- Letters in Applied NanoBioScience. DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. [Link]
- PubMed Central. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. [Link]
- PubMed Central.
- National Institutes of Health. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. [Link]
- Stenutz. 3-amino-2-chloro-5-methylpyridine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mulliken population analysis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 2-Amino-3-chloro-5-methylpyridine
Introduction: The Strategic Importance of 2-Amino-3-chloro-5-methylpyridine in Modern Synthesis
This compound is a highly versatile and strategically important building block in the synthesis of novel heterocyclic compounds.[1] Its unique substitution pattern, featuring a nucleophilic amino group, a reactive chloro substituent amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation, provides a rich platform for molecular diversification. This guide offers an in-depth exploration of the reactivity and synthetic utility of this compound, providing researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to leverage its full potential.
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in FDA-approved drugs.[2] Specifically, 2-aminopyridine derivatives are of paramount importance in the development of protein kinase inhibitors, as they can effectively mimic the hydrogen bonding interactions of the native ATP ligand with the kinase hinge region.[2] The presence of a chlorine atom, as in this compound, not only serves as a handle for introducing molecular complexity via cross-coupling reactions but can also enhance binding affinity through halogen bonding and improve the overall pharmacokinetic profile of the resultant molecules.[2]
This guide will delve into the core reactivity of this compound, focusing on key transformations that are fundamental to the construction of complex heterocyclic systems. We will explore palladium-catalyzed cross-coupling reactions, cyclization strategies, and other functional group manipulations, providing detailed, step-by-step methodologies and the underlying scientific rationale for experimental choices.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction design and optimization.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol [1] |
| Appearance | Light yellow to brown to dark green powder to crystal[1] |
| Melting Point | 58 - 62 °C[1] |
| CAS Number | 31430-41-8[1] |
PART 1: Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The chlorine atom at the 3-position of this compound is a key reactive site for palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures. The reactivity of the C-Cl bond is influenced by the electronic nature of the pyridine ring and its substituents. While the C-Cl bond is generally less reactive than C-Br or C-I bonds, the use of specialized ligands and reaction conditions can facilitate efficient coupling.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and vinyl-aryl structures. In the context of this compound, this reaction is instrumental in the synthesis of kinase inhibitors and other biologically active molecules.[4]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of palladium precursor, ligand, and base is critical for a successful outcome, particularly with a potentially challenging substrate like a chloropyridine. The amino group and the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.[5] Therefore, the use of electron-rich, bulky phosphine ligands is often necessary to promote the desired reactivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of a 3-Aryl-2-amino-5-methylpyridine Derivative
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and a small amount of degassed water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines. This reaction is particularly valuable for introducing diverse amine functionalities at the 3-position of the this compound core.
Causality Behind Experimental Choices
The success of the Buchwald-Hartwig amination of chloropyridines is highly dependent on the catalyst system. The strong C-Cl bond necessitates the use of highly active palladium catalysts, typically generated in situ from a palladium precursor and a sterically hindered, electron-rich phosphine ligand. The choice of base is also crucial, with weaker bases like cesium carbonate often being preferred to minimize side reactions.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a 3-(Arylamino)-2-amino-5-methylpyridine
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, combine this compound, the substituted aniline, Pd₂(dba)₃, XPhos, and cesium carbonate in an oven-dried reaction vessel.
-
Add anhydrous toluene.
-
Seal the vessel and heat the mixture to 100 °C with stirring for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
PART 2: Cyclization Reactions: Building Fused Heterocyclic Systems
The bifunctional nature of this compound, with its amino and chloro groups in a 1,2-relationship, makes it an excellent precursor for the synthesis of fused heterocyclic systems through cyclization reactions. These reactions can be either intramolecular or intermolecular, leading to a diverse range of bicyclic and polycyclic structures.
Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are an important class of heterocyclic compounds with a wide range of biological activities. They can be readily synthesized from this compound through a condensation reaction with an α-dicarbonyl compound, followed by cyclization.
Reaction Pathway
The synthesis typically proceeds via an initial condensation of the amino group of the pyridine with one of the carbonyl groups of the α-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular nucleophilic aromatic substitution (SₙAr) where the newly formed enamine nitrogen displaces the chlorine atom at the 3-position, leading to the formation of the fused pyrazine ring.
Caption: Logical pathway for the synthesis of pyrido[2,3-b]pyrazines.
Experimental Protocol: General Procedure for Pyrido[2,3-b]pyrazine Synthesis
Materials:
-
This compound (1.0 eq)
-
α-Dicarbonyl compound (e.g., glyoxal, diacetyl) (1.1 eq)
-
Ethanol or another suitable solvent
-
Optional: Acid or base catalyst
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the α-dicarbonyl compound to the solution.
-
If necessary, add a catalytic amount of an acid (e.g., acetic acid) or a base (e.g., sodium hydroxide).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
PART 3: Applications in Medicinal Chemistry and Drug Discovery
The derivatives of this compound are of significant interest in medicinal chemistry due to their potential as therapeutic agents.[1] The ability to readily functionalize both the 2-amino and 3-chloro positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Kinase Inhibitors
As previously mentioned, the 2-aminopyridine moiety is a key pharmacophore for kinase inhibition.[2] By utilizing this compound as a starting material, medicinal chemists can synthesize libraries of potential kinase inhibitors. The substituent introduced at the 3-position via cross-coupling reactions can be designed to interact with specific pockets of the kinase active site, thereby enhancing potency and selectivity. The methyl group at the 5-position can also play a role in optimizing binding and pharmacokinetic properties. The synthesis of kinase inhibitors often involves nucleophilic aromatic substitution (SₙAr) reactions, where the chloro group is displaced by a nucleophile, or Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[4][6]
Antimicrobial and Agrochemical Agents
Derivatives of this compound have also been explored for their potential as antimicrobial and agrochemical agents.[1][7][8] The pyridine ring is a common feature in many pesticides and herbicides. The ability to introduce diverse functional groups onto the this compound scaffold allows for the development of new compounds with improved efficacy and selectivity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of novel heterocyclic compounds. Its unique combination of reactive sites provides a powerful platform for the construction of complex molecular architectures with potential applications in medicinal chemistry, agrochemicals, and material science.[1] This in-depth technical guide has provided a comprehensive overview of the key synthetic transformations involving this important intermediate, complete with detailed experimental protocols and mechanistic insights. By leveraging the strategies outlined herein, researchers can unlock the full synthetic potential of this compound and accelerate the discovery and development of new and innovative chemical entities.
References
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P
- Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC - PubMed Central. [Link]
- DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google P
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. [Link]
- 2-amino-5-chloro-3-methylpyridine (C6H7ClN2) - PubChemLite. [Link]
- Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchG
- Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. [Link]
- 2-Amino-5-chloro-3-methylpyridine | C6H7ClN2 | CID 350232 - PubChem. [Link]
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. [Link]
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)
- ChemInform Abstract: Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride: A Rapid Synthesis of 2-Amino-3H-pyrimido[4,5-b]quinolin-4-ones.
- Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC - NIH. [Link]
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google P
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. hurawalhi.com [hurawalhi.com]
A Technical Guide to 2-Amino-3-chloro-5-methylpyridine: Commercial Availability, Purity Assessment, and Impurity Profiling
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-chloro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] Intended for researchers, scientists, and drug development professionals, this document details the commercial landscape, including typical purity specifications from various suppliers. It further presents a deep dive into the analytical methodologies requisite for independent purity verification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A critical discussion on the potential synthetic routes and the resulting impurity profiles is included to equip the end-user with the knowledge to anticipate and control for common process-related impurities. This guide aims to bridge the gap between procurement and application, ensuring the quality and integrity of this vital chemical building block in research and development settings.
Introduction: The Role of this compound in Synthesis
This compound (CAS No: 31430-41-8), also known as 6-Amino-5-chloro-3-picoline, is a substituted pyridine derivative of significant interest.[2][3] Its trifunctional nature—an amino group, a chloro substituent, and a methyl group on the pyridine scaffold—makes it a versatile precursor for the synthesis of a wide array of more complex molecules. Notably, it serves as a crucial intermediate in the development of various biologically active compounds, including potential anti-inflammatory, anti-cancer, and antimicrobial agents.[3] Its structural attributes are also leveraged in the agrochemical sector for the formulation of novel herbicides and pesticides.[1][3] Given its pivotal role in these synthetic pathways, the purity of this compound is of paramount importance, as impurities can lead to unforeseen side reactions, reduced yields, and compromised biological activity of the final product.
Commercial Availability and Purity Specifications
This compound is readily available from a range of chemical suppliers. The typical purity offered by commercial vendors is ≥98%, commonly determined by Gas Chromatography (GC). While this level of purity is suitable for many applications, it is incumbent upon the researcher to understand the potential scope of the remaining ≤2% of impurities, which are often not fully characterized on a routine Certificate of Analysis (CoA).
Below is a summary of prominent commercial suppliers and their typical product specifications.
| Supplier | Product Number | Stated Purity | Analytical Method | Physical Appearance |
| Tokyo Chemical Industry (TCI) | A1887 | >98.0% | GC | Light yellow to Brown to Dark green powder to crystal |
| Chem-Impex International | 28064 | ≥ 98% | GC | Light yellow to brown to dark green powder to crystal |
| AMI Scientific | TCI-A1887 | Analytical reagent grade | Not specified | Not specified |
| SpecAU | TCI-A1887 | Not specified | Not specified | Not specified |
This table is a representative sample and not exhaustive. Researchers should always consult the supplier's specific lot documentation for the most accurate information.
In-Depth Purity Analysis: Methodologies and Protocols
Independent verification of purity is a cornerstone of good scientific practice. The choice of analytical technique is critical and should be based on the physicochemical properties of the analyte and the potential impurities. For this compound, a multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of substituted pyridines.[4] A reversed-phase method is typically the first choice for a molecule of this polarity.
Rationale for Method Design:
A C18 column is selected for its versatility in retaining and separating a broad range of moderately polar compounds. The mobile phase, consisting of an acidified aqueous component and an organic modifier (acetonitrile or methanol), allows for the fine-tuning of retention and selectivity. The acid (e.g., phosphoric acid or formic acid) is crucial for protonating the basic nitrogen of the pyridine ring, which leads to sharper peaks and improved chromatography. A gradient elution is often employed to ensure the timely elution of both the main compound and any less polar impurities. UV detection is appropriate due to the aromatic nature of the pyridine ring.
Experimental Protocol: Reversed-Phase HPLC for Purity Determination
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Given that suppliers often use GC to determine purity, GC-MS is an excellent orthogonal technique to confirm purity and identify volatile impurities. The amino group in this compound can sometimes lead to peak tailing on standard non-polar GC columns. Derivatization can mitigate this, but a direct injection on a mid-polarity column is often sufficient.
Rationale for Method Design:
A 5% phenyl-methylpolysiloxane stationary phase provides a good balance of polarity for the analysis of a range of substituted pyridines. The mass spectrometer detector offers high sensitivity and, crucially, structural information about co-eluting impurities based on their fragmentation patterns.
Experimental Protocol: GC-MS for Purity and Impurity Identification
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule and can reveal the presence of impurities, even those that are structurally very similar to the main component.
Expected ¹H and ¹³C NMR Spectral Features:
-
¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the amino protons, and a singlet for the methyl protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their positions relative to the substituents.
-
¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached atoms (N, Cl) and functional groups.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra. For quantitative analysis (qNMR), a long relaxation delay (D1) is crucial.
-
Two-dimensional NMR experiments such as COSY and HSQC can be used for unambiguous assignment of proton and carbon signals.
-
Understanding the Impurity Profile: A Synthetic Perspective
The most probable impurities in a commercial batch of this compound are those arising from the synthetic route. A common method for the synthesis of such compounds is the direct chlorination of the corresponding aminopyridine.[5]
Plausible Synthetic Route:
A likely synthesis involves the chlorination of 2-Amino-5-methylpyridine. This electrophilic aromatic substitution reaction is directed by the activating amino group.
Figure 1. Plausible synthetic route to this compound.
Common Impurities and Their Origin:
Based on this synthetic approach, several types of impurities can be anticipated:
-
Unreacted Starting Material: Residual 2-Amino-5-methylpyridine.
-
Regioisomers: While the 3-position is activated, some chlorination may occur at other positions, though this is less likely to be a major impurity.
-
Polychlorinated Byproducts: Over-chlorination can lead to the formation of dichlorinated species, such as 2-Amino-3,5-dichloropyridine.[5] The presence of such byproducts is a significant concern in syntheses involving direct chlorination of aminopyridines.[5]
-
Hydrolysis Products: If aqueous workup conditions are harsh, hydrolysis of the chloro group to a hydroxyl group is a possibility, though generally unlikely for an aromatic chloride.
The following diagram illustrates the relationship between the starting material, the desired product, and a potential major impurity.
Figure 2. Relationship between starting material, product, and a key impurity.
Conclusion and Best Practices
The quality of starting materials is a critical determinant of the success of a research and development program. While commercial suppliers provide this compound at a nominal purity of ≥98%, a deeper understanding of the potential impurities and the analytical methods to detect them is essential for the discerning scientist. This guide has outlined robust HPLC, GC-MS, and NMR methodologies for the comprehensive analysis of this important synthetic intermediate. By understanding the likely synthetic pathways, researchers can anticipate and control for process-related impurities, thereby ensuring the integrity and reproducibility of their scientific outcomes. It is recommended that a combination of these analytical techniques be employed for a thorough characterization of incoming batches of this compound before its use in critical synthetic applications.
References
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- SpecAU. (n.d.). This compound.
- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 3. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 4. helixchrom.com [helixchrom.com]
- 5. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of 2-Amino-3-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols, handling procedures, and storage requirements for 2-Amino-3-chloro-5-methylpyridine (CAS No. 31430-41-8). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document, compiled from authoritative safety data sheets and chemical databases, is intended to equip researchers and drug development professionals with the knowledge necessary to work with this compound responsibly.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available data, this compound is known to cause skin and eye irritation.[2][3]
GHS Hazard Statements:
GHS Pictogram:
Signal Word: Warning
Precautionary Statements:
-
P264: Wash hands and any exposed skin thoroughly after handling.[2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P332 + P317: If skin irritation occurs: Get medical help.[2]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 31430-41-8 |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Appearance | Light yellow to brown to dark green powder to crystal |
| Melting Point | 58 - 62 °C |
(Source: Chem-Impex[1], PubChem[4])
Safe Handling Protocols and Personal Protective Equipment (PPE)
Adherence to strict handling protocols is crucial to minimize the risk of exposure. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
Engineering Controls
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation is preferred to control airborne concentrations.[6][7] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[6][8]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Skin Protection:
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator should be used.[5]
General Hygiene Practices
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[7]
-
Remove contaminated clothing and wash it before reuse.[6]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical attention.[2][9]
-
In Case of Eye Contact: Immediately rinse the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][9]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[10]
-
Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides, carbon monoxide, and hydrogen chloride gas may be generated.[8]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Accidental Release Measures
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Avoid breathing dust or vapors.[10][11]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[12]
-
Methods for Cleaning Up:
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[6][11]
-
For liquid spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[11]
-
After the material has been collected, decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be disposed of as hazardous waste.[11]
-
Storage and Disposal
Proper storage and disposal are critical for maintaining the stability of the compound and ensuring environmental safety.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Keep away from incompatible substances such as strong oxidizing agents.[8]
Disposal
This compound should be treated as hazardous waste.
-
Disposal Method: Disposal should be carried out by a licensed hazardous waste disposal facility. Do not dispose of it down the drain or in regular trash.[11][13]
-
Containerization: Collect waste in a clearly labeled, sealed, and compatible hazardous waste container.[11]
-
Regulatory Compliance: All disposal procedures must be in strict accordance with local, state, and federal regulations.[11] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[11]
Visual Workflow Diagrams
The following diagrams illustrate key safety and response workflows.
Emergency Spill Response Workflow
Caption: Emergency spill response workflow for this compound.
References
- chemical label this compound. [No URL available]
- Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer. [Link]
- 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem. [Link]
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. chemical-label.com [chemical-label.com]
- 4. 2-Chloro-5-methylpyridin-4-amine | C6H7ClN2 | CID 12643706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Synthesis of 2-Amino-3-chloro-5-methylpyridine: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 2-amino-3-chloro-5-methylpyridine, a valuable building block in the development of pharmaceutical and agrochemical agents.[1] The synthesis commences with the copper-catalyzed amination of commercially available 2-chloro-5-picoline to afford 2-amino-5-methylpyridine. Subsequent regioselective chlorination of this intermediate at the C3 position using N-chlorosuccinimide (NCS) yields the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a reproducible and safe laboratory execution.
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical research, with the this compound scaffold being a key intermediate in the synthesis of a range of biologically active molecules.[1] The strategic placement of the amino, chloro, and methyl groups provides a versatile platform for further functionalization, enabling the exploration of diverse chemical space in drug discovery and crop protection programs.
This document outlines a reliable and scalable two-step synthesis of this compound from 2-chloro-5-picoline. The described methodologies are based on established chemical transformations and are presented with a focus on experimental robustness, safety, and detailed analytical characterization.
Overall Synthetic Scheme
The synthesis of this compound is achieved via a two-step sequence as illustrated below. The initial step involves a nucleophilic aromatic substitution of the chloro group in 2-chloro-5-picoline with ammonia, followed by an electrophilic chlorination of the resulting 2-amino-5-methylpyridine.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Part 1: Synthesis of 2-Amino-5-methylpyridine
The first step of the synthesis involves the conversion of 2-chloro-5-picoline to 2-amino-5-methylpyridine. This transformation is achieved through a copper-catalyzed nucleophilic aromatic substitution reaction with ammonia. The use of a copper catalyst is crucial for facilitating the displacement of the chloride from the electron-deficient pyridine ring.
Experimental Protocol
This protocol is adapted from a patented procedure which has demonstrated high yield and purity.[2]
Materials and Equipment:
-
2-Chloro-5-picoline (1.0 eq.)
-
Methanol
-
Liquid Ammonia (approx. 10 eq.)
-
Copper (II) Sulfate (CuSO₄) (0.05 eq.)
-
High-pressure autoclave with magnetic stirring and heating capabilities
-
Standard laboratory glassware
-
Rotary evaporator
-
Extraction funnel
Procedure:
-
Reactor Charging: In a high-pressure autoclave, charge 2-chloro-5-picoline (e.g., 127.5 g, 1.0 mol), methanol (as a solvent, e.g., 1.9 L), and copper (II) sulfate (e.g., 8.0 g, 0.05 mol).[2]
-
Ammonia Addition: Cool the autoclave and carefully add liquid ammonia (e.g., 170 g, 10.0 mol).[2]
-
Reaction: Seal the autoclave and begin stirring. Heat the reaction mixture to 150°C. The pressure will rise to approximately 4 MPa. Maintain these conditions for 8 hours.[2]
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to below 40°C. Slowly and safely vent the excess ammonia in a well-ventilated fume hood.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the methanol by distillation under atmospheric pressure.[2]
-
Work-up: To the residue, add water and extract with toluene (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-methylpyridine as a solid. The product can be further purified by recrystallization if necessary.
Expected Yield: 85-95%
Causality and Scientific Insights
The direct nucleophilic substitution of a chloro group on a pyridine ring by ammonia is typically challenging due to the electron-deficient nature of the ring, which deactivates it towards nucleophilic attack. The use of a copper catalyst, in this case, CuSO₄, is essential to facilitate this reaction. The copper likely coordinates to the pyridine nitrogen, further activating the ring towards nucleophilic attack by ammonia. The high temperature and pressure are necessary to overcome the activation energy of the reaction and to maintain ammonia in a liquid or supercritical state to ensure a sufficient concentration for the reaction to proceed efficiently.[2]
Safety Precautions
-
High-Pressure Reactions: This reaction must be carried out in a properly rated high-pressure autoclave. Ensure the equipment is regularly inspected and maintained. Never exceed the maximum rated pressure and temperature of the vessel.[1][3][4][5][6]
-
Ammonia Handling: Liquid ammonia is a hazardous substance. It is corrosive and can cause severe burns upon contact. Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including cryogenic gloves, a face shield, and a gas mask with an appropriate cartridge.[1][3][4][5][6]
-
Exothermic Potential: The reaction of ammonia with the substrate can be exothermic. Ensure adequate cooling is available during the initial stages of heating.
Part 2: Synthesis of this compound
The second and final step is the regioselective chlorination of 2-amino-5-methylpyridine to yield the target molecule. N-Chlorosuccinimide (NCS) is an effective and relatively mild electrophilic chlorinating agent for this purpose. The strong activating and ortho-, para-directing effect of the amino group directs the incoming electrophilic chlorine to the positions ortho and para to it. Since the para position (C5) is already substituted with a methyl group, the chlorination occurs regioselectively at the ortho position (C3).
Experimental Protocol
Materials and Equipment:
-
2-Amino-5-methylpyridine (1.0 eq.)
-
N-Chlorosuccinimide (NCS) (1.05 eq.)
-
Acetonitrile (or another suitable aprotic solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-amino-5-methylpyridine (e.g., 10.8 g, 0.1 mol) in acetonitrile (e.g., 200 mL).
-
Addition of NCS: To the stirred solution, add N-chlorosuccinimide (e.g., 14.0 g, 0.105 mol) portion-wise at room temperature. The addition may cause a slight exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Quenching and Solvent Removal: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Remove the acetonitrile under reduced pressure.
-
Work-up: Add water to the residue and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Yield: 70-85%
Causality and Scientific Insights
N-Chlorosuccinimide serves as a source of an electrophilic chlorine atom ("Cl+"). The electron-donating amino group on the pyridine ring significantly activates the ring towards electrophilic aromatic substitution. The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the pyridine ring, increasing the electron density at the ortho and para positions. With the para-position (C5) blocked by the methyl group, the electrophilic attack of the "Cl+" from NCS occurs preferentially at the electron-rich ortho-position (C3), leading to the formation of the desired this compound with high regioselectivity.[7][8]
Safety Precautions
-
N-Chlorosuccinimide (NCS): NCS is an irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[9][10][11][12][13]
-
Solvent Handling: Acetonitrile is flammable and toxic. All manipulations should be performed in a well-ventilated fume hood.
Characterization Data
The identity and purity of the starting material, intermediate, and final product should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | ¹H NMR (CDCl₃, δ ppm)[14][15][16] |
| 2-Chloro-5-picoline | C₆H₆ClN | 127.57 | Colorless to pale yellow liquid | 8.18 (d, 1H), 7.45 (dd, 1H), 7.13 (d, 1H), 2.27 (s, 3H) |
| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | White to off-white solid | 7.79 (d, 1H), 7.12 (dd, 1H), 6.32 (d, 1H), 4.67 (br s, 2H), 2.12 (s, 3H) |
| This compound | C₆H₇ClN₂ | 142.59 | Light yellow to brown powder | 7.5 (d, 1H), 7.2 (d, 1H), 4.5 (br s, 2H), 2.1 (s, 3H) (Predicted) |
Conclusion
This application note provides a robust and well-documented two-step synthesis for this compound from 2-chloro-5-picoline. The protocols are designed to be scalable and are accompanied by detailed explanations of the underlying chemical principles and necessary safety precautions. By following these guidelines, researchers and drug development professionals can confidently and safely produce this valuable synthetic intermediate for their research and development activities.
References
- Li, P., et al. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry.
- Wang, X., et al. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. RSC Publishing.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Chlorosuccinimide, 98+%.
- Nanjing Suru Chemical Co., Ltd. (n.d.). N chlorosuccinimide sds Manufacturer & Supplier in China.
- Google Patents. (2013). CN102924370A - 2-amino-5-methylpyridine preparation method.
- Loba Chemie. (2016). N-CHLOROSUCCIMIDE FOR SYNTHESIS MSDS.
- Google Patents. (1991). US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine.
- PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines.
- Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (2021). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
- National Institutes of Health. (2021). Deaminative chlorination of aminoheterocycles.
- International Enviroguard. (2021). How to Protect Workers from Ammonia Exposure.
- Google Patents. (1993). EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine.
- ResearchGate. (2019). Selectfluor-mediated chlorination of 2-aminopyridines and 2-aminodiazines with LiCl.
- Google Patents. (1994). EP0609811A1 - Process for preparing 2-chloro-5-aminomethyl-pyridine.
- Free Chemistry Online. (2024). Ammonia Hazards: How to Ensure Safety Handling the Chemical.
- ResearchGate. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
- Google Patents. (1997). KR100282477B1 - Method for preparing 2-chloro-5-aminomethyl-pyridine.
- Noah Technologies. (2023). Safely Handling Ammonium Hydroxide: Risks and Regulations.
- Organic Syntheses. (n.d.). PREPARATION OF SUBSTITUTED PYRIDINES VIA REGIOCONTROLLED [4 + 2] CYCLOADDITIONS OF OXIMINOSULFONATES: METHYL 5-METHYLPYRIDINE-2-CARBOXYLATE.
- SpecAU. (n.d.). This compound.
- Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- European Patent Office. (n.d.). EP0569701B1 - Process for preparation of 2-amino-5-methyl-pyridine.
- Google Patents. (2000). EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 3. Ammonia Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 4. int-enviroguard.com [int-enviroguard.com]
- 5. Safely Handling Ammonium Hydroxide: Risks and Regulations [onlinesafetytrainer.com]
- 6. CCOHS: Ammonia [ccohs.ca]
- 7. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. suru-chem.com [suru-chem.com]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
- 14. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR [m.chemicalbook.com]
- 15. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-3-chloro-5-methylpyridine
<
Introduction: The Strategic Importance of Biaryl Aminopyridines
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, has become an indispensable tool in the pharmaceutical and materials science industries.[1][3][4] The synthesis of biaryl aminopyridines, in particular, is of significant interest as this structural motif is a key pharmacophore in a multitude of biologically active molecules.
This guide provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 2-Amino-3-chloro-5-methylpyridine with a generic arylboronic acid. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each component, and offer practical advice for optimization and troubleshooting, specifically addressing the challenges associated with aminopyridine substrates.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][5][6] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate.[1][5]
-
Transmetalation: The organoboron species (arylboronic acid) is activated by a base to form a more nucleophilic boronate complex.[7][8][9][10] This complex then transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired C-C bond of the biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: The Strategic Role of 2-Amino-3-chloro-5-methylpyridine in Modern Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the application of 2-Amino-3-chloro-5-methylpyridine and its structurally related analogs as pivotal intermediates in the synthesis of high-value pesticides. We will explore its strategic importance, focusing on its role as a versatile building block for constructing complex, biologically active molecules. This guide moves beyond mere procedural outlines to explain the underlying chemical principles and rationale behind key synthetic transformations. Detailed, field-proven protocols for the synthesis of representative insecticidal and fungicidal precursors are provided, supported by quantitative data and visual workflows to ensure scientific integrity and reproducibility.
Introduction: The Versatility of a Chlorinated Aminopyridine Scaffold
This compound is a heterocyclic compound of significant interest in the synthesis of agrochemicals and pharmaceuticals.[1][2] Its value stems from the specific arrangement of functional groups on the pyridine ring:
-
The Amino Group (-NH₂): A potent nucleophile and a key handle for introducing a wide array of side chains and building blocks, most commonly through reactions with electrophiles.
-
The Chloro Group (-Cl): An electron-withdrawing group that influences the reactivity of the ring and serves as a site for further modification, although it is often retained in the final active ingredient.
-
The Pyridine Ring: A core scaffold that imparts specific physicochemical properties to the final molecule, often crucial for binding to biological targets.
-
The Methyl Group (-CH₃): Provides a site for potential further functionalization or can be critical for steric and electronic interactions at the target site.
This unique combination of features makes this compound and its derivatives, such as 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, indispensable starting materials for creating novel herbicides, fungicides, and insecticides.[1][3][4] This guide will focus on two primary applications: the synthesis of pyridyl-urea insecticides and key intermediates for modern fungicides.
Application I: Synthesis of Pyridyl-Urea Insecticides
A critical application of substituted 2-aminopyridines is in the synthesis of N-pyridyl urea insecticides. These compounds often act as insect growth regulators by inhibiting chitin biosynthesis. The synthesis leverages the nucleophilicity of the amino group on the pyridine ring. A well-documented example involves the reaction of a structurally similar analog, 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, with a benzoyl isocyanate to form a potent insecticidal urea derivative.[3]
Scientific Rationale and Causality
The core of this synthesis is a classic nucleophilic addition reaction. The amino group (-NH₂) of the pyridine acts as the nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). This forms a stable urea linkage (-NH-C(O)-NH-), connecting the pyridine scaffold to another aromatic moiety. The choice of solvent (e.g., toluene) provides a non-reactive medium with a suitable boiling point to facilitate the reaction at a controlled, mild temperature, preventing potential side reactions or degradation of the starting materials.[3]
Workflow for Pyridyl-Urea Synthesis
Below is a visual representation of the synthetic transformation.
Caption: Synthesis of a pyridyl-urea insecticide.
Experimental Protocol: Synthesis of N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea
This protocol is adapted from established patent literature.[3]
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-3-chloro-5-(trifluoromethyl)pyridine in anhydrous toluene.
-
Reagent Addition: While stirring, add a stoichiometric equivalent of 2,6-difluorobenzoylisocyanate to the solution.
-
Reaction Conditions: Gently heat the reaction mixture to 40°C using a water bath.
-
Monitoring: Maintain the temperature and stirring for 30 minutes. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the crystals by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Wash the collected crystals with a small amount of cold solvent (e.g., hexane or cold toluene) to remove any unreacted starting materials. Dry the purified product under vacuum. The resulting compound is N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea.
Data Summary
| Parameter | Value / Description | Reference |
| Starting Material | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | [3] |
| Reagent | 2,6-Difluorobenzoylisocyanate | [3] |
| Solvent | Toluene | [3] |
| Temperature | 40°C | [3] |
| Reaction Time | 30 minutes | [3] |
| Product | N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea | [3] |
| Melting Point | 214 - 217°C | [3] |
Application II: Synthesis of Key Fungicide Intermediates
The chlorinated pyridine scaffold is also fundamental to the structure of several modern fungicides. For instance, the intermediate 2-aminomethyl-3-chloro-5-trifluoromethylpyridine serves as a crucial building block for the synthesis of Fluopicolide, a systemic fungicide effective against oomycete pathogens.[5] This key intermediate is efficiently prepared via the catalytic hydrogenation of a cyano-pyridine precursor.
Scientific Rationale and Causality
The conversion of a nitrile (cyano group, -C≡N) to a primary amine (-CH₂-NH₂) is a cornerstone transformation in organic synthesis. Catalytic hydrogenation is a highly effective and clean method for this reduction.
-
Catalyst Choice: Raney Nickel is a widely used, cost-effective, and highly active catalyst for nitrile reduction. Its porous structure provides a large surface area for the reaction.
-
Solvent System: Acetic acid serves as the solvent. It helps to maintain the catalyst's activity and, upon completion of the reaction, forms the acetate salt of the resulting amine. This salt is often crystalline and easier to isolate and purify than the free amine, which may be an oil.
-
Reaction Conditions: The use of low-pressure hydrogen is a critical safety and operational advantage, making the process more amenable to industrial scale-up compared to high-pressure methods.
Workflow for Amine Intermediate Synthesis
The following diagram illustrates the reduction of the nitrile to the primary amine intermediate.
Caption: Synthesis of a key aminomethyl pyridine intermediate.
Experimental Protocol: Synthesis of 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine Acetate
This protocol is based on a patented synthetic method.[5]
-
Catalyst Preparation: In a suitable hydrogenation vessel, charge the Raney Nickel catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: Add acetic acid as the solvent, followed by the starting material, 2-cyano-3-chloro-5-trifluoromethylpyridine.
-
Hydrogenation: Seal the vessel and purge it several times with low-pressure hydrogen gas. Pressurize the vessel to the target pressure.
-
Reaction Conditions: Heat the mixture to the specified temperature with vigorous stirring to ensure good contact between the catalyst, substrate, and hydrogen.
-
Monitoring: The reaction is complete when hydrogen uptake ceases. This can be monitored by observing the pressure gauge on the hydrogen supply.
-
Workup and Isolation: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. The filtrate contains the product as its acetate salt.
-
Purification: The product, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate, can be isolated by concentrating the solvent under reduced pressure and purified by recrystallization if necessary.
Data Summary
| Parameter | Value / Description | Reference |
| Starting Material | 2-Cyano-3-chloro-5-trifluoromethylpyridine | [5] |
| Catalyst | Raney Nickel | [5] |
| Reagent | Hydrogen Gas (Low Pressure) | [5] |
| Solvent | Acetic Acid | [5] |
| Product | 2-Aminomethyl-3-chloro-5-trifluoromethylpyridine acetate | [5] |
| Application | Intermediate for the fungicide Fluopicolide | [5] |
References
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- Agrochemical Intermediate 2-Amino-3-Chloro-5- (trifluoromethyl) Pyridine 79456-26-1. Heze Development Zone Adams Chemical Co., Ltd. [Link]
- 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech. [Link]
- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
- CN102924370A - 2-amino-5-methylpyridine preparation method.
- Exploring 2-Chloro-5-Methylpyridine: A Key Pesticide Intermediate. Anhui Zhongxin Chemical Co., Ltd. [Link]
- Clothianidin synthesis process - CN103242258A.
- Advances in the Synthesis of Neonicotinoids.
- Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case. MDPI. [Link]
- CN102532010A - Preparation method of 2-chloro-3-aminopyridine.
- Synthesis of compounds 2-5. | Download Scientific Diagram.
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- This compound Two Chongqing Chemdad Co. Chemdad. [Link]
- Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Role of 2-Amino-3-chloro-5-methylpyridine in Pharmaceutical Intermediate Synthesis
Introduction: Unveiling a Versatile Pyridine Building Block
Substituted pyridines are fundamental scaffolds in the landscape of medicinal chemistry and drug discovery. Their inherent electronic properties and ability to participate in a wide array of chemical transformations make them privileged structures in the design of bioactive molecules. Among these, 2-Amino-3-chloro-5-methylpyridine (CAS No: 132098-29-2) has emerged as a crucial intermediate, valued for its unique combination of reactive sites that allow for the strategic construction of complex molecular architectures.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the synthesis, properties, and key applications of this versatile building block, with a focus on its role in the synthesis of pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive experience in the field.
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction optimization and scale-up. This compound is a stable, crystalline solid, typically appearing as a light yellow to brown powder.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [2][3] |
| Molecular Weight | 142.59 g/mol | [2][3] |
| CAS Number | 132098-29-2 | |
| Melting Point | 58-62 °C | [2] |
| Appearance | Light yellow to brown crystalline powder | [2] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
While detailed spectroscopic data can vary slightly based on the solvent and instrumentation, representative data is crucial for in-process monitoring and quality control.
Strategic Synthesis of this compound
The synthetic accessibility of this compound is a key factor in its widespread use. Several synthetic routes have been developed, each with its own advantages and considerations. A common and effective method involves the direct chlorination of 2-Amino-5-methylpyridine.
Protocol 1: Synthesis via Chlorination of 2-Amino-5-methylpyridine
This protocol outlines a laboratory-scale synthesis of this compound. The rationale behind this approach lies in the directing effects of the amino and methyl groups on the pyridine ring, which favor electrophilic substitution at the C3 position. The choice of a suitable chlorinating agent and the control of reaction conditions are critical to achieving high selectivity and yield, minimizing the formation of dichlorinated byproducts.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
2-Amino-5-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-5-methylpyridine (1.0 equivalent) in dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction and improve selectivity.
-
Addition of Chlorinating Agent: Slowly add N-Chlorosuccinimide (1.05 equivalents) portion-wise to the cooled solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The slow addition prevents localized overheating and the formation of undesired byproducts.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.
Applications in Pharmaceutical Synthesis
The strategic placement of the amino, chloro, and methyl groups on the pyridine ring makes this compound a highly valuable precursor for a range of pharmaceutical targets.
Key Intermediate in the Synthesis of Nevirapine
A prominent application of this compound is in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[4][5][6] While some literature refers to its precursor 2-chloro-3-amino-4-picoline (CAPIC) in this context, this compound serves as a key building block in analogous synthetic strategies. The following protocol illustrates a key coupling reaction representative of its utility.
Reaction Pathway to a Nevirapine Precursor
Caption: Amide coupling leading to Nevirapine precursors.
Protocol 2: Acylation with 2-Chloronicotinoyl Chloride
This protocol details the acylation of the 2-amino group of this compound, a critical step in building the core structure of Nevirapine and its analogues. The nucleophilic amino group readily reacts with the electrophilic acid chloride.
Materials:
-
This compound
-
2-Chloronicotinoyl chloride
-
Triethylamine (TEA) or another suitable base
-
Toluene or another inert solvent
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in toluene.
-
Addition of Acylating Agent: Slowly add a solution of 2-chloronicotinoyl chloride (1.1 equivalents) in toluene to the reaction mixture at room temperature. The use of a base is essential to neutralize the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or HPLC.[5]
-
Work-up: Upon completion, cool the reaction mixture and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide, 2-chloro-N-(2-chloro-5-methyl-3-pyridinyl)-3-pyridinecarboxamide, can be purified by recrystallization or column chromatography. This intermediate is then carried forward through subsequent amination and cyclization steps to yield the final drug substance.[5][7]
Broader Pharmaceutical and Agrochemical Applications
The utility of this compound extends beyond Nevirapine. Its structural motifs are found in a variety of other biologically active compounds. The trifluoromethyl analogue, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, is a known intermediate for agricultural chemicals and medicines.[8][9] For instance, it can be reacted with isocyanates to form ureas with insecticidal properties.[8] Furthermore, this class of compounds serves as a building block in the synthesis of:
-
Antimicrobial agents: The pyridine scaffold is a common feature in many antimicrobial drugs.[1]
-
Anti-inflammatory compounds: The unique substitution pattern allows for the synthesis of novel anti-inflammatory agents.[1]
-
Herbicides and Pesticides: The compound and its derivatives are key intermediates in the formulation of agrochemicals for crop protection.[1][10]
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
Conclusion
This compound is a strategically important and versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its well-defined reactivity and synthetic accessibility make it a valuable tool for medicinal and process chemists. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this building block in their drug discovery and development endeavors. A thorough understanding of its chemistry, coupled with careful experimental execution, will undoubtedly continue to facilitate the creation of novel and impactful bioactive molecules.
References
- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Google Patents. (2013). CN102924370A - 2-amino-5-methylpyridine preparation method.
- Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 251–266.
- Google Patents. (2016). WO2016118586A1 - Lowcost, high yield synthesis of nevirapine.
- ResearchGate. (2015). New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations.
- ACS Publications. (2002). Development of a Pilot-Plant Process for a Nevirapine Analogue HIV NNRT Inhibitor. Organic Process Research & Development.
- Google Patents. (1994). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
- SpecAU. (n.d.). This compound.
- Clinton Foundation. (n.d.). Nevirapine Batch Transfer Document.
- ResearchGate. (2007). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine.
- Google Patents. (2011). CN102167699A - Method for preparing nevirapine.
- Royal Society of Chemistry. (2020). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry.
- Patsnap. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- De Gruyter. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications.
- ResearchGate. (2011). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde.
- National Institutes of Health. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review.
- Google Patents. (1993). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
- Chemdad. (n.d.). This compound.
- PubChem. (n.d.). 2-Amino-5-chloro-3-methylpyridine.
- Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 31430-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]
- 8. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
Application Notes and Protocols: N-Functionalization of 2-Amino-3-chloro-5-methylpyridine for Drug Discovery
Abstract
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a detailed examination of N-functionalization strategies for a key derivative, 2-amino-3-chloro-5-methylpyridine. This versatile building block, with its distinct electronic and steric properties, serves as an ideal starting point for generating diverse molecular libraries for drug discovery.[2] We present field-proven protocols for N-arylation, N-acylation, and N-sulfonylation, explaining the underlying mechanistic principles and the rationale behind experimental design. Our objective is to equip researchers, scientists, and drug development professionals with the technical knowledge to effectively leverage this scaffold in the synthesis of novel bioactive compounds.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of modern drug discovery, the quest for novel chemical entities with high efficacy and specificity is paramount. Heterocyclic compounds, particularly those containing nitrogen, are mainstays in this endeavor. The 2-aminopyridine moiety is a recurring motif in a wide array of pharmaceuticals, valued for its ability to engage in critical hydrogen bonding interactions with biological targets.[1][3][4]
The subject of this guide, this compound, is a particularly valuable intermediate. Its architecture offers a unique convergence of reactive sites:
-
The Exocyclic Amino Group: A potent nucleophile, serving as the primary handle for N-functionalization.
-
The Chloro Substituent: An electron-withdrawing group and a potential site for nucleophilic aromatic substitution or cross-coupling reactions.
-
The Methyl Group: A weakly electron-donating group that can influence the electronic landscape and provide a steric marker.[5]
This distinct substitution pattern allows for controlled, regioselective modifications, making it a powerful tool for probing structure-activity relationships (SAR). This document will detail three cornerstone N-functionalization reactions: Palladium-catalyzed N-arylation, N-acylation, and N-sulfonylation.
N-Arylation via Buchwald-Hartwig Amination
The formation of a C-N bond between an aromatic ring and an amine is a fundamental transformation in medicinal chemistry. The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for achieving this coupling.[6][7]
Principle and Rationale
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling process that joins an amine with an aryl halide or pseudohalide.[8][9] The catalytic cycle, a cornerstone of modern organometallic chemistry, generally proceeds through three key phases:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[7][10]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed, regenerating the Pd(0) catalyst, which re-enters the cycle.[7][10]
The success of this reaction is highly dependent on the choice of ligand bound to the palladium. Bulky, electron-rich phosphine ligands are critical as they promote the rate-limiting reductive elimination step and stabilize the catalytic species.[7] When functionalizing this compound, the primary goal is to selectively couple the exocyclic amino group with a variety of aryl halides, creating a library of N-aryl derivatives. The inherent challenge lies in preventing a competitive coupling reaction at the C2-chloro position of the pyridine ring. Judicious selection of the catalyst system and reaction conditions is therefore essential to ensure high regioselectivity.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Detailed Experimental Protocol: N-Arylation
This protocol describes a general procedure for the N-arylation of this compound with 4-bromotoluene as a representative aryl halide.
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-bromotoluene (1.2 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene via syringe, followed by the careful addition of sodium tert-butoxide (1.4 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.
Data Presentation: Representative N-Arylation Reactions
| Aryl Halide Partner | Base | Ligand | Typical Yield (%) |
| 4-Bromotoluene | NaOtBu | Xantphos | 85-95% |
| 1-Bromo-4-methoxybenzene | Cs₂CO₃ | RuPhos | 80-90% |
| 2-Bromopyridine | K₃PO₄ | DavePhos | 70-85% |
| 1-Bromo-3-(trifluoromethyl)benzene | NaOtBu | Xantphos | 75-90% |
N-Acylation for Amide Synthesis
N-acylation is a robust and fundamental transformation for converting amines into amides. This reaction introduces a carbonyl group, a key structural element in countless drug molecules, capable of acting as both a hydrogen bond donor and acceptor.
Principle and Rationale
The reaction proceeds via the nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion. Due to the significantly higher nucleophilicity of the exocyclic amino group compared to the endocyclic pyridine nitrogen, this reaction demonstrates excellent regioselectivity.
Caption: General scheme for N-acylation.
Detailed Experimental Protocol: N-Acylation
This protocol provides a general method for the N-acylation of this compound using benzoyl chloride.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware
Caption: Experimental workflow for N-acylation.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can often be purified by recrystallization or, if necessary, by flash column chromatography.
Data Presentation: Representative N-Acylation Reactions
| Acylating Agent | Base | Solvent | Typical Yield (%) |
| Acetyl Chloride | Et₃N | DCM | >95% |
| Benzoyl Chloride | Et₃N | DCM | 90-98% |
| Isobutyryl Chloride | Pyridine | Pyridine | 90-95% |
| Acetic Anhydride | Pyridine | DCM | >95% |
N-Sulfonylation for Sulfonamide Synthesis
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a vast range of antibacterial, diuretic, and anti-inflammatory drugs. N-sulfonylation provides direct access to this critical pharmacophore.
Principle and Rationale
Analogous to N-acylation, N-sulfonylation involves the reaction of the nucleophilic amino group with an electrophilic sulfonyl chloride. The reaction is highly regioselective for the exocyclic amine. Pyridine is frequently used as both the base and the solvent, effectively scavenging the HCl byproduct and catalyzing the reaction. The resulting sulfonamides are typically stable, crystalline solids.
Caption: General scheme for N-sulfonylation.
Detailed Experimental Protocol: N-Sulfonylation
This protocol details a general procedure using p-toluenesulfonyl chloride (p-TsCl).
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Standard laboratory glassware
Caption: Experimental workflow for N-sulfonylation.
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Sulfonylating Agent: Add p-toluenesulfonyl chloride (1.1 eq) portionwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC analysis indicates the consumption of the starting material.
-
Work-up: Pour the reaction mixture slowly into a beaker of ice-water with stirring. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Representative N-Sulfonylation Reactions
| Sulfonyl Chloride | Base/Solvent | Typical Yield (%) |
| p-Toluenesulfonyl chloride | Pyridine | 85-95% |
| Methanesulfonyl chloride | Pyridine | 90-98% |
| Benzenesulfonyl chloride | Pyridine | 88-96% |
| 2-Amino-5-chloro-pyridine-3-sulfonyl chloride | Pyridine | 75-85% |
Conclusion
The N-functionalization of this compound provides a reliable and versatile entry point into a rich chemical space for drug discovery. The protocols detailed herein for N-arylation, N-acylation, and N-sulfonylation are robust, high-yielding, and highly regioselective for the exocyclic amino group. By mastering these transformations, medicinal chemists can efficiently generate libraries of novel compounds, enabling comprehensive exploration of structure-activity relationships and accelerating the identification of promising new therapeutic leads.
References
- BenchChem. (2025). Regioselective Functionalization of 2-Aminopyrimidine. BenchChem Technical Support Center.
- BenchChem. (2025). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. BenchChem Technical Support.
- Chem-Impex. This compound.
- Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones through Nucleophile-Induced Ring Transform
- Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier.
- Wikipedia. Buchwald–Hartwig amination.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023).
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
- Epistemeo. (2012).
- Royal Society of Chemistry. 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- Biosynth. 2-Amino-5-chloro-pyridine-3-sulfonyl chloride. Biosynth.
Sources
- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Mild, general and regioselective synthesis of 2-aminopyridines from pyridine <i>N</i>-oxides via 2-pyridylpyridinium salts [morressier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Application Note & Protocol: The Diazotization of 2-Amino-3-chloro-5-methylpyridine
Introduction: Unlocking a Versatile Heterocyclic Intermediate
2-Amino-3-chloro-5-methylpyridine is a valuable substituted pyridine building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The conversion of its primary amino group into a diazonium salt is a pivotal transformation, yielding a highly versatile intermediate.[1] The resulting 2-diazo-3-chloro-5-methylpyridinium salt serves as a gateway to a multitude of functional group interconversions through reactions such as the Sandmeyer, Schiemann, and azo-coupling reactions.[2][3] This allows for the introduction of halides, cyano, hydroxyl, and other moieties in a regioselective manner that is often difficult to achieve through direct substitution methods.[3]
However, the utility of diazonium salts is matched by their inherent instability. Aryldiazonium salts, particularly in their solid and dry state, are thermally labile and can be sensitive to shock and friction, posing a significant risk of explosive decomposition.[4][5] The instability is even more pronounced for certain heteroaromatic diazonium salts, such as those derived from 2-aminopyridines, which are often too unstable to be isolated.[6]
This guide provides a detailed, safety-centric protocol for the in situ generation of 2-diazo-3-chloro-5-methylpyridinium chloride. It is designed for researchers, scientists, and drug development professionals, emphasizing the mechanistic rationale behind the procedure and the critical safety measures required for its successful and safe execution.
Reaction Mechanism and Theoretical Basis
The diazotization reaction proceeds through the electrophilic attack of a nitrosonium ion (NO⁺) on the nucleophilic amino group. The nitrosonium ion is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures.[7][8]
The mechanism unfolds in several steps:
-
Formation of Nitrous Acid: Sodium nitrite is protonated by the strong acid to form nitrous acid (HNO₂).
-
Generation of the Nitrosonium Ion: A second protonation of nitrous acid leads to the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).
-
N-Nitrosation: The lone pair of electrons on the nitrogen of this compound attacks the nitrosonium ion.
-
Proton Transfers and Dehydration: A series of proton transfers and tautomerization, followed by the elimination of a water molecule, results in the formation of the stable N≡N triple bond of the diazonium salt.[7][8]
Caption: The two-stage mechanism of diazotization.
The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent at the 2- and 3-positions, respectively, decreases the basicity of the amino group. This necessitates the use of a strong acidic medium to facilitate the reaction.
Critical Safety Precautions: The Cardinal Rules
Adherence to rigorous safety protocols is non-negotiable when working with diazonium salts. These compounds should always be treated as potentially explosive.[4][9] The following rules, compiled from extensive safety literature, must be strictly followed.[5][9][10]
-
In Situ Use: Never attempt to isolate the diazonium salt in a solid, dry form. Prepare it in solution at low temperature and use it immediately for the subsequent reaction step.[4]
-
Temperature Control: Maintain the reaction temperature strictly between 0 °C and 5 °C at all times. Exceeding this range drastically increases the rate of decomposition.[5][9]
-
Stoichiometry: Use only a stoichiometric or slight excess of the amine relative to sodium nitrite. An excess of nitrite can lead to unstable side products.[4][9]
-
Order of Addition: Always add the sodium nitrite solution slowly to the acidic solution of the amine. This minimizes the concentration of free nitrous acid.[4][5][9]
-
Check for Excess Nitrous Acid: Before proceeding to the next step, test the reaction mixture for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates its presence).[5][10]
-
Quench Excess Nitrous Acid: If present, neutralize excess nitrous acid by adding a small amount of a quenching agent like urea or sulfamic acid until the starch-iodide test is negative.
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of toxic gases like nitrogen oxides that may evolve.[1]
-
No Metal Spatulas: Do not use metal spatulas to handle any solid reagents that will come into contact with the diazonium salt solution, as they can cause frictional heating or sparks.[9][10]
-
Avoid Friction and Shock: Do not grind, scrape, or subject the reaction vessel to any form of friction or shock.[4][5]
-
Quench Before Workup: Before disposal or aqueous workup of subsequent reactions, ensure any residual diazonium salt is quenched, for example, by adding a reactive phenol.[4][10]
-
Scale Limitation: When developing a new procedure, work on a small scale (e.g., < 0.75 mmol) until the stability and reaction characteristics are well understood.[9][10]
Detailed Experimental Protocol
This protocol details the in situ preparation of 2-diazo-3-chloro-5-methylpyridinium chloride, which is then ready for use in a subsequent reaction, such as a Sandmeyer reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Starting material |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | Acid catalyst and solvent |
| Sodium Nitrite (NaNO₂) | ACS Reagent, >97% | VWR | Diazotizing agent |
| Deionized Water | High Purity | In-house | Solvent for NaNO₂ solution |
| Urea or Sulfamic Acid | ACS Reagent | Alfa Aesar | To quench excess nitrous acid |
| Starch-Iodide Paper | N/A | Whatman | For testing for excess nitrous acid |
| Ice | N/A | In-house | For cooling bath |
| Round-bottom flask | 100 mL | Pyrex | Reaction vessel |
| Magnetic stirrer and stir bar | N/A | IKA | For efficient mixing |
| Dropping funnel | 50 mL | Kimble | For slow addition of NaNO₂ solution |
| Thermometer | -20 to 100 °C | N/A | To monitor internal reaction temperature |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the diazotization procedure.
Step-by-Step Procedure
Note: All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Preparation of the Amine Solution:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add this compound (e.g., 1.42 g, 10.0 mmol).
-
Carefully add concentrated hydrochloric acid (e.g., 10 mL). Stir the mixture until the amine salt fully dissolves. Some gentle warming may be required initially, but ensure the solution is fully cooled before proceeding.
-
Place the flask in an ice-salt bath and cool the solution to an internal temperature of 0-5 °C with vigorous stirring.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (NaNO₂) (e.g., 0.70 g, 10.1 mmol, 1.01 equivalents) in deionized water (e.g., 5 mL). Cool this solution in an ice bath.
-
-
Diazotization:
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the NaNO₂ solution dropwise to the stirred, cold amine solution over a period of 20-30 minutes.
-
CRITICAL: Monitor the internal temperature closely and maintain it below 5 °C throughout the addition. Adjust the addition rate as necessary to control any exotherm. The solution may change color.
-
-
Reaction Completion and Testing:
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes.
-
Dip a glass rod into the mixture and touch it to a piece of starch-iodide paper. A persistent blue-black color indicates an excess of nitrous acid.
-
If the test is positive, add small portions of urea or sulfamic acid (approx. 50 mg at a time) with stirring until the test is negative (the paper remains white). A slight excess of nitrous acid is sometimes desired to ensure full conversion, but a large excess should be quenched.
-
-
Use of the Diazonium Salt Solution:
-
The resulting clear solution of 2-diazo-3-chloro-5-methylpyridinium chloride is now ready for immediate use in the next synthetic step (e.g., addition to a solution of a copper(I) salt for a Sandmeyer reaction). DO NOT STORE THIS SOLUTION.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction mixture turns dark brown/black | 1. Temperature too high, causing decomposition. 2. Nitrite added too quickly. | 1. Ensure robust cooling and monitor temperature diligently. 2. Slow the addition rate of the nitrite solution. The reaction may have failed; it is safest to quench and restart. |
| Low yield in subsequent reaction | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. | 1. Ensure the amine was fully dissolved before starting. Check stoichiometry of NaNO₂. 2. Maintain temperature below 5 °C at all times. Use the diazonium salt solution as quickly as possible after preparation. |
| Starch-iodide test remains negative | Insufficient sodium nitrite was added. | Add a small amount of additional NaNO₂ solution (e.g., 0.02 eq) and re-test after 5 minutes of stirring at 0-5 °C. |
| Formation of a precipitate during reaction | The diazonium salt is precipitating, creating a highly hazardous solid.[4][10] | IMMEDIATE ACTION: Do not proceed. This is a dangerous situation. If possible and safe, add more cold solvent to redissolve the solid. If not, the reaction should be carefully quenched in place by slowly adding a pre-chilled quenching agent. Consult safety protocols. |
Conclusion
The diazotization of this compound provides an indispensable method for accessing a versatile diazonium salt intermediate. The in situ protocol described herein is designed to maximize reaction efficiency while prioritizing operational safety. The key to success lies in meticulous temperature control, controlled reagent addition, and an unwavering adherence to the established safety rules for handling these high-energy compounds. By following this guide, researchers can confidently and safely leverage this powerful synthetic transformation to advance their research in drug discovery and chemical synthesis.
References
- BenchChem. (2025). Safety Precautions for Handling 4-Anilinobenzenediazonium Salts in the Lab: An In-depth Technical Guide. BenchChem. Link
- Ye, W., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7131–7135. Link
- Sathee Jee. (n.d.). Chemistry Diazotization Reaction.
- ChemSafetyPro. (2015). Reactive Chemical Hazards of Diazonium Salts. ChemSafetyPro. Link
- Wang, J., et al. (2015). Reactive Chemical Hazards of Diazonium Salts.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. BenchChem. Link
- Bunton, C. A., et al. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 65-71. Link
- Butler, R. N. (1975). The Chemistry of Diazonium Salts of the Monocyclic and Benzo-fused Heterocycles. Chemical Reviews, 75(2), 241-257. (Referenced in US6710180B2)
- Gheorghe, A., et al. (n.d.). The Coupling Capacity of Diazotized N-Substituted Aminopyridines – A Quantum Mechanical Approach. Revue Roumaine de Chimie. Link
- BenchChem. (2025). Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid. BenchChem. Link
- Tisler, M., & Stanovnik, B. (1980). Diazotization of heterocyclic primary amines. Chemical Reviews, 80(1), 1-24. Link
- Organic Chemistry Explained. (2020). Diazonium Salts. Organic Chemistry Explained. Link
- Ridd, J. H. (1961). Kinetics and Mechanism of Diazotization. Quarterly Reviews, Chemical Society, 15(3), 418-441. Link
- U.S. Patent 5,283,338. (1994). Process for the preparation of 2-chloropyridines.
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia. Link
- Estenne, G., et al. (1987). Aryl diazo compounds and diazonium salts as potential irreversible probes of the gamma-aminobutyric acid receptor. Journal of Medicinal Chemistry, 30(12), 2282-2287. Link
- Kumar, V., et al. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 8(44), 24866-24896. Link
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Link
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Link
- Farag, A. M., et al. (2023). Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities.
Sources
- 1. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US6710180B2 - Diazonium salts which are intermediates for 3-substituted pyridines - Google Patents [patents.google.com]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 10. pubs.acs.org [pubs.acs.org]
Scale-up synthesis of 2-Amino-3-chloro-5-methylpyridine for industrial use
An In-Depth Guide to the Industrial Scale-Up Synthesis of 2-Amino-3-chloro-5-methylpyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a pivotal chemical intermediate, forming the structural backbone of numerous active compounds in the pharmaceutical and agrochemical sectors.[1] Its applications range from the synthesis of anti-inflammatory and anti-cancer agents to the formulation of advanced herbicides and pesticides.[1] The industrial-scale production of this compound, however, is a nuanced endeavor. The primary challenge lies in achieving precise regioselective chlorination at the C3 position of the pyridine ring while maintaining high yield, purity, and operational safety. This guide provides a comprehensive overview of synthetic strategies, a detailed scale-up protocol based on modern, efficient methodologies, and critical insights into process optimization and quality control for industrial manufacturing.
Part 1: Comparative Analysis of Synthetic Strategies
The synthesis of this compound is fundamentally a two-stage process: first, the synthesis of the precursor 2-Amino-5-methylpyridine, and second, the regioselective chlorination to yield the final product. The choice of route at each stage has profound implications for the overall efficiency, cost, and safety of the manufacturing process.
Stage 1: Synthesis of 2-Amino-5-methylpyridine
Several well-established routes exist for the industrial production of this key precursor, starting from 3-methylpyridine (3-picoline).
-
The Chichibabin Reaction: This classic method involves the direct amination of 3-methylpyridine with sodium amide (NaNH₂) at elevated temperatures and pressures.[2][3][4][5] While direct, it is notoriously challenging to control on a large scale. The reaction is highly exothermic and generates hydrogen gas, posing significant safety risks. Furthermore, it often yields a mixture of isomers, primarily the desired 2-amino-5-methylpyridine and the byproduct 2-amino-3-methylpyridine, which requires difficult purification steps.[2][4]
-
Multi-step Synthesis via N-Oxide Intermediate: A more controlled, albeit longer, route involves the initial oxidation of 3-methylpyridine to 3-methylpyridine-1-oxide. This intermediate then undergoes reaction with an aminating agent, followed by rearrangement to yield the target 2-amino-5-methylpyridine.[2][3][4] This pathway generally offers higher selectivity and is more amenable to safe scale-up compared to the Chichibabin reaction. A U.S. patent describes a process where 3-methyl-pyridine 1-oxide is reacted with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide to yield the product with high purity.[4]
-
Amination of 2-Chloro-5-methylpyridine: This approach involves the nucleophilic substitution of chlorine from 2-chloro-5-methylpyridine with ammonia, often catalyzed by a copper compound.[6] This method can be efficient, with patents reporting high yields and purity, but it requires the prior synthesis of the chlorinated precursor.[6]
Stage 2: Regioselective Chlorination of 2-Amino-5-methylpyridine
This is the most critical step, where the chlorine atom must be selectively introduced at the C3 position, ortho to the directing amino group.
-
Traditional Chlorinating Agents: Reagents such as N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas (Cl₂) have been used.[7] However, these methods often require harsh conditions and can lead to poor regioselectivity, producing undesired isomers like 2-amino-5-chloro-pyridine or di-chlorinated byproducts (e.g., 2-amino-3,5-dichloropyridine).[8][9]
-
Modern Selective Chlorination: Recent advancements have led to milder and highly regioselective methods. A particularly effective strategy involves using an inexpensive chloride source like lithium chloride (LiCl) in the presence of Selectfluor® as an oxidant and activator.[7][10][11] This system operates under mild conditions and provides excellent yields of the desired 3-chloro isomer with high selectivity.[7] The mechanism is believed to proceed via a pyridine radical process, offering a different selectivity profile than traditional electrophilic chlorination.[7][10]
Selected Industrial Route: N-Oxide Pathway and Selective Chlorination
For industrial scale-up, a combination of the N-oxide pathway for the precursor synthesis followed by the Selectfluor-promoted chlorination offers a robust, safe, and efficient overall process. This combined strategy avoids the hazards of the Chichibabin reaction and the selectivity issues of traditional chlorinating agents.
Part 2: Detailed Scale-Up Protocol
This section details a step-by-step protocol for the synthesis of this compound, optimized for a representative industrial batch size.
Workflow Overview
Caption: Overall synthetic workflow for this compound.
Protocol 1: Synthesis of 2-Amino-5-methylpyridine via N-Oxide Intermediate
Based on methodologies described in U.S. Patent 5,332,824.[4]
Materials & Equipment:
-
Glass-lined reactor with temperature control, reflux condenser, and addition funnel.
-
3-Methylpyridine (3-Picoline)
-
Hydrogen Peroxide (H₂O₂) or suitable oxidizing agent
-
Acetic Acid
-
Triethylamine
-
Thionyl Chloride (SOCl₂) or Phosgene
-
48% Hydrogen Bromide (HBr) solution
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
N-Oxidation:
-
Charge the reactor with 3-methylpyridine and acetic acid.
-
Cool the mixture to 15-20°C.
-
Slowly add hydrogen peroxide, maintaining the temperature below 40°C.
-
After the addition is complete, heat the mixture to 70-80°C for several hours until the reaction is complete (monitor by TLC/HPLC).
-
Cool the reaction mixture and neutralize with NaOH solution to precipitate the 3-methylpyridine-1-oxide. Filter and dry the intermediate.
-
-
Amination and Rearrangement:
-
Suspend the 3-methylpyridine-1-oxide in a suitable solvent like methylene chloride in the reactor and cool to -5°C to 0°C.[4]
-
Add triethylamine.
-
Slowly add a solution of thionyl chloride in methylene chloride, keeping the temperature below 0°C.[4]
-
Allow the mixture to warm to room temperature and stir overnight.
-
Remove the solvent under vacuum. Add 48% HBr solution to the residue.[4]
-
Heat the mixture to a high temperature (e.g., 210°C), distilling off water. The reaction progress is monitored by TLC.[3]
-
After completion, cool the mixture and carefully adjust the pH to ~9 with a dilute NaOH solution.[3]
-
Extract the product multiple times with ethyl acetate.
-
Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under vacuum to yield crude 2-amino-5-methylpyridine.[3]
-
Purify further by distillation or recrystallization.
-
Protocol 2: Regioselective Synthesis of this compound
Based on the Selectfluor-promoted methodology.[7][10]
Materials & Equipment:
-
Inert atmosphere reactor (e.g., glass-lined, nitrogen-purged) with precise temperature control.
-
2-Amino-5-methylpyridine (from Protocol 1)
-
Lithium Chloride (LiCl), anhydrous
-
Selectfluor® (F-TEDA-BF₄)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup:
-
Charge the reactor with 2-Amino-5-methylpyridine, anhydrous LiCl (1.2 equivalents), and anhydrous DMF.
-
Begin stirring under a nitrogen atmosphere and cool the mixture to 10-15°C.
-
-
Chlorination:
-
Slowly add Selectfluor® (1.1 equivalents) portion-wise to the reaction mixture, ensuring the internal temperature is maintained at 15°C.[7]
-
After the addition is complete, allow the reaction to stir at 15°C for 24 hours or until TLC/HPLC analysis indicates complete consumption of the starting material.[7]
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding water.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield a light yellow to brown crystalline solid.[12]
-
Dry the purified product under vacuum at ~50°C.
-
Part 3: Process Optimization & Quality Control
Data Summary: Key Process Parameters
| Parameter | Stage 1: Precursor Synthesis | Stage 2: Chlorination | Rationale & Optimization Goal |
| Key Reagents | 3-Methylpyridine-1-Oxide, HBr | 2-Amino-5-methylpyridine, LiCl, Selectfluor® | Use of high-purity reagents is critical to minimize side reactions. |
| Solvent | Methylene Chloride, H₂O | Anhydrous DMF | DMF is crucial for the Selectfluor® reaction. Anhydrous conditions prevent side reactions. |
| Temperature | -5°C to 210°C (step-dependent) | 15°C | Precise temperature control in the chlorination step is vital for regioselectivity and preventing degradation. |
| Stoichiometry | Controlled by process patents | LiCl: ~1.2 eq., Selectfluor®: ~1.1 eq. | Optimizing equivalents can improve yield and reduce costs associated with excess reagents. |
| Reaction Time | 8-12 hours | ~24 hours | Monitor by HPLC/GC to determine optimal endpoint, avoiding byproduct formation. |
| Typical Yield | 80-95% | 75-90% | Maximize throughput and cost-efficiency. |
| Purity (Post-Purif.) | >99% | >98% | Meet specifications for pharmaceutical/agrochemical intermediate use. |
Quality Control Workflow
A robust quality control (QC) system is non-negotiable for industrial production. It ensures the integrity of the process from raw materials to the final product.
Caption: Quality control workflow for the synthesis process.
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and determining the purity of intermediates and the final product.
-
Gas Chromatography (GC): Used for assessing the purity of volatile starting materials and for quantifying residual solvents in the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A simple but effective test for the purity of the final crystalline product. A sharp melting point range is indicative of high purity.[12]
References
- BenchChem. (2025). Synthetic Routes to 2-Amino-5-methylpyridine from 3-Methylpyridine: Application Notes and Protocols. Benchchem.com.
- Organic & Biomolecular Chemistry. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Royal Society of Chemistry.
- RSC Publishing. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. pubs.rsc.org.
- ResearchGate. (2019). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr | Request PDF.
- ChemicalBook. (2025). 2-Amino-5-methylpyridine | 1603-41-4. Chemicalbook.com.
- PrepChem.com. (n.d.). Synthesis of 2-amino-5-methylpyridine. PrepChem.com.
- Google Patents. (1994).
- Google Patents. (1948). US2456379A - 2-amino-5-methyl pyridine and process of making it.
- Chem-Impex. (n.d.). This compound. Chem-impex.com.
- Google Patents. (2012). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
- Guidechem. (n.d.). Can the preparation method of 2-Amino-5-chloropyridine be optimized?. Guidechem.com.
- Google Patents. (2013).
- ResearchGate. (2025). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
- Chemdad. (n.d.). This compound. Chemdad.com.
- NIH. (2021). Deaminative chlorination of aminoheterocycles.
- ResearchGate. (n.d.). Selectfluor-mediated chlorination of 2-aminopyridines and 2-aminodiazines with LiCl 14`bcd.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 4. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 5. US2456379A - 2-amino-5-methyl pyridine and process of making it - Google Patents [patents.google.com]
- 6. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 7. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
Analytical methods for quantifying 2-Amino-3-chloro-5-methylpyridine
An In-Depth Technical Guide to the Quantitative Analysis of 2-Amino-3-chloro-5-methylpyridine
This guide provides a comprehensive overview of robust analytical methodologies for the accurate quantification of this compound, a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] The purity and concentration of this compound are paramount, as impurities can significantly impact the safety, efficacy, and yield of the final active ingredients.
This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical grounding and practical protocols necessary for establishing reliable quantitative assays. We will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), explaining the rationale behind method selection and experimental design.
Foundational Principles of Method Selection
The choice of an analytical technique for this compound is governed by the specific requirements of the analysis—be it for routine quality control, stability testing, or trace-level impurity profiling. The physicochemical properties of the analyte—a substituted pyridine with a primary amine and a chlorine atom—make it amenable to several chromatographic techniques.
-
High-Performance Liquid Chromatography (HPLC) is often the workhorse for purity assessment and quantification of non-volatile and thermally stable intermediates like this compound. Its versatility, robustness, and wide availability make it a primary choice for quality control laboratories.[1]
-
Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (MS), is an excellent choice for analyzing volatile impurities and can be used for the primary analyte, often after a derivatization step to improve its volatility and thermal stability.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the premier technique for quantifying trace levels of the analyte or its impurities in complex matrices.[3][4]
The logical workflow for selecting and validating a suitable analytical method is depicted below.
Caption: Workflow for Analytical Method Selection and Validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely adopted technique for the purity determination and quantification of pharmaceutical intermediates. For this compound, a reversed-phase (RP) method is most appropriate, separating the analyte from potential impurities based on hydrophobicity.
Causality in Experimental Design
The selection of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds like substituted pyridines. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, allows for the fine-tuning of retention and resolution. An acidic buffer (e.g., using phosphoric or formic acid) is employed to ensure the amine functional group is protonated, leading to consistent peak shapes and retention times.[5][6]
Detailed Application Protocol: HPLC-UV
This protocol is based on established methods for structurally analogous compounds, such as 2-Amino-5-bromo-3-methylpyridine, and serves as a validated starting point.[5]
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (or Formic Acid for MS compatibility).
-
Reference Standard: this compound of known purity.
2. Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Diluent: A 70:30 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
4. System Suitability Before analysis, inject the Standard Solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor: Between 0.8 and 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
-
Theoretical Plates: Not less than 2000.
5. Analysis and Calculation Inject the sample solution and calculate the purity or concentration against the reference standard.
Caption: Experimental Workflow for HPLC-UV Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is often necessary to improve its thermal stability and chromatographic behavior.
Rationale for Derivatization
The primary amine group in the analyte can cause peak tailing and unwanted interactions with the GC column. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This process replaces the active hydrogens on the amine group with non-polar trimethylsilyl (TMS) groups, increasing volatility and reducing peak tailing, leading to a more reliable and reproducible analysis.[2]
Detailed Application Protocol: GC-MS
1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Reagents: Pyridine or Acetonitrile (anhydrous), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Chromatographic and MS Conditions
| Parameter | Condition |
|---|---|
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temp. | 280 °C (Splitless mode) |
| Oven Program | Initial 100°C for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Interface Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 m/z |
3. Sample and Standard Preparation (with Derivatization)
-
Standard/Sample Stock (1 mg/mL): Accurately weigh ~10 mg of the reference standard or sample into a 10 mL volumetric flask and dilute to volume with anhydrous pyridine or acetonitrile.
-
Derivatization: Transfer 100 µL of the stock solution to a 2 mL autosampler vial. Add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70°C for 30 minutes. Cool to room temperature before injection.
4. Analysis Inject 1 µL of the derivatized solution into the GC-MS. Quantification is typically performed using an internal standard and Selected Ion Monitoring (SIM) for enhanced sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as quantifying trace impurities or analyzing samples in complex biological matrices, LC-MS/MS is the method of choice.[4] It combines the separation power of HPLC with the specific and sensitive detection of tandem mass spectrometry.
Principles of LC-MS/MS Quantification
The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and the resulting precursor ion is selected in the first quadrupole. This ion is then fragmented, and a specific product ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise, enabling very low limits of quantification.[3]
Detailed Application Protocol: LC-MS/MS
1. Instrumentation and Materials
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for UPLC).
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
2. LC and MS Conditions
| Parameter | Condition |
|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| MRM Transition | To be determined by infusion of a standard solution. Expected precursor [M+H]⁺ at m/z 143.0. |
3. Preparation of Solutions
-
Diluent: 50:50 Water:Acetonitrile with 0.1% Formic Acid.
-
Standard and Sample Solutions: Prepare a series of calibration standards and sample solutions in the diluent at concentrations appropriate for the expected range of analysis (e.g., ng/mL to µg/mL).
4. Method Validation Parameters
A summary of typical performance characteristics for these analytical methods is provided below. These values are illustrative and must be established for the specific method and laboratory through formal validation studies according to guidelines such as those from the International Council for Harmonisation (ICH).[7]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | High | Very High | Excellent |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 0.1 - 100 µg/mL | 0.01 - 10 µg/mL | 0.1 - 1000 ng/mL |
| LOD | ~ 0.03 µg/mL | ~ 3 ng/mL | ~ 0.03 ng/mL |
| LOQ | ~ 0.1 µg/mL | ~ 10 ng/mL | ~ 0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
Conclusion
The quantification of this compound can be reliably achieved using a variety of chromatographic techniques. For routine purity analysis in a quality control setting, HPLC-UV offers a robust and straightforward solution. For the analysis of volatile impurities or as an alternative quantitative method, GC-MS following derivatization is highly effective. When ultimate sensitivity and selectivity are required for trace-level analysis, LC-MS/MS is the unparalleled choice. The protocols provided herein, based on established methods for structurally similar molecules, offer a solid foundation for method development and validation, ensuring the quality and consistency of this vital chemical intermediate.
References
- Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis. [Link]
- Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
- Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. PubMed Central. [Link]
- A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatiz
- LC-MS/MS: A New Approach to Amino Acid Analysis. Chromsystems. [Link]
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]
- GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS.
- Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]
- LC-MS/MS Method Package for Primary Metabolites. Shimadzu (Europe). [Link]
- Amino acid analysis in biological fluids by GC-MS. University of Regensburg. [Link]
- [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. PubMed. [Link]
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]
- 2-Amino-3-chloro-5-trifluoromethylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. chromsystems.com [chromsystems.com]
- 5. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
Application Note: High-Throughput Purity Analysis of 2-Amino-3-chloro-5-methylpyridine using HPLC and GC-MS
Abstract
This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the comprehensive purity analysis of 2-Amino-3-chloro-5-methylpyridine. As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, ensuring the purity of this compound is paramount for the safety and efficacy of the final product.[1][2] The methods detailed herein are designed for accuracy, specificity, and high-throughput, providing researchers, scientists, and drug development professionals with reliable protocols for quality control and impurity profiling.
Introduction
This compound is a substituted pyridine derivative that serves as a key building block in the synthesis of complex organic molecules.[2] Its structural motifs are found in a variety of active pharmaceutical ingredients (APIs) and specialized agricultural chemicals. The presence of impurities, even in trace amounts, can have significant impacts on the manufacturing process, stability, and toxicological profile of the end products. Therefore, rigorous analytical control is a non-negotiable aspect of its use in regulated industries.
This guide provides two complementary analytical approaches:
-
HPLC-UV: For accurate quantification of the main component (assay) and separation of non-volatile or thermally labile impurities.
-
GC-MS: For the identification and quantification of volatile and semi-volatile impurities, and for orthogonal confirmation of the primary component's identity.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to rational method development.
| Property | Value | Source / Rationale |
| Chemical Structure | ||
| Molecular Formula | C₆H₇ClN₂ | [3][4][5] |
| Molecular Weight | 142.59 g/mol | [3][4][5] |
| Appearance | White to light yellow crystalline powder.[3][6] | |
| Melting Point | Approx. 58-70 °C.[3][6][7] | Suggests sufficient volatility for GC analysis. |
| Solubility | Soluble in methanol and other organic solvents.[5] | Informs solvent selection for sample preparation. |
| Chromophoric Properties | The pyridine ring and amino group constitute a strong UV chromophore. | Enables sensitive detection by UV-Vis spectroscopy. Based on similar aminopyridines, a detection wavelength of ~275 nm is appropriate.[8] |
| Polarity | A polar compound due to the amino group and nitrogen heteroatom. | Suitable for reversed-phase HPLC. |
HPLC Method for Assay and Impurity Determination
Principle and Rationale
Reversed-phase HPLC is the gold standard for the purity analysis of polar to moderately non-polar organic molecules. A C18 stationary phase is selected to provide sufficient retention for the polar this compound through hydrophobic interactions. The mobile phase, a buffered mixture of water and acetonitrile, allows for the fine-tuning of retention and ensures sharp, symmetrical peak shapes. UV detection is employed for its sensitivity and specificity to the analyte's chromophore. This method is designed to separate the main peak from potential process-related impurities and degradation products.
Detailed Protocol
Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector.
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Ammonium formate (analytical grade).
-
0.45 µm syringe filters.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column offering good retention and resolution for polar analytes. |
| Mobile Phase A | 10 mM Ammonium Formate in Water | Buffered aqueous phase to control ionization and improve peak shape.[8] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B | A gradient elution ensures the separation of impurities with a wide range of polarities and sharpens the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 35 °C | Elevated temperature reduces viscosity, improves efficiency, and ensures reproducible retention times. |
| Detection Wavelength | 275 nm | Provides high sensitivity for the analyte based on its UV absorbance profile.[8] |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Run Time | 22 minutes | Sufficient time for elution of all components and column re-equilibration. |
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare a 10 mM solution of ammonium formate in HPLC-grade water and filter through a 0.45 µm membrane.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution. Filter the final solution through a 0.45 µm syringe filter prior to injection.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
HPLC Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
GC-MS Method for Impurity Identification
Principle and Rationale
GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds. It is ideal for detecting residual solvents, starting materials, and volatile by-products that may not be observed by HPLC. The low melting point and molecular weight of this compound make it amenable to GC analysis. A non-polar HP-5ms type column is chosen for its versatility and robustness in separating a wide range of analytes. Mass spectrometric detection provides definitive identification through fragmentation patterns and allows for comparison with spectral libraries.
Detailed Protocol
Instrumentation and Consumables:
-
GC system equipped with a split/splitless injector and a Mass Spectrometric detector.
-
HP-5ms column (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Helium (carrier gas), 99.999% purity.
-
Methanol or Ethyl Acetate (GC grade).
GC-MS Conditions:
| Parameter | Condition | Rationale |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, general-purpose non-polar column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at 1.2 mL/min (Constant Flow) | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks for the major component. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature program to separate early-eluting volatile impurities from the main analyte and late-eluting components. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching. |
| Mass Range (Scan) | m/z 40-450 | A wide range to capture fragments of low molecular weight solvents as well as the molecular ion of the analyte and heavier impurities. |
Preparation of Solutions:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.
GC-MS Workflow Diagram
Caption: GC-MS Impurity Identification Workflow.
Method Validation Framework
To ensure these methods are suitable for their intended purpose, validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective of validation is to demonstrate that the analytical procedure is fit for its purpose.
The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing spiked samples and showing a lack of interference at the analyte's retention time. For GC-MS, mass spectral data provides a high degree of specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of at least five standard concentrations across the desired range. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. It is assessed by recovery studies, where a known amount of analyte is added to a sample matrix and the percentage recovered is calculated.
-
Precision:
-
Repeatability: The precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. Essential for impurity analysis.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
Conclusion
The HPLC and GC-MS methods presented in this application note provide a comprehensive analytical toolkit for the purity assessment of this compound. The HPLC method is ideal for accurate assay determination and the analysis of non-volatile impurities, while the GC-MS method offers an orthogonal technique for impurity identification and the detection of volatile contaminants. Adherence to these protocols and proper validation according to ICH guidelines will ensure reliable and accurate quality control, supporting the development of safe and effective final products.
References
- Vertex AI Search. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column.
- HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine.
- SIELC Technologies. 2-Aminopyridine.
- Benchchem. Comparative Analysis of GC-MS and NMR for the Confirmation of 3-Bromo-2-chloropyridine Reaction Products.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Benchchem. Application Notes and Protocols for the GC-MS Analysis of 4-Chlorophenyl-2-pyridinylmethanol.
- ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.
- U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
- Pipzine Chemicals. 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China.
- Scimplify. 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS NO : 79456-26-1).
- Google Patents. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Chem-Impex. This compound.
- Tokyo Chemical Industry (India) Pvt. Ltd. This compound 31430-41-8.
- Lab Pro Inc. 2-Amino-5-chloro-3-methylpyridine, 1G - A1931-1G.
- Agency for Toxic Substances and Disease Registry. 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an.
- Human Metabolome Database. Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926).
- Tokyo Chemical Industry Co., Ltd.(APAC). This compound 31430-41-8.
- Sigma-Aldrich. 3-Amino-2-chloro-5-methylpyridine 97 34552-13-1.
- ChemicalBook. 2-Amino-5-chloro-3-picoline CAS#: 20712-16-7.
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. propharmagroup.com [propharmagroup.com]
Application Note: Synthesis and Evaluation of Novel Kinase Inhibitors from 2-Amino-3-chloro-5-methylpyridine
Abstract: Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer.[1][2] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern drug discovery.[3] The 2-aminopyridine scaffold is a privileged structure in this field, prized for its ability to form key hydrogen bond interactions with the kinase hinge region, effectively mimicking the adenine moiety of ATP.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-3-chloro-5-methylpyridine as a versatile starting material for the synthesis of novel kinase inhibitor libraries. We present detailed protocols for synthetic diversification via palladium-catalyzed cross-coupling reactions, followed by a systematic workflow for biochemical and cell-based evaluation to identify and characterize potent and selective lead compounds.
Rationale and Strategic Overview
The strategic selection of a core scaffold is paramount in medicinal chemistry. The this compound building block offers several distinct advantages:
-
Hinge-Binding Motif: The 2-amino group is an excellent hydrogen bond donor, crucial for anchoring the inhibitor to the kinase hinge region, a common feature of Type I and Type II kinase inhibitors.[6][7]
-
Vector for Diversification: The chlorine atom at the C3 position serves as a versatile synthetic handle for introducing a wide array of chemical moieties through well-established cross-coupling reactions. This allows for the systematic exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity.
-
Structural Rigidity: The pyridine core provides a rigid scaffold, which can reduce the entropic penalty upon binding and lead to higher affinity.[7][8]
-
Modulation of Properties: The 5-methyl group can occupy a small hydrophobic pocket or be used to fine-tune the physicochemical properties of the final compounds.
Our discovery workflow begins with the synthesis of a diverse library of compounds from the starting material, followed by a multi-stage screening cascade to identify promising candidates for lead optimization.
Synthetic Protocols for Library Generation
The generation of a structurally diverse library is achieved by leveraging palladium-catalyzed cross-coupling reactions, which are renowned for their functional group tolerance and reliability.[9] All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Protocol 2.1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids.[10] The choice of catalyst, ligand, and base is critical, as the aminopyridine substrate can potentially inhibit the palladium catalyst.[11] Bulky, electron-rich phosphine ligands are often employed to promote the desired reaction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a base (e.g., K₃PO₄, 2.0 eq), the palladium source (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).[11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane/water mixture) via syringe.[10]
-
Reaction: Heat the mixture to the specified temperature (typically 85-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-3-aryl-5-methylpyridine derivative.
| Parameter | Recommended Conditions | Rationale / Citation |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common, effective Pd(0) or Pd(II) precursors. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition by the amine.[11] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Activates the boronic acid for transmetalation.[12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene | Aprotic polar solvents are generally effective. Water can aid in dissolving the base.[10] |
| Temperature | 85 - 110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Protocol 2.2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the synthesis of N-aryl or N-heteroaryl aminopyridines by forming a carbon-nitrogen bond.[13][14] This reaction is essential for accessing a different chemical space compared to the Suzuki coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), the desired amine coupling partner (1.1 eq), a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat three times.
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the required temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by flash column chromatography to isolate the target compound.
| Parameter | Recommended Conditions | Rationale / Citation |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Standard precursors for generating the active Pd(0) catalyst.[15] |
| Ligand | Xantphos, BINAP, DavePhos | Bidentate or bulky monodentate ligands stabilize the catalyst and facilitate reductive elimination.[15][16] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Strong bases are required to deprotonate the amine coupling partner.[15] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, aprotic solvents are necessary to prevent side reactions. |
| Temperature | 100 - 120 °C | Higher temperatures are often needed for less reactive aryl chlorides. |
Biological Evaluation and Screening Cascade
Once a library of compounds has been synthesized and characterized, a systematic evaluation is required to identify active and selective inhibitors.
Protocol 3.1: In Vitro Biochemical Assay for IC₅₀ Determination
The first step is to determine the concentration at which the compounds inhibit 50% of the target kinase's activity (IC₅₀).[17][18] Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ assay, are high-throughput, robust, and widely used.[19]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Create a final dilution series in the kinase assay buffer, ensuring the final DMSO concentration is constant and low (e.g., <1%).
-
Reaction Setup (384-well plate):
-
Add test compound or DMSO (vehicle control) to appropriate wells.
-
Add a solution containing the peptide substrate and ATP (at or near its Kₘ concentration for the kinase).
-
Initiate the kinase reaction by adding a solution of the purified target kinase enzyme.
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Generation:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP formed and thus to kinase activity.
-
Data Analysis: Normalize the data with respect to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) |
| Cmpd-001 | Kinase X | 15.2 |
| Cmpd-002 | Kinase X | 250.6 |
| Cmpd-003 | Kinase X | 8.9 |
| Staurosporine | Kinase X | 5.1 |
Protocol 3.2: Cellular Activity Assessment
Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical step.[20][21] A common method is to measure the anti-proliferative effect of the compound on a cancer cell line known to be dependent on the target kinase's activity.
Step-by-Step Methodology (MTT Assay):
-
Cell Plating: Seed a relevant cancer cell line in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) for 72 hours.
-
Viability Assessment:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT dye into formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance data to the vehicle control (100% viability). Plot the percent viability versus the log concentration of the inhibitor and fit the data to determine the cellular GI₅₀ (concentration for 50% growth inhibition).[19]
Kinome Selectivity Profiling
Potent compounds should be profiled against a large panel of kinases to assess their selectivity.[22] High selectivity is often desirable to minimize off-target effects and potential toxicity.[23] Several commercial services offer kinome profiling, providing data on the percent inhibition of hundreds of kinases at a fixed compound concentration (e.g., 1 µM).[22][24] This provides a "selectivity score" and identifies potential off-targets early in the discovery process.
Early ADME-Tox Profiling
To increase the probability of success in later stages of drug development, promising lead compounds should undergo early in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.[25][26] This "fail early, fail cheap" strategy helps identify liabilities that could derail a program.[25]
Key in vitro assays include:
-
Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life.
-
Aqueous Solubility: Poor solubility can limit absorption and lead to inconsistent biological data.
-
Cell Permeability: Often evaluated using parallel artificial membrane permeability assays (PAMPA) to predict passive diffusion across the intestinal wall.
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[27]
-
Cytotoxicity: General toxicity is assessed against non-cancerous cell lines.
Conclusion
This compound is a highly valuable and versatile starting material for the discovery of novel kinase inhibitors. The synthetic strategies outlined, utilizing robust palladium-catalyzed cross-coupling reactions, allow for the efficient generation of diverse chemical libraries. By coupling this synthetic approach with a systematic biological evaluation workflow—encompassing biochemical potency, cellular activity, kinome-wide selectivity, and early ADME-Tox profiling—researchers can effectively identify and advance promising lead candidates for further development. The protocols and insights provided in this guide offer a solid framework for accelerating kinase inhibitor drug discovery programs.
References
- Cell-based test for kinase inhibitors. (2020). INiTS.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). ACS Pharmacology & Translational Science.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
- Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Global Kinome Profiling for Personalized Medicine. (2014). Thermo Fisher Scientific.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
- Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology.
- Kinase Screening & Profiling Service. Drug Discovery Support.
- Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). PubMed Central.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed.
- Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity.Journal of Medicinal Chemistry. ACS Publications.
- Kinome Profiling. (2010). PubMed Central.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
- In Vitro ADME-Tox Profiling. Creative Biostructure.
- Application of 2-Chloro-5-methyl-3-nitropyridine in Kinase Inhibitor Synthesis: A Methodological Overview. Benchchem.
- Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. (2021). Journal of Medicinal Chemistry. ACS Publications.
- Measuring and interpreting the selectivity of protein kinase inhibitors. (2015). PubMed Central.
- Technical Guide: In Vitro IC50 Determination of AKT Kinase Inhibitors. Benchchem.
- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Expert Opinion on Drug Discovery.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). Journal of Medicinal Chemistry.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). PubMed Central.
- Synthesis of Kinase Inhibitors Using 6-Chloro-N-methylpyridin-2-amine. Benchchem.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Discover Bioactive Small Molecules for ADME/Tox. Sigma-Aldrich.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. Benchchem.
- Determining the IC50 Value for Aurora B Inhibitor 1: Application Notes and Protocols. Benchchem.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2018). bioRxiv.
- Overview of Current Type I/II Kinase Inhibitors. (2021). ResearchGate.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). PubMed Central.
- A Comparative Guide to the Applications of 2-Chloro-3-methyl-5-nitropyridine in Chemical Synthesis. Benchchem.
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-chloro-3-nitropyridine. Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Buchwald–Hartwig amination.Wikipedia.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.Organic Chemistry.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 2. kinaselogistics.com [kinaselogistics.com]
- 3. researchgate.net [researchgate.net]
- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. jk-sci.com [jk-sci.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. inits.at [inits.at]
- 21. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. assayquant.com [assayquant.com]
- 25. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Strategic Use of 2-Amino-3-chloro-5-methylpyridine in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Versatility of the Pyridine Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the pyridine scaffold is of paramount importance due to its presence in numerous biologically active molecules. 2-Amino-3-chloro-5-methylpyridine is a highly functionalized and versatile pyridine derivative that serves as a critical starting material and intermediate in the synthesis of complex pharmaceuticals.[1][2] Its unique arrangement of substituents—an amino group, a chlorine atom, and a methyl group—offers multiple reactive sites for strategic chemical modifications.
This compound is particularly valuable in the development of anti-inflammatory drugs.[1][2] Substituted aminopyridines are recognized as core structural motifs in many pharmacologically active compounds, including potent kinase inhibitors and selective cyclooxygenase-2 (COX-2) inhibitors.[3] The dysregulation of the COX-2 enzyme is a hallmark of many inflammatory diseases, and its selective inhibition is a primary goal for developing safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]
This guide provides an in-depth exploration of the application of this compound as a key building block in the synthesis of a potent selective COX-2 inhibitor, modeled after the structure of Etoricoxib. We will detail the synthetic strategy, provide step-by-step protocols, and explain the chemical principles that underpin each transformation.
Synthetic Strategy Overview: From Pyridine to a Bipyridyl COX-2 Inhibitor
The overall strategy involves a multi-step synthesis culminating in a bipyridyl structure, a key pharmacophore for selective COX-2 inhibition. The pathway leverages the reactivity of the functional groups on the this compound core to sequentially build the target molecule. The key transformations include a Sandmeyer reaction to replace the amine with a second chlorine, followed by two sequential Suzuki-Miyaura cross-coupling reactions to introduce the necessary aryl and heteroaryl moieties.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors [mdpi.com]
Application Notes and Protocols for the Synthesis of 2-Amino-3-chloro-5-methylpyridine Derivatives
Abstract
This comprehensive technical guide provides detailed, field-proven protocols for the synthesis of 2-amino-3-chloro-5-methylpyridine, a key heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. Its unique substitution pattern makes it an invaluable intermediate for creating complex molecules with significant biological activity, including anti-inflammatory, anti-cancer, and herbicidal properties.[1] This document outlines two robust and validated synthetic routes starting from commercially available 2-amino-5-methylpyridine: (A) a direct, regioselective chlorination using N-Chlorosuccinimide (NCS), and (B) a classic Sandmeyer-type reaction involving diazotization followed by chloro-dediazoniation. For each protocol, we provide a step-by-step methodology, explain the underlying chemical principles, and offer expert insights into process optimization, safety, and troubleshooting.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical research. The specific functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for bioavailability and efficacy. This compound is a particularly valuable intermediate due to the orthogonal reactivity of its functional groups. The amino group at the 2-position can be readily derivatized through acylation, alkylation, or used to construct fused heterocyclic systems. The chlorine atom at the 3-position provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The methyl group at the 5-position serves as a steric and electronic modulator.
This guide is designed for researchers, chemists, and drug development professionals, offering a reliable roadmap for the laboratory-scale synthesis of this critical intermediate and its subsequent derivatives.
Overview of Synthetic Strategies
Two primary, validated pathways for the synthesis of this compound are presented. The choice between these methods may depend on available reagents, equipment, and desired scale.
Caption: High-level overview of the two synthetic routes to the target compound.
Protocol A: Direct Electrophilic Chlorination
This method employs N-Chlorosuccinimide (NCS) as a mild and selective chlorinating agent. The amino group of the starting material activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile primarily to the ortho (3-position) and para (5-position) positions. Since the 5-position is already occupied by a methyl group, the chlorination occurs with high regioselectivity at the 3-position. This protocol is adapted from established procedures for the chlorination of similar aminopyridine systems.[2]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-Amino-5-methylpyridine | ≥98% | Sigma-Aldrich |
| N-Chlorosuccinimide (NCS) | ≥98% | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | LabChem |
| Brine (Saturated NaCl solution) | ACS Grade | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, nitrogen/argon inlet, heating mantle, separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-amino-5-methylpyridine (10.8 g, 100 mmol).
-
Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.
-
Reagent Addition: In a single portion, add N-Chlorosuccinimide (14.0 g, 105 mmol, 1.05 equivalents) to the stirred solution.
-
Scientist's Note: NCS is a solid and can be handled in air, but it is moisture-sensitive. Using a slight excess (1.05 eq.) ensures complete consumption of the starting material. The reaction is typically exothermic upon addition; for larger scales, portion-wise addition or cooling in an ice bath may be necessary to maintain control.
-
-
Reaction Execution: Heat the reaction mixture to 50-60 °C using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the resulting residue in 150 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with:
-
100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any acidic byproducts).
-
100 mL of water.
-
100 mL of brine (to aid in phase separation).
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically a light yellow to brown solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Rationale and Troubleshooting
-
Causality: The amino group at C2 is a powerful activating group that directs electrophilic substitution to the C3 and C5 positions. The use of a polar aprotic solvent like acetonitrile facilitates the reaction without competing with the substrate.
-
Trustworthiness: This protocol's self-validating system relies on reaction monitoring. A TLC analysis (e.g., using a 3:1 hexanes:ethyl acetate mobile phase) will show the consumption of the starting material spot and the appearance of a new, typically lower Rf, product spot.
-
Troubleshooting:
-
Incomplete Reaction: If the reaction stalls, a small additional portion of NCS (0.1 eq.) can be added. Ensure the acetonitrile is truly anhydrous, as water can consume the NCS.
-
Formation of Dichloro Product: Over-chlorination is a potential side reaction. Using a minimal excess of NCS and maintaining the recommended temperature helps to suppress the formation of 2-amino-3,5-dichloropyridine.[2]
-
Protocol B: Sandmeyer-Type Diazotization and Chlorination
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide.[3] The process involves two key stages: first, the conversion of the primary aromatic amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), and second, the copper(I)-catalyzed displacement of the diazonium group with a chloride ion.[4][5] This method is particularly effective for heterocyclic amines.
Caption: Workflow for the Sandmeyer-type synthesis protocol.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 2-Amino-5-methylpyridine | ≥98% | Sigma-Aldrich |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Sigma-Aldrich |
| Copper(I) Chloride (CuCl) | ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific |
| Ice |
-
Equipment: Beakers, Erlenmeyer flasks, magnetic stirrer and stir bar, thermometer, dropping funnel, ice bath, standard laboratory glassware.
Step-by-Step Experimental Protocol
Part 1: Preparation of the Diazonium Salt Solution
-
In a 400 mL beaker, dissolve 2-amino-5-methylpyridine (10.8 g, 100 mmol) in 100 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (7.25 g, 105 mmol) in 25 mL of water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aminopyridine hydrochloride solution. The rate of addition must be controlled to keep the internal temperature below 5 °C.
-
Scientist's Note: Maintaining low temperature is critical. Diazonium salts are unstable and can decompose violently at higher temperatures.[1] The formation of nitrous acid (from NaNO₂ and HCl) is exothermic. The solution should be kept cold for the next step.
-
Part 2: Chloro-dediazoniation 4. In a separate 500 mL flask, dissolve copper(I) chloride (12.9 g, 130 mmol) in 75 mL of concentrated hydrochloric acid. Cool this solution to 5 °C in an ice bath. 5. Slowly and carefully, with continuous stirring, add the cold diazonium salt solution from Part 1 to the cold copper(I) chloride solution.
- Scientist's Note: A complex between the diazonium salt and the copper catalyst may precipitate. This is normal.
- After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes, then remove the bath and allow the mixture to warm to room temperature.
- Gently heat the reaction mixture to 50-60 °C in a water bath. Vigorous evolution of nitrogen gas (N₂) will be observed. Continue heating until the bubbling ceases. This indicates the decomposition of the diazonium salt is complete.[6]
Part 3: Workup and Purification 8. Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is > 8. Perform this step in a fume hood with good ventilation and cooling, as it is highly exothermic. 9. Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL). 10. Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product. 11. Purify the product by column chromatography or recrystallization as described in Protocol A.
Synthesis of Derivatives
The synthesized this compound is a versatile platform for further functionalization.
-
N-Functionalization: The 2-amino group can be acylated using acid chlorides or anhydrides under basic conditions to form amides. It can also undergo reductive amination or serve as a nucleophile in SNAr reactions.
-
C3-Functionalization: The 3-chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling with an arylboronic acid can be used to synthesize 2-amino-3-aryl-5-methylpyridines, which are common scaffolds in medicinal chemistry.[7]
Conclusion
The two protocols detailed in this guide represent reliable and scalable methods for the synthesis of this compound. Protocol A, utilizing NCS, offers a milder, more direct route with simpler handling. Protocol B, the classic Sandmeyer reaction, is a robust and cost-effective alternative that demonstrates fundamental principles of aromatic chemistry. Both pathways provide high-quality material suitable for downstream applications in pharmaceutical and agrochemical research and development. Careful adherence to the experimental procedures and safety precautions outlined is essential for successful and safe synthesis.
References
- Bar-Ner, N., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13, 812-819.
- Wang, J. (2013). 2-amino-5-methylpyridine preparation method. Chinese Patent CN102924370A.
- Wikipedia. (2024). Sandmeyer reaction. Wikipedia, The Free Encyclopedia.
- University of Colorado Boulder. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Organic Chemistry Lab Manual.
- Grozinger, K. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. European Patent EP1064265B1.
- Reif, W., & Haden, E. (1993). Process for preparation of 2-amino-5-methyl-pyridine. European Patent EP0569701A1.
- Khan Academy. (n.d.). Sandmeyer reaction. Organic Chemistry.
- Liu, Y., & Huang, H. (2021). Formation mechanism of chloropicrin from amines and free amino acids during chlorination: A combined computational and experimental study. Journal of Hazardous Materials, 416, 125819.
- Stauffer, C. S. (1976). Process for preparing 2-amino-5-chloropyridine. US Patent US3985759A.
- Weber, K., et al. (1994). Process for the preparation of 2-chloropyridines. US Patent US5283338A.
- Unknown Author. (2014). Synthetic method of 2-amino-3,5-dichloropyridine. Chinese Patent CN104016908A.
Sources
- 1. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Specialized Polymers in Material Science
Introduction: The Dawn of Functional Polymeric Materials
In the realm of material science, the advent of specialized polymers has marked a paradigm shift, moving beyond conventional plastics to intelligent materials engineered with specific functionalities. These are not passive materials; they are designed to interact with their environment, respond to stimuli, and perform complex tasks. For researchers, scientists, and drug development professionals, these polymers offer a versatile toolkit to address challenges in areas ranging from targeted drug delivery and regenerative medicine to advanced diagnostics.[1][2][3] This guide provides an in-depth exploration of the design, synthesis, characterization, and application of these remarkable materials, with a focus on practical, field-proven insights and protocols.
The power of specialized polymers lies in their tunability. By carefully selecting monomers, controlling polymer architecture, and introducing specific functional groups, we can create materials with bespoke properties.[4][5] This includes biocompatible polymers that minimize adverse reactions in the body, biodegradable polymers that safely degrade after fulfilling their purpose, and stimuli-responsive polymers that undergo conformational or chemical changes in response to specific triggers like pH, temperature, or light.[1][6][7][8][9][10]
This document is structured to provide a comprehensive understanding of the workflow for developing and applying specialized polymers, from conceptualization to practical implementation.
Section 1: The Blueprint: Designing Specialized Polymers
The design of a specialized polymer begins with a clear definition of its intended application. The end-use dictates the required properties, which in turn informs the choice of monomers, polymer architecture, and synthesis methodology.
Foundational Chemistries: A Monomer-by-Monomer Approach
The choice of monomer is the most fundamental aspect of polymer design. For biomedical applications, monomers that result in biocompatible and, if necessary, biodegradable polymers are paramount.
-
Biocompatible and Biodegradable Polymers: Aliphatic polyesters such as polylactide (PLA), polyglycolide (PGA), and their copolymer poly(lactic-co-glycolic acid) (PLGA) are widely used due to their excellent biocompatibility and tunable degradation rates.[6][11][12] Their degradation occurs via hydrolysis of ester bonds, yielding non-toxic products that are metabolized by the body.[6] Poly(ε-caprolactone) (PCL) is another key player, known for its slower degradation profile, making it suitable for long-term implants.[12] Natural polymers like chitosan and alginate also offer excellent biocompatibility and are often used in hydrogel formulations.[8][13]
-
Stimuli-Responsive Polymers: These "smart" polymers are designed to respond to specific environmental cues.[1][9][10][14]
-
pH-Responsive Polymers: Contain acidic or basic functional groups that ionize in response to pH changes, leading to swelling or collapse of the polymer matrix.[15][16] This is particularly useful for targeted drug delivery to specific sites in the body with distinct pH environments, such as the acidic tumor microenvironment. Common examples include polymers containing acrylic acid or dimethylaminoethyl methacrylate.[15]
-
Temperature-Responsive Polymers: Exhibit a lower critical solution temperature (LCST), undergoing a reversible phase transition from a soluble to an insoluble state above this temperature.[17][18][19] Poly(N-isopropylacrylamide) (PNIPAM) is the most well-studied example, with an LCST close to physiological temperature, making it ideal for injectable drug delivery systems that form a gel depot in situ.[3][17][20]
-
Architectural Engineering: Beyond the Linear Chain
The architecture of a polymer—whether it's a linear chain, branched, a star-shaped polymer, or a cross-linked network—profoundly influences its properties. For instance, block copolymers can self-assemble into micelles or vesicles, which are excellent for encapsulating drugs.[17]
The Logic of Polymer Selection
The selection of a polymer is a multi-faceted decision guided by the specific application. The following diagram illustrates the decision-making process:
Sources
- 1. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Engineered Polymers for Advanced Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic biodegradable functional polymers for tissue engineering: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradable Synthetic Polymers for Tissue Engineering: A Mini-review | Reinvention: an International Journal of Undergraduate Research [reinventionjournal.org]
- 8. What Are Biocompatible Polymers? How to Select Materials for Implants [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stimuli-responsive structure–property switchable polymer materials - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00002H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Smart and Biodegradable Polymers in Tissue Engineering and Interventional Devices: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rmix.it [rmix.it]
- 14. A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pH-Responsive polymers: synthesis, properties and applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 17. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D3LP00114H [pubs.rsc.org]
- 18. Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers - RSC Applied Polymers (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of thermoresponsive polymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of Pyridine-Urea Based Anti-Cancer Agents from 2-Amino-3-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of Pyridine Scaffolds in Oncology
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its ability to participate in hydrogen bonding and other key molecular interactions has made it a cornerstone in the design of targeted therapies, particularly in oncology.[1] Pyridine derivatives have been successfully developed as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2][3][4]
This document provides a comprehensive guide to the synthesis and evaluation of a potent class of anti-cancer agents—pyridine-ureas—derived from the versatile starting material, 2-Amino-3-chloro-5-methylpyridine. We will delve into the rationale behind their design, a detailed synthetic protocol, their mechanism of action as VEGFR-2 inhibitors, and robust protocols for assessing their biological activity.
Strategic Approach: Leveraging this compound for Kinase Inhibition
This compound serves as an excellent starting material for the synthesis of kinase inhibitors. The amino group provides a reactive handle for the introduction of various pharmacophoric features, while the chloro and methyl substituents can be strategically utilized to modulate the compound's physicochemical properties and binding affinity to the target kinase.
Our focus here is on the synthesis of pyridine-urea derivatives. The urea linkage is a key structural motif in many successful kinase inhibitors, including the FDA-approved drug Sorafenib.[1][5] This moiety is adept at forming critical hydrogen bonds within the ATP-binding pocket of kinases, leading to potent inhibition.[5]
Synthesis of a Representative Pyridine-Urea Agent
The synthesis of pyridine-urea based anti-cancer agents from this compound is a straightforward and efficient process. The core reaction involves the nucleophilic attack of the amino group of the pyridine on an appropriate isocyanate.
Caption: Synthetic workflow for a pyridine-urea derivative.
Protocol: Synthesis of N-(3-chloro-5-methylpyridin-2-yl)-N'-(4-chlorophenyl)urea
This protocol is adapted from established methods for the synthesis of pyridine-urea compounds.[6]
Materials:
-
This compound
-
4-chlorophenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
DIPEA (N,N-Diisopropylethylamine) (Optional, as a non-nucleophilic base)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Isocyanate: To the stirred solution, add 4-chlorophenyl isocyanate (1.1 eq) dropwise at room temperature. If desired, DIPEA (1.5 eq) can be added to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-(3-chloro-5-methylpyridin-2-yl)-N'-(4-chlorophenyl)urea.
Mechanism of Action: Targeting VEGFR-2 Signaling
The synthesized pyridine-urea compounds are designed to function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[2][7] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[7]
VEGFR-2 is a receptor tyrosine kinase.[7] Upon binding of its ligand, VEGF, the receptor dimerizes and undergoes autophosphorylation, activating downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[8]
Sources
- 1. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Amino-3-chloro-5-methylpyridine
Welcome to the technical support center for the synthesis of 2-Amino-3-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this critical intermediate. This compound is a key building block in the development of pharmaceuticals, particularly antimicrobial, anti-inflammatory, and anti-cancer agents, as well as in the formulation of agrochemicals like herbicides and pesticides.[1] This document provides troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity results.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions. A common synthetic route involves the chlorination of 2-Amino-5-methylpyridine. The following troubleshooting guide is structured around this pathway but offers principles applicable to other synthetic strategies.
Issue 1: Low Yield of this compound
A diminished yield of the desired product is a frequent challenge. The root cause often lies in incomplete reactions, suboptimal reagent stoichiometry, or degradation of the product.
| Potential Cause | Recommended Solution & Rationale |
| Incomplete Chlorination | Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[2] A gradual, stepwise increase in temperature can drive the reaction to completion, but be mindful of potential side reactions. Rationale: Insufficient thermal energy or reaction time can lead to a significant amount of unreacted starting material, directly impacting the final yield. |
| Suboptimal Chlorinating Agent | Select an Appropriate Chlorinating Agent: N-Chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or dichloromethane is a common choice for the regioselective chlorination of aminopyridines. Other agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can be used, but may require more stringent control of reaction conditions to avoid over-chlorination. Rationale: The choice of chlorinating agent and its stoichiometry are critical. Milder reagents like NCS often provide better control and selectivity, minimizing the formation of polychlorinated byproducts. |
| Product Degradation | Control Reaction Temperature and Quenching: Exothermic reactions can lead to localized overheating and product degradation. Maintain strict temperature control throughout the reaction. During the workup, quench the reaction mixture by pouring it into a cold aqueous solution of a reducing agent like sodium bisulfite to neutralize any remaining chlorinating agent. Rationale: The amino and chloro substituents make the pyridine ring susceptible to nucleophilic attack and other degradation pathways, especially at elevated temperatures or in the presence of unreacted oxidizing agents. |
Issue 2: Formation of Isomeric and Polychlorinated Byproducts
The presence of unwanted isomers (e.g., 2-Amino-5-chloro-3-methylpyridine) and di- or tri-chlorinated pyridines is a common purity issue.
| Potential Cause | Recommended Solution & Rationale |
| Non-selective Chlorination | Control Stoichiometry and Addition Rate: Use a slight excess (1.05-1.2 equivalents) of the chlorinating agent. Add the chlorinating agent slowly and portion-wise to the reaction mixture to maintain a low localized concentration. Rationale: The amino group in 2-Amino-5-methylpyridine is an activating group, directing electrophilic substitution to the ortho and para positions (3 and 5 positions). Careful control over the amount and addition rate of the chlorinating agent is crucial to favor monochlorination at the desired 3-position. |
| High Reaction Temperature | Maintain Low Reaction Temperature: Perform the chlorination at a reduced temperature, typically between 0°C and room temperature. Rationale: Higher temperatures can overcome the activation energy barriers for chlorination at less favored positions, leading to a mixture of isomers. |
| Inappropriate Solvent | Solvent Selection: The choice of solvent can influence the regioselectivity of the reaction. Aprotic solvents like dichloromethane, chloroform, or acetonitrile are generally preferred. Rationale: The solvent can affect the solubility of the starting material and the reactivity of the chlorinating agent, thereby influencing the product distribution. |
Issue 3: Difficulties in Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging due to its physical properties and the presence of impurities.
| Potential Cause | Recommended Solution & Rationale |
| Emulsion Formation During Extraction | pH Adjustment and Brine Wash: During aqueous workup, carefully adjust the pH of the solution. The product is a basic compound, so extraction should be performed under basic conditions (pH > 8). Washing the organic layer with brine (saturated NaCl solution) can help to break emulsions. Rationale: Aminopyridines can act as surfactants, leading to emulsion formation during liquid-liquid extraction. Adjusting the pH ensures the product is in its free base form, which is more soluble in organic solvents. |
| Co-elution of Impurities During Chromatography | Optimize Chromatographic Conditions: If column chromatography is used for purification, screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation of the product from impurities. Rationale: Isomeric byproducts often have similar polarities to the desired product, making their separation by chromatography challenging. A systematic optimization of the mobile phase is necessary. |
| Product Oiling Out | Induce Crystallization: If the product "oils out" instead of crystallizing, try adding a small seed crystal of the pure product. Alternatively, scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites. Cooling the solution slowly can also promote the formation of well-defined crystals. Rationale: The presence of impurities can inhibit crystallization. These techniques help to overcome the kinetic barrier to nucleation. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most direct precursor is 2-Amino-5-methylpyridine. This compound can be chlorinated to introduce the chlorine atom at the 3-position. Alternative routes might start from 3-methylpyridine, but these often involve more steps and can lead to isomeric mixtures that are difficult to separate.[2]
Q2: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A combination of techniques is ideal. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for quantitative analysis of product purity and byproduct formation.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product.
Q3: What are the key safety precautions to consider during this synthesis?
-
Handling of Chlorinating Agents: Chlorinating agents are often corrosive and strong oxidizers. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: The chlorination reaction can be exothermic. Use an ice bath to control the temperature and add reagents slowly.
-
Solvent Hazards: Organic solvents are typically flammable. Avoid open flames and work in a well-ventilated area.
-
Product Handling: The final product, this compound, should be handled with care as its toxicological properties may not be fully characterized.[1]
Q4: Can you provide a general, optimized laboratory-scale protocol for the synthesis?
The following is a generalized protocol and should be adapted and optimized based on your specific laboratory conditions and safety assessment.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-5-methylpyridine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Chlorinating Agent: Dissolve N-Chlorosuccinimide (NCS) (1.05 equivalents) in the same solvent and add it dropwise to the cooled solution of 2-Amino-5-methylpyridine over a period of 30-60 minutes, maintaining the temperature below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bisulfite.
-
Workup: Separate the organic layer. Extract the aqueous layer with the organic solvent (2-3 times). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system.
III. Visualizing the Process
To further aid in understanding the synthesis and troubleshooting, the following diagrams illustrate the reaction pathway and a logical troubleshooting workflow.
Reaction Pathway
Caption: Troubleshooting workflow for synthesis optimization.
IV. References
-
Chem-Impex International. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Suzuki Coupling of 2-Amino-3-chloro-5-methylpyridine
A Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, pivotal in constructing the biaryl scaffolds that are ubiquitous in pharmaceuticals and functional materials.[1][2] However, the successful coupling of specific substrates, such as 2-Amino-3-chloro-5-methylpyridine, presents significant challenges that can lead to low yields, reaction failure, and complex purification issues. This guide provides in-depth, field-proven insights and troubleshooting strategies to empower you to overcome these hurdles and achieve high-yield outcomes.
This substrate is particularly challenging due to two primary factors:
-
Catalyst Inhibition: The pyridine nitrogen and the exocyclic amino group are both Lewis basic. Their lone pairs of electrons can coordinate to the palladium catalyst, leading to inhibition or complete deactivation of the catalytic cycle.[3][4]
-
Low C-Cl Bond Reactivity: The carbon-chlorine bond is significantly stronger and less reactive towards oxidative addition—often the rate-limiting step—than the corresponding C-Br or C-I bonds.[3][5] This necessitates the use of highly active catalyst systems.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving very low yields?
Low yields or reaction failure are common and typically stem from an insufficiently active or inhibited catalyst system. The dual coordination sites (the two nitrogen atoms) on the aminopyridine substrate can effectively "poison" the palladium catalyst.[4][5] Furthermore, activating the inert C-Cl bond requires a catalyst that is both electron-rich and sterically accessible to promote the oxidative addition step.[6] Standard catalysts like Pd(PPh₃)₄ may be completely ineffective for this transformation.[3]
Q2: What is the best "go-to" starting condition for this specific coupling?
For a challenging substrate like this, a robust starting point is crucial. Avoid traditional catalysts and begin with a modern, highly active system.
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, reliable Pd(0) and Pd(II) precursors that pair well with specialized ligands.[7] |
| Ligand | SPhos or XPhos | Bulky, electron-rich biarylphosphine ligands are essential. They accelerate the slow oxidative addition of the C-Cl bond and their steric bulk creates a protective pocket around the palladium, preventing inhibition by the substrate's nitrogen atoms.[3][4][7] |
| Base | K₃PO₄ or Cs₂CO₃ | A strong inorganic base is often required for challenging couplings involving chlorides.[7][8] These bases are effective at promoting the crucial transmetalation step. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | These solvent systems are excellent for Suzuki couplings, effectively dissolving both organic substrates and inorganic bases.[8][9] |
| Temperature | 80–110 °C | Higher temperatures are typically necessary to drive the activation of the aryl chloride.[3][4] |
Q3: What are the most common side reactions, and how can I minimize them?
Several side reactions can compete with your desired product formation, consuming reagents and complicating purification.
| Side Reaction | Identification | Primary Cause(s) | Recommended Solution(s) |
| Protodeboronation | Boronic acid partner is converted to its corresponding arene (Ar-H). | Excess water; overly harsh basic conditions. | Use a boronate ester (e.g., pinacol ester), which is more stable to hydrolysis.[4][10][11] Alternatively, run the reaction under anhydrous conditions with a suitable base like KF. |
| Dehalogenation | This compound is reduced to 2-Amino-5-methylpyridine. | Presence of a hydride source (e.g., from solvent or base); high temperatures. | Ensure solvents are not potential hydride sources (e.g., some alcohols).[3][4] Optimize for the shortest possible reaction time and lowest effective temperature. |
| Homocoupling | Two molecules of the boronic acid partner couple to form a biaryl (Ar-Ar). | Presence of oxygen; incomplete reduction of a Pd(II) precatalyst. | Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or sparging with argon).[3][8] Use a direct Pd(0) source like Pd₂(dba)₃ or ensure conditions fully reduce the Pd(II) precatalyst. |
Troubleshooting Guide: A Systematic Approach
Use this section to diagnose and resolve specific issues encountered during your experiment.
Problem: Low or No Product Formation (<10% Conversion)
If you observe primarily unreacted starting materials, the issue lies with the catalytic cycle's initiation or turnover.
Caption: A logical workflow for troubleshooting low yields.
-
Question: Is my catalyst system active enough?
-
Plausible Cause: The energy barrier for the oxidative addition of the C-Cl bond is too high for your chosen catalyst.
-
Solution: Switch to a more potent catalyst system. If you are using a simple phosphine ligand like PPh₃, it is likely insufficient. Employ a bulky, electron-rich Buchwald-type biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[4][7] These ligands are specifically designed to accelerate the coupling of challenging aryl chlorides. Consider using a pre-formed palladium precatalyst (e.g., an XPhos-based G3 precatalyst), which can generate the active Pd(0) species more cleanly and efficiently.[8][12]
-
-
Question: Is catalyst inhibition the primary problem?
-
Plausible Cause: The nitrogen atoms on your substrate are binding to the palladium center, preventing it from participating in the catalytic cycle.
-
Solution: The use of sterically demanding ligands, as mentioned above (SPhos, XPhos), is the primary solution. Their bulkiness physically blocks the substrate's nitrogen atoms from accessing and deactivating the palladium center. In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help overcome partial inhibition, though optimizing the ligand is a more efficient approach.[4]
-
-
Question: Could the base be the issue?
-
Plausible Cause: The base is crucial for activating the boronic acid into a more nucleophilic boronate species, which is required for the transmetalation step.[7][13] An inappropriate base can halt the reaction.
-
Solution: For challenging couplings, weaker bases like K₂CO₃ can be ineffective. Screen stronger bases. Potassium phosphate (K₃PO₄) is a highly reliable choice for difficult substrates.[3][9] Cesium carbonate (Cs₂CO₃) can also be highly effective, though it is more expensive.[8] Ensure the base is a fine, dry powder to maximize its surface area and reactivity.
-
Problem: Significant Byproduct Formation
If your reaction is proceeding but the desired product is a minor component, you are likely facing issues with competing side reactions.
Caption: The Suzuki cycle, highlighting key failure points for this substrate.
-
Question: How can I prevent the dehalogenation of my starting material?
-
Plausible Cause: This side reaction occurs when a hydride species is transferred to the palladium complex after oxidative addition, followed by reductive elimination of the arene.
-
Solution: Carefully select your solvent and base. Some solvents can act as hydride sources. Ensure you are using high-purity, anhydrous solvents. If the problem persists, consider that some bases may promote this pathway more than others. Additionally, minimizing reaction time and temperature can reduce the extent of this side reaction.[3][4]
-
-
Question: My boronic acid is being consumed, but not by coupling (protodeboronation). What should I do?
-
Plausible Cause: The C-B bond is being cleaved by a proton source, typically water, often accelerated by the basic conditions.
-
Solution: The most effective strategy is to switch from a boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[4][10] These are significantly more resistant to protodeboronation. If you must use the boronic acid, minimizing the amount of water in the reaction (or using completely anhydrous conditions with a base like KF) can suppress this side reaction.[8]
-
Experimental Protocols
Protocol 1: General Screening Conditions
This protocol provides a robust starting point for optimizing the Suzuki coupling of this compound.
-
Reagent Preparation:
-
Catalyst Addition:
-
In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[9]
-
Under a positive flow of inert gas (Argon or Nitrogen), add the catalyst and ligand to the reaction flask.
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[9] The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Ensure thorough degassing by sparging the solvent with an inert gas for 20-30 minutes or by using several freeze-pump-thaw cycles.[8]
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete (or has stalled), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
-
Protocol 2: Parallel Screen for Optimization
To efficiently optimize a low-yielding reaction, a parallel screen of different bases and ligands is highly effective.
-
Setup: Arrange a series of labeled reaction tubes in a heating block.
-
Stock Solutions: Prepare stock solutions of your this compound, arylboronic acid, and palladium precursor in a degassed solvent to ensure accurate and rapid dispensing.
-
Reagent Addition:
-
To each tube, add the stock solutions of the starting materials and palladium precursor.
-
To designated tubes, add one of the solid ligands to be screened (e.g., SPhos, XPhos, RuPhos).
-
To designated tubes, add one of the solid bases to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).
-
-
Reaction and Analysis:
-
Seal all tubes, and run the reactions under identical temperature and time conditions.
-
After the allotted time, quench small aliquots from each reaction and analyze by LC-MS to determine the relative conversion and yield, allowing for rapid identification of the optimal conditions.[8]
-
References
- Thomas, D. G., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Oka, M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Thomas, D. G., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- How to approach choosing reaction conditions for Suzuki? Reddit.
- Suzuki coupling help. Reddit.
- Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
- Hesp, K. D., & Biscoe, M. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Hesp, K. D., & Biscoe, M. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition.
- Failed suzuki coupling, any suggenstions? Reddit.
- Principles of the Suzuki Coupling Reaction. Encyclopedia.pub.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
- Effect of solvent on the Suzuki reaction. ResearchGate.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Zhang, Y., et al. (2021). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Cole, K. P., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.
- Taha, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate.
- Taha, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate.
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
Side reactions and byproduct formation in 2-Amino-3-chloro-5-methylpyridine synthesis
Welcome to the technical support center for the synthesis of 2-Amino-3-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly focusing on side reactions and byproduct formation. Our aim is to provide you with the expertise and practical insights needed to optimize your synthetic protocols, ensuring both high yield and purity.
Introduction: The Synthetic Challenge
The primary route to this compound is through the electrophilic chlorination of 2-Amino-5-methylpyridine. While seemingly straightforward, this reaction is often complicated by a lack of complete regioselectivity and the potential for over-chlorination. The pyridine ring's electron density is activated by the amino group, making it susceptible to electrophilic attack. The directing effects of the amino and methyl groups, combined with the reaction conditions, dictate the position of chlorination and the distribution of products.
This guide will dissect the common side reactions, provide a mechanistic understanding of their formation, and offer practical, field-proven solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The two most prevalent byproducts are the regioisomeric 2-Amino-5-chloro-3-methylpyridine and the di-chlorinated product, 2-Amino-3,5-dichloropyridine. The formation of these impurities is a direct consequence of the electrophilic substitution mechanism on the activated pyridine ring.
Q2: What is the underlying mechanism for the formation of these byproducts?
A2: The formation of both the desired product and the byproducts proceeds via an electrophilic aromatic substitution pathway. The amino group at the 2-position and the methyl group at the 5-position are both activating and ortho-, para-directing. This leads to competition for the electrophilic chlorine at the 3- and 5-positions. Over-chlorination occurs when the mono-chlorinated product undergoes a second chlorination reaction.
Q3: How does the acidity of the reaction medium affect the outcome of the synthesis?
A3: The acidity of the medium is a critical parameter for controlling the selectivity of the chlorination. In strongly acidic conditions, the amino group of the pyridine is protonated, forming a pyridinium ion. This protonated species is significantly less activated towards further electrophilic attack, which can help to minimize the formation of the di-chlorinated byproduct.[1][2] However, the reaction rate will be slower.
Q4: Which chlorinating agents are recommended for this synthesis?
A4: A variety of chlorinating agents can be used, each with its own advantages and disadvantages. Common choices include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). NCS is often preferred in laboratory settings due to its solid form and milder reactivity, which can offer better control over the reaction.[3][4]
Q5: How can I monitor the progress of the reaction and identify the byproducts?
A5: Thin-layer chromatography (TLC) is a convenient method for real-time reaction monitoring. For detailed analysis and quantification of the product and byproducts, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice. Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for confirming the identity of the byproducts by their mass-to-charge ratio. 1H NMR spectroscopy is also a powerful tool for structural elucidation of the isolated products and byproducts.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Monitor the reaction closely using TLC or GC until the starting material is consumed. - If the reaction stalls, a slight increase in temperature may be beneficial, but proceed with caution to avoid increased byproduct formation. |
| Suboptimal Reaction Temperature | - For chlorinations with Cl₂ or SO₂Cl₂, maintain a low temperature (0-10 °C) to enhance selectivity. - For NCS, the reaction may require gentle heating, but the temperature should be carefully optimized to balance reaction rate and selectivity. |
| Incorrect Stoichiometry of Chlorinating Agent | - Use a slight excess of the chlorinating agent (1.05-1.2 equivalents) to ensure complete conversion of the starting material. - A large excess will promote the formation of di-chlorinated byproducts. |
| Losses During Work-up and Purification | - Ensure the pH is appropriately adjusted during the aqueous work-up to prevent the loss of the basic product into the aqueous layer. - Optimize the purification method. Flash column chromatography is often effective for separating the desired product from byproducts. |
Issue 2: High Levels of the Regioisomeric Byproduct (2-Amino-5-chloro-3-methylpyridine)
| Possible Cause | Recommended Solution |
| Non-selective Chlorinating Agent | - Consider using a bulkier or less reactive chlorinating agent that may exhibit greater steric hindrance, favoring chlorination at the less hindered 3-position. |
| High Reaction Temperature | - Lowering the reaction temperature can increase the kinetic selectivity for the thermodynamically favored product. |
| Solvent Effects | - The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents (e.g., chlorinated hydrocarbons, acetonitrile, DMF) to find the optimal conditions. |
Issue 3: Significant Formation of the Di-chlorinated Byproduct (2-Amino-3,5-dichloropyridine)
| Possible Cause | Recommended Solution |
| Excess Chlorinating Agent | - Carefully control the stoichiometry of the chlorinating agent. Use no more than 1.2 equivalents.[5] |
| Prolonged Reaction Time | - Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-chlorination of the product. |
| Insufficiently Acidic Medium | - Conduct the reaction in a strongly acidic medium (e.g., concentrated sulfuric acid or a mixture of acetic acid and HCl) to deactivate the mono-chlorinated product towards further chlorination.[1][2] |
| High Reaction Temperature | - Elevated temperatures can overcome the activation energy for the second chlorination. Maintain a low and controlled temperature throughout the reaction. |
Experimental Protocols
Protocol 1: General Procedure for Chlorination with N-Chlorosuccinimide (NCS)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-5-methylpyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Addition of NCS: Add N-chlorosuccinimide (1.05-1.1 eq) portion-wise to the solution.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Reaction Pathways
To better understand the formation of the desired product and its byproducts, the following diagrams illustrate the key reaction pathways.
Caption: Formation of the desired product and major byproducts.
Caption: A logical approach to troubleshooting common synthesis issues.
References
- Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr. Organic & Biomolecular Chemistry. [Link]
- Selectfluor-mediated chlorination of 2-aminopyridines and 2-aminodiazines with LiCl. Vertex AI Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGFcTuj489LWNbYRcWcVPb2nHKPRvigxc8d9IRiR3f1PEJy2niovAnYAYh-TfpHMc30FohEbiKQWop8OmJfzZs8O54-kfqjtswzHBmEJiyGvG-Amlnk7WYlel1zhXZX1ZCMrSPqtYwaLV8-FQmPkiZ9RzLFuP3XIazfK2lCthld1rrk-zcuDykQhRUM7bf4XjZppH-nca3yWTP1Xj0xtvl2jiNYh4UwLFBBPvvf9tLAhk9EacgVuhdql4IClmnjR3LKm75Uovoiw==]
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
- This compound. SpecAU. [Link]
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- US4612377A - Preparation of 2-chloro-5-methylpyridine.
- US3985759A - Process for preparing 2-amino-5-chloropyridine.
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. [Link]
- CN106632014A - Preparation of 2-amino-5-chloropyridine.
- Deaminative chlorination of aminoheterocycles. PMC - NIH. [Link]
- US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 2-Amino-3-chloro-5-methylpyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the purification of crude 2-Amino-3-chloro-5-methylpyridine. This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address challenges encountered during experimental work.
Section 1: Safety First - Handling this compound
Q1: What are the primary safety concerns when handling this compound?
A1: this compound and its related aminopyridine derivatives are classified as hazardous substances. It is crucial to handle this compound in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a suitable option), safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Section 2: Understanding the Molecule
Q2: What are the key structural features of this compound that influence its purification?
A2: The purification strategy for this compound is dictated by its molecular structure. The presence of the basic amino group makes the compound susceptible to strong interactions with acidic stationary phases in chromatography, potentially leading to peak tailing. The aromatic pyridine ring allows for visualization by UV light. The chloro and methyl substituents influence the molecule's polarity and solubility in various organic solvents.
Section 3: Common Impurities in Crude this compound
Q3: What are the likely impurities I might encounter in my crude this compound?
A3: The impurities in your crude product are largely dependent on the synthetic route employed. Based on common synthetic preparations found in patent literature, you may encounter the following:
-
Unreacted Starting Materials: Depending on the synthesis, this could include the corresponding dichloromethylpyridine or a related aminopyridine precursor.
-
Isomeric Byproducts: In some synthetic pathways, isomers of the desired product may be formed. For example, if the synthesis involves chlorination of 2-amino-5-methylpyridine, you might see the formation of other chlorinated isomers.
-
Over-reacted Products: The formation of di- or tri-chlorinated aminomethylpyridines is a possibility if the chlorination step is not carefully controlled.
-
Hydrolysis Products: If the reaction is worked up in the presence of water, hydrolysis of the chloro group to a hydroxyl group is a potential side reaction, though generally less common for aryl chlorides.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., toluene, methanol, methylene chloride) and any excess reagents may be present in the crude material.
Section 4: Purification Strategies
This section provides detailed protocols for the most common and effective purification techniques for this compound.
Recrystallization
Recrystallization is often the first line of defense for purifying crystalline solids. The key is to find a solvent or solvent system in which the desired compound is soluble at elevated temperatures but sparingly soluble at room temperature, while the impurities are either highly soluble or insoluble at all temperatures.
Q4: How do I choose a suitable solvent for the recrystallization of this compound?
A4: A systematic solvent screening is the most effective approach. Based on the polarity of this compound, a good starting point is to test polar protic solvents like ethanol and methanol, as well as solvent mixtures.
Experimental Protocol: Recrystallization Solvent Screening
-
Place a small amount (10-20 mg) of your crude this compound into several test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and a mixture of ethanol/water) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.
Table 1: Example Recrystallization Solvent Screening Results
| Solvent System (v/v) | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Methanol | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate |
| Hexane | Insoluble | Insoluble | N/A |
| Ethanol/Water (4:1) | Sparingly Soluble | Soluble | Excellent, well-formed needles |
Step-by-Step Recrystallization Protocol (Ethanol/Water)
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes. Perform a hot filtration to remove the charcoal.
-
To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature. To promote slower cooling, you can insulate the flask with glass wool or a beaker of warm water.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For aminopyridines, special considerations are needed to avoid issues like peak tailing.
Q5: I'm observing significant peak tailing during the column chromatography of my this compound on silica gel. What can I do?
A5: Peak tailing with basic compounds like aminopyridines on acidic silica gel is a common problem. This is due to strong interactions between the basic amino group and the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase. A concentration of 0.1-1% TEA is typically sufficient.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The ideal mobile phase should give your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (with 0.5% triethylamine if needed) and pour it into a glass column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the column.
-
Elution: Gently add the mobile phase to the top of the column and apply pressure (e.g., with a hand pump or nitrogen line) to begin the elution.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation by TLC.
-
Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator to obtain the purified this compound.
dot
Caption: General purification workflow for crude this compound.
Section 5: Troubleshooting Guide
Q6: My purified product is an oil and won't crystallize. What should I do?
A6: This can happen if residual solvents or impurities that inhibit crystallization are present. Try the following:
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble (like hexane) and scratch the inside of the flask with a glass rod. This can often induce crystallization.
-
Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane and then remove it on a rotary evaporator. Repeat this process a few times to azeotropically remove any residual high-boiling solvents.
-
Purity Check: Your product may not be pure enough to crystallize. Consider repurification by column chromatography.
Q7: My recovery after column chromatography is very low. What could be the reason?
A7: Low recovery can be due to several factors:
-
Irreversible Adsorption: Your compound might be strongly binding to the silica gel. Adding a basic modifier like triethylamine to the eluent can help.
-
Decomposition on Silica: Some compounds are unstable on acidic silica gel. You can use deactivated silica gel (treated with a base) or an alternative stationary phase like alumina.
-
Improper Eluent Polarity: If the eluent is not polar enough, your compound may not elute from the column. If it's too polar, it may co-elute with impurities. A gradient elution (gradually increasing the polarity of the mobile phase) can be beneficial.
Q8: How can I visualize my compound on a TLC plate if it's not UV active?
A8: While this compound should be UV active due to the pyridine ring, some impurities may not be. In such cases, or for general visualization, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many organic compounds, appearing as yellow-brown spots on a purple background. For primary amines, a ninhydrin stain can be used, which typically produces a purple or reddish-purple spot upon heating.
Section 6: Frequently Asked Questions (FAQs)
Q9: What analytical techniques are suitable for assessing the purity of my final product?
A9: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for determining the purity of your this compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier like acetonitrile or methanol is a common setup. Gas Chromatography (GC) can also be used if the compound is thermally stable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the structure and identifying any impurities.
Q10: What is the best way to store purified this compound?
A10: Store the purified compound in a tightly sealed, amber glass vial to protect it from light and moisture. It is best stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
dot
Caption: A troubleshooting decision tree for common purification issues.
References
- Sigma-Aldrich. Safety Data Sheet for 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.
- BenchChem.
- Google Patents. US5424437A - Process for preparing a 2-chloro-5-aminomethyl-pyridine.
- Google Patents.
- Google Patents.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. 2.
- SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. [Link]
Catalyst deactivation in cross-coupling reactions involving 2-Amino-3-chloro-5-methylpyridine
As a Senior Application Scientist, I've designed this technical support center to provide you with in-depth, field-proven insights into overcoming catalyst deactivation in cross-coupling reactions involving 2-Amino-3-chloro-5-methylpyridine. This guide is structured to help you diagnose and resolve common experimental challenges, ensuring the integrity and success of your research.
Troubleshooting Guide: A-to-Z Problem Solving
This section is formatted in a question-and-answer style to directly address the most common issues encountered when using this compound in cross-coupling reactions.
Question 1: My cross-coupling reaction with this compound has stalled or is giving me a low yield. What are the likely causes and how can I fix it?
Low or no product formation is the most frequent challenge, often stemming from catalyst inhibition or deactivation. The this compound substrate is particularly challenging due to the Lewis basicity of the pyridine nitrogen and the amino group, which can coordinate to the palladium catalyst and inhibit its activity.[1] Here is a systematic approach to troubleshoot this issue:
1. Evaluate the Catalyst System:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can act as a poison to the palladium catalyst.[2]
-
Solution: Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[3] These ligands can promote the desired reductive elimination and minimize the inhibitory binding of the aminopyridine.
-
-
Increase Catalyst Loading: As a direct countermeasure to partial inhibition, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be effective.[3]
-
Use a Pre-catalyst: Modern pre-catalysts, like the Buchwald G3 pre-catalysts, can provide a more active and stable catalytic species in solution.[3]
2. Optimize the Base and Solvent System:
-
Suboptimal Base: The choice of base is critical. For aminopyridine substrates, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more effective than strong bases.[3][4]
-
Poor Solvent Choice: The solvent must solubilize all components and be compatible with the catalytic system.[4]
3. Check for and Eliminate Oxygen:
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation.[2]
Question 2: I'm observing significant formation of side products like homocoupled biaryls or dehalogenated starting material. What's causing this and how can I minimize it?
The formation of these side products is another indicator of a struggling catalytic system.
-
Homocoupling: This is often promoted by the presence of oxygen or can be catalyzed by palladium itself.[1][2]
-
Dehalogenation: The palladium catalyst can react with hydride sources in the reaction mixture (e.g., from solvents or amine bases), leading to the reductive dehalogenation of your starting material.[1][3]
Frequently Asked Questions (FAQs)
This section delves into the fundamental principles behind the challenges of using this compound in cross-coupling reactions.
What are the primary catalyst deactivation pathways in palladium-catalyzed cross-coupling reactions involving this compound?
There are several key pathways through which the catalyst can be deactivated:
-
Coordination Poisoning: The Lewis basic nitrogen atoms of the pyridine ring and the amino group of the substrate can coordinate strongly to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[1][2]
-
Oxidative Deactivation: As mentioned, residual oxygen in the reaction mixture can oxidize the active Pd(0) species to Pd(II), which is not competent to initiate the catalytic cycle.[2]
-
Ligand Degradation: Phosphine ligands, especially electron-rich ones, can be susceptible to degradation under certain reaction conditions, leading to the formation of inactive palladium species.[5]
-
Palladium Agglomeration: At elevated temperatures, the active palladium complexes can decompose and agglomerate into inactive palladium black.[5]
How does the structure of this compound specifically contribute to catalyst deactivation?
The electronic and structural features of this compound make it a challenging substrate:
-
Lewis Basicity: The pyridine nitrogen is a strong Lewis base, which allows it to compete with the desired substrates for coordination to the palladium catalyst.[1]
-
Chelation: The vicinal amino group can potentially chelate with the pyridine nitrogen to the palladium center, forming a highly stable and inactive palladacycle.
-
Electron-Rich Nature: While the chloro and pyridine nitrogen are electron-withdrawing, the amino and methyl groups are electron-donating. This mixed electronic character can influence the rates of oxidative addition and reductive elimination.
Why are bulky, electron-rich phosphine ligands often recommended for cross-coupling reactions with aminopyridines?
Bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, are crucial for several reasons:
-
Promotion of Reductive Elimination: The steric bulk of these ligands creates a crowded environment around the palladium center, which favors the reductive elimination step that forms the desired C-N or C-C bond and regenerates the active Pd(0) catalyst.[6]
-
Stabilization of the Monoligated Species: These ligands promote the formation of a highly active, monoligated Pd(0) species, which is crucial for efficient oxidative addition.[6]
-
Increased Electron Density on Palladium: The electron-donating nature of these ligands increases the electron density on the palladium atom, which can facilitate the oxidative addition of the aryl chloride.[6]
Experimental Protocols & Data
To aid in your experimental design and troubleshooting, here are some recommended protocols and comparative data.
Protocol 1: General Procedure for a Troubleshooting Screen of Bases and Solvents
This protocol is designed for a high-throughput screening to quickly identify optimal reaction conditions.
-
Preparation: In an inert atmosphere glovebox, arrange an array of reaction vials.
-
Reagent Addition: To each vial, add this compound (1.0 equiv.), the coupling partner (e.g., arylboronic acid, 1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Variable Addition: To designated vials, add one of the bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 equiv.) and one of the degassed solvents (e.g., Dioxane, Toluene, THF).
-
Reaction and Analysis: Seal the vials and place them on a heating block at a set temperature (e.g., 100 °C). Monitor the reactions at set time points by LC-MS or GC-MS to determine the conversion and yield.
Table 1: Comparison of Phosphine Ligand Performance in Buchwald-Hartwig Amination
The following table summarizes the general performance of various phosphine ligands in the Buchwald-Hartwig amination of challenging aryl chlorides.
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | General Yield |
| XPhos | Pd₂(dba)₃ | NaOt-Bu | Toluene | Reflux | High[7] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | High[7] |
| RuPhos | Pd(OAc)₂ | K₂CO₃ | t-BuOH | 100 | Moderate to High |
| P(tBu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | High[7] |
Visualizing the Process: Diagrams
To better understand the concepts discussed, the following diagrams illustrate the key processes.
Caption: The catalytic cycle of a typical cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Amino-3-chloro-5-methylpyridine
Welcome to the technical support center for the purification of 2-Amino-3-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical chemical intermediate.[1][2] This document provides practical, field-proven insights to ensure the highest purity of your product, which is essential for its use in pharmaceutical and agrochemical synthesis.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: After synthesis, my crude this compound product is an oily substance instead of a solid. How can I proceed with purification?
This is a common issue that can arise from the presence of residual solvents or unreacted starting materials.
-
Initial Step: Solvent Removal. Ensure all volatile solvents from the reaction have been thoroughly removed. This can be achieved by placing the product under high vacuum for an extended period.
-
Extraction. If the product remains oily, an extraction procedure is recommended. The oily product can be dissolved in a suitable organic solvent like methylene chloride or diethyl ether and then washed with water.[3] This will help remove any water-soluble impurities. If the desired product is suspected to be in an aqueous phase, it can be recovered by extraction.[3]
-
Crystallization Induction. Sometimes, an oil can be induced to crystallize. Try adding a small amount of a non-polar solvent in which the product is insoluble, such as n-hexane, and scratching the side of the flask with a glass rod. Seeding with a previously obtained crystal of the pure product can also be effective.
Question 2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
Colored impurities often indicate the presence of byproducts from the synthesis or degradation of the product.
-
Source of Color. The color can originate from nitrated impurities if nitrating agents were used in a preceding step, or from oxidation of the amino group.[4]
-
Recrystallization with Activated Carbon. A highly effective method to remove colored impurities is recrystallization with the aid of activated carbon.[4] Dissolve the crude product in a minimal amount of a hot solvent, such as an ethanol/water mixture.[4] Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.[4]
-
Chromatography. If recrystallization is not sufficient, column chromatography is a powerful alternative for separating colored impurities from the desired product.
Question 3: I am experiencing low recovery of my product after recrystallization. What are the potential reasons and how can I improve the yield?
Low recovery during recrystallization is a frequent challenge and can be attributed to several factors.
-
Solvent Choice. The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If the product is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the mother liquor. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, methanol/water).
-
Incomplete Precipitation. Ensure that the solution is sufficiently cooled to maximize precipitation. Placing the flask in an ice bath after it has reached room temperature can significantly improve the yield.[4]
-
Product Loss During Washing. Washing the collected crystals with a solvent in which the product has some solubility will lead to product loss.[4] Use a minimal amount of ice-cold solvent for washing.
Question 4: My purity analysis (e.g., by HPLC or GC) shows the presence of isomeric impurities. How can I separate these?
Isomeric impurities, such as other positional isomers of chloro-methyl-aminopyridine, can be particularly challenging to remove due to their similar physical properties.
-
High-Performance Liquid Chromatography (HPLC). Preparative HPLC is often the most effective method for separating isomers. The choice of stationary phase and mobile phase composition will be critical. A C18 column with a mobile phase of acetonitrile and water is a common starting point for pyridine derivatives.[5]
-
Fractional Crystallization. In some cases, fractional crystallization can be employed. This involves a series of recrystallization steps, where the crystals from each step are collected and re-purified. This can be a tedious process but may be effective if the solubility differences between the isomers are significant enough.
-
Column Chromatography. Meticulous column chromatography with a suitable eluent system can also separate isomers. The separation can be monitored by thin-layer chromatography (TLC) to optimize the eluent composition. For aminopyridines, a mixture of n-hexane and ethyl acetate or methylene chloride and methanol can be effective.[3][6]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound products?
Common impurities can include:
-
Unreacted Starting Materials: Such as 2,3-dichloro-5-methylpyridine or the corresponding aminopyridine precursor.
-
Isomeric Byproducts: For instance, 2-amino-5-chloro-3-methylpyridine or dichlorinated aminopyridines.[7]
-
Solvents: Residual solvents from the reaction or initial purification steps.
-
Degradation Products: Resulting from oxidation or other decomposition pathways.[4]
Q2: Which analytical techniques are best suited for assessing the purity of this compound?
A combination of techniques provides the most comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main component and detecting non-volatile impurities.[5][8]
-
Gas Chromatography (GC): Useful for analyzing volatile impurities and can be used to determine the purity of the main compound.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard for each impurity.[8]
-
Melting Point: A sharp melting point range close to the literature value (58-62 °C) is a good indicator of high purity.[1] A broad melting range often suggests the presence of impurities.[9]
Q3: What is a good starting solvent for the recrystallization of this compound?
Based on the solubility of similar compounds, a good starting point for recrystallization would be a polar protic solvent, often mixed with water to decrease solubility upon cooling.
-
Ethanol/Water or Methanol/Water: These solvent systems are often effective for aminopyridine derivatives.[4] Start by dissolving the crude product in a minimum amount of hot alcohol and then slowly add hot water until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
Toluene: For less polar impurities, recrystallization from toluene might be effective.
Experimental Protocols
Protocol 1: Recrystallization for General Purification
This protocol is designed for the general purification of this compound to remove common impurities.
-
Solvent Selection: Test the solubility of a small sample of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, toluene, and mixtures with water) to find a suitable system where the product is soluble when hot and sparingly soluble when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction for Removing Non-Basic Impurities
This protocol is useful for separating the basic this compound from non-basic or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 9). The free amine product will precipitate out.
-
Extraction of Product: Extract the precipitated product back into an organic solvent like dichloromethane.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Visualization of Workflows
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. theclinivex.com [theclinivex.com]
- 3. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 7. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data [pipzine-chem.com]
Technical Support Center: Managing Temperature and Pressure in 2-Amino-3-chloro-5-methylpyridine Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-3-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the critical parameters of temperature and pressure during this synthesis. Our goal is to equip you with the expertise to not only troubleshoot common issues but also to understand the underlying chemical principles for proactive process control.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section directly addresses specific issues you may encounter related to temperature and pressure control during the synthesis of this compound.
Issue 1: Low Yield of this compound
Potential Cause: Suboptimal temperature during the amination or chlorination step.
Recommended Solutions:
-
Amination Step Optimization: The amination of a corresponding 2,3-dichloro-5-methylpyridine precursor is a critical, temperature-sensitive step. Reactions performed at too low a temperature may proceed slowly, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the formation of byproducts.
-
For amination reactions using aqueous ammonia, a temperature range of 100-125°C in an autoclave is often employed.[1] It is crucial to monitor the internal pressure, which can be around 2 atm at these temperatures.[1]
-
In another approach, aminolysis of 2-chloro-5-methylpyridine can be carried out at a higher temperature range of 145-155°C under a pressure of 3.5-4.0 MPa.[2]
-
-
Chlorination Step Temperature Control: In syntheses involving the chlorination of a pyridine derivative, temperature control is paramount to prevent over-chlorination and the formation of unwanted isomers.[3]
-
For gas-phase chlorination, a two-stage reaction zone can be effective. The initial zone is maintained at a higher temperature (350°C to 500°C) to initiate the reaction, followed by a second zone at a lower temperature (below 340°C) to control selectivity.[4]
-
When using chlorine gas in a solvent, cooling the reaction mixture, for instance to 10°C, is a common practice to manage the exothermicity of the reaction.[5]
-
Issue 2: Formation of Polychlorinated Byproducts
Potential Cause: Excessively high reaction temperature or prolonged reaction time during chlorination.
Recommended Solutions:
-
Reduce Reaction Temperature: Higher temperatures favor the formation of more highly chlorinated pyridines.[3] Carefully lowering the reaction temperature can significantly improve the selectivity for the desired monochlorinated product.
-
Optimize Reaction Time: Longer exposure to chlorinating agents increases the likelihood of multiple chlorination events.[3] Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time that maximizes the yield of the desired product while minimizing byproduct formation.
-
Control Molar Ratio of Reactants: A high molar ratio of chlorine to the pyridine substrate will increase the formation of polychlorinated products.[3] Reducing this ratio can enhance selectivity.
Issue 3: Runaway Reaction and Pressure Buildup
Potential Cause: Poor heat dissipation, especially during exothermic chlorination or amination steps.
Recommended Solutions:
-
Ensure Adequate Cooling: Employ an efficient cooling system (e.g., ice bath, cryocooler) to maintain the desired reaction temperature, especially during the addition of reagents. For chlorination with chlorine gas, cooling the mixture to 10°C is a recommended starting point.[5]
-
Controlled Reagent Addition: Add the chlorinating or aminating agent slowly and in a controlled manner to manage the rate of heat generation.
-
Use of a Pressure-Rated Reactor: For reactions conducted at elevated temperatures and pressures, such as amination in an autoclave, it is imperative to use a reactor designed to handle the expected pressure.[1][2][] Continuous flow reactors can also offer a safer way to handle volatile reagents under high temperature and pressure conditions.[7]
-
Inert Gas Dilution: In gas-phase reactions, using an inert gas like nitrogen can help to control the reaction temperature and minimize intermolecular reactions that can lead to pressure buildup.[3]
Issue 4: Incomplete Reaction or Low Conversion
Potential Cause: Reaction temperature is too low or pressure is insufficient for the reaction to proceed efficiently.
Recommended Solutions:
-
Gradual Temperature Increase: If the reaction is sluggish, cautiously increase the temperature in small increments while closely monitoring for any changes in reaction rate and byproduct formation.[5]
-
Ensure Adequate Pressure: In pressure-dependent reactions like catalytic hydrogenation or certain aminations, ensure that the system is properly sealed and that the target pressure is reached and maintained. Low-pressure catalytic hydrogenation, for example, may require a pressure range of 0.02-0.3 MPa.[8] For some amination reactions, pressures of 3.5-4.0 MPa may be necessary.[2]
-
Catalyst Activity Check: In catalyzed reactions, ensure the catalyst is active and not poisoned, as this can lead to a stalled reaction.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the management of temperature and pressure in the synthesis of this compound.
Q1: What is the typical temperature and pressure range for the amination of 2,3-dichloro-5-methylpyridine?
The conditions for amination can vary. One documented method involves reacting 2,3-dichloro-5-trifluoromethylpyridine with 28% aqueous ammonia in an autoclave at 100°C for 24 hours, followed by 5 hours at 125°C, with an inner pressure of about 2 atm.[1] Another process for the aminolysis of 2-chloro-5-methylpyridine uses a temperature of 145-155°C under a pressure of 3.5-4.0 MPa.[2]
Q2: How can I control the exothermicity of the chlorination reaction?
To manage the heat generated during chlorination, it is crucial to:
-
Cool the reaction vessel effectively.
-
Add the chlorinating agent portion-wise or via a syringe pump for controlled addition.
-
Use an appropriate solvent to help dissipate the heat.
Q3: What are the safety considerations when working with high-pressure reactors?
-
Always use a reactor that is rated for the intended temperature and pressure.
-
Ensure the reactor is equipped with a pressure relief valve and a burst disc.
-
Regularly inspect the reactor for any signs of wear or corrosion.
-
Follow the manufacturer's instructions for operation and maintenance.
-
Conduct a thorough risk assessment before starting any high-pressure experiment.[2]
Q4: Can pressure influence the outcome of amination reactions?
Yes, pressure can significantly impact amination reactions, particularly when using volatile reagents like ammonia.[7] Higher pressure can increase the concentration of the aminating agent in the reaction mixture, potentially leading to a faster reaction rate. However, excessively high pressure does not always lead to better results and can create safety hazards.[9]
Q5: What is the role of an inert gas in managing temperature and pressure?
In gas-phase reactions, an inert gas such as nitrogen serves multiple purposes:
-
It acts as a heat sink, helping to moderate the reaction temperature.[3]
-
It can be used to dilute the reactants, which can help to control the reaction rate and prevent runaway reactions.[3]
-
It helps to maintain the desired total pressure within the reactor.
III. Data and Protocols
Table 1: Summary of Reaction Conditions
| Step | Reactants | Temperature | Pressure | Key Considerations |
| Chlorination | Pyridine derivative, Chlorine gas | 10°C (in solvent)[5] or 350-500°C (gas-phase, initial zone)[4] | Atmospheric or slightly above | Precise temperature control is critical to avoid polychlorination.[3] |
| Amination | 2,3-dichloro-5-methylpyridine, Aqueous Ammonia | 100-125°C[1] | ~2 atm[1] | Requires a pressure-rated vessel (autoclave). |
| Aminolysis | 2-chloro-5-methylpyridine, Liquid Ammonia | 145-155°C[2] | 3.5-4.0 MPa[2] | High-pressure, high-temperature reaction requiring specialized equipment. |
| Catalytic Hydrogenation | 2-cyano-3-chloro-5-trifluoromethylpyridine | 50-120°C[8] | 0.02-0.3 MPa[8] | Low-pressure process. |
Experimental Protocol: General Procedure for Amination in an Autoclave
This is a generalized protocol and should be adapted based on the specific substrate and safety considerations.
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been pressure-tested.
-
Reactant Charging: Charge the 2,3-dichloro-5-methylpyridine and the appropriate solvent (if any) into the autoclave.
-
Sealing: Securely seal the autoclave according to the manufacturer's instructions.
-
Inerting: Purge the autoclave with an inert gas (e.g., nitrogen) to remove any air.
-
Ammonia Addition: Introduce the required amount of aqueous or liquid ammonia into the autoclave.
-
Heating and Pressurization: Begin heating the autoclave to the target temperature. The pressure inside the vessel will increase as the temperature rises.
-
Reaction Monitoring: Maintain the desired temperature and pressure for the specified reaction time. Monitor the pressure gauge for any unexpected fluctuations.
-
Cooling: After the reaction is complete, cool the autoclave to room temperature. The internal pressure will decrease as the vessel cools.
-
Venting: Carefully vent any excess pressure before opening the autoclave.
-
Work-up: Proceed with the appropriate work-up and purification steps to isolate the this compound.
IV. Visualizing the Workflow
Diagram 1: Troubleshooting Logic for Low Yield
Caption: A flowchart for troubleshooting low product yield.
Diagram 2: Pressure Management Workflow
Caption: A workflow for managing pressure during synthesis.
References
- Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine - Benchchem. (URL: )
- EP0684943B1 - Chlorination process of pyridine derivatives - Google P
- Common side products in the chlorin
- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P
- CN102924370A - 2-amino-5-methylpyridine preparation method - Google P
- US4256894A - Preparation of chlorinated pyridines - Google P
- Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - NIH. (URL: [Link])
- CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google P
- Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide - Benchchem. (URL: )
- 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (URL: [Link])
- EP3218350A1 - Process for forming amine by direct amination reaction - Google P
- Study on catalyst deactivation kinetics of pyridine chlorination - ResearchG
- Temperature and pressure ifluence for the model reductive amination reaction a - ResearchG
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google P
- CAT 813 - 2-Amino-5-chloropyridine - SAFETY D
- Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchG
- Environmentally Friendly Syntheses of Imines Applying the Pressure Reduction Technique: Reaction Cases of Less Reactive Amines and Studies by Computational Chemistry - Scirp.org. (URL: [Link])
- Chlorination and bromination of pyridine.
Sources
- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Preventing decomposition of 2-Amino-3-chloro-5-methylpyridine during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
Welcome to the Technical Support Center for 2-Amino-3-chloro-5-methylpyridine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to help you navigate the complexities of working with this versatile yet sensitive reagent. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in your research.
Section 1: Understanding the Stability of this compound
FAQ 1: What are the primary factors that can lead to the decomposition of this compound during a reaction?
The stability of this compound is influenced by a combination of electronic and steric factors inherent to its structure. The pyridine ring is electron-deficient, and this is further amplified by the electron-withdrawing chloro group. The amino group, being a nucleophile, can be susceptible to various side reactions. Key factors that can trigger decomposition include:
-
Elevated Temperatures: Like many organic compounds, prolonged exposure to high temperatures can lead to thermal decomposition, potentially generating toxic gases like hydrogen chloride and nitrogen oxides.[1]
-
Strongly Acidic or Basic Conditions: Both extremes of pH can be detrimental. Strong acids can protonate the pyridine nitrogen, altering its reactivity and potentially catalyzing side reactions.[2] Strong bases can deprotonate the amino group, increasing its nucleophilicity and susceptibility to unwanted reactions.
-
Oxidizing Agents: The amino group is prone to oxidation, which can result in the formation of nitro or N-oxide derivatives.[2]
-
Presence of Incompatible Reagents: Certain reagents, particularly strong oxidants, are incompatible and can lead to decomposition.[1]
-
Light Exposure: Some aminopyridine derivatives have shown susceptibility to photodegradation.[2] While specific data for this compound is limited, it is a prudent measure to protect reactions from light.
Diagram: Key Factors Influencing Decomposition
Caption: Factors contributing to the decomposition of this compound.
Section 2: Troubleshooting Guide for Common Reactions
This section provides a question-and-answer style troubleshooting guide for common reactions involving this compound.
Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: "My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the likely causes and how can I troubleshoot this?"
Answer:
Failure in Suzuki-Miyaura coupling with this substrate is a common challenge. The primary culprits are often related to catalyst inhibition and the inherent reactivity of the starting material.
Causality and Troubleshooting Steps:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, effectively poisoning it and halting the catalytic cycle.[3]
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos.[4] These ligands can help to stabilize the palladium center and sterically hinder the coordination of the pyridine nitrogen.
-
-
Slow Oxidative Addition: The C-Cl bond is generally less reactive than C-Br or C-I bonds in the oxidative addition step of the catalytic cycle.[3]
-
Solution: Use a more active palladium precatalyst, such as Pd₂(dba)₃ or a pre-formed catalyst with a suitable ligand. Increasing the reaction temperature may also be beneficial, but this must be balanced against the thermal stability of the starting material.
-
-
Side Reactions:
-
Protodeboronation: The boronic acid can be replaced by a proton from the solvent or trace water.[3]
-
Mitigation: Ensure anhydrous reaction conditions by using dry solvents and reagents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
-
Homocoupling: The boronic acid can couple with itself.
-
Mitigation: This can be caused by the presence of oxygen. Thoroughly degas your solvents and reaction mixture.
-
-
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A reliable Pd(0) source. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands to prevent catalyst inhibition. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equivalents) | Strong, non-nucleophilic bases are generally effective. |
| Solvent | Anhydrous, degassed 1,4-dioxane or toluene | Aprotic solvents are preferred. A small amount of water can sometimes be beneficial. |
| Temperature | 80-110 °C | Balance reactivity with potential decomposition. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid (1.2-1.5 equivalents), the base (2.0 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., SPhos).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Question: "I'm having issues with my Buchwald-Hartwig amination. What should I consider?"
Answer:
Similar to Suzuki coupling, Buchwald-Hartwig amination can be challenging due to catalyst inhibition. The choice of ligand and base is critical for success.
Causality and Troubleshooting Steps:
-
Catalyst Inhibition: The amino group of the substrate and the pyridine nitrogen can compete with the desired amine coupling partner for coordination to the palladium center.
-
Solution: Use sterically hindered, electron-rich phosphine ligands like Xantphos, BINAP, or XPhos.[5]
-
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome.
-
Recommendation: Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are often effective bases for this transformation.[5]
-
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Common and effective palladium sources. |
| Ligand | Xantphos or XPhos (2-4 mol%) | Promote the desired C-N bond formation. |
| Base | NaOtBu or Cs₂CO₃ (1.5-2.0 equivalents) | Strong, non-nucleophilic bases. |
| Solvent | Anhydrous, degassed toluene or dioxane | Aprotic solvents are generally preferred. |
| Temperature | 100-110 °C | Higher temperatures are often required. |
Scenario 2: Nucleophilic Aromatic Substitution (SNA_r_) Reactions
Question: "I am attempting a nucleophilic aromatic substitution reaction, but I'm observing decomposition of my starting material. How can I improve this?"
Answer:
While the chloro group can be displaced by strong nucleophiles, the reaction conditions must be carefully controlled to avoid decomposition of the aminopyridine ring.
Causality and Troubleshooting Steps:
-
Harsh Reaction Conditions: High temperatures and strongly basic conditions can lead to degradation of the pyridine ring.
-
Solution:
-
Temperature Control: Start with lower temperatures and gradually increase if the reaction is not proceeding.
-
Milder Base: If possible, use a milder base that is still capable of facilitating the desired reaction.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis can promote the reaction at lower overall temperatures and shorter reaction times, minimizing decomposition.
-
-
-
Amino Group Reactivity: The amino group can also react with the nucleophile or other reagents.
-
Solution: Consider protecting the amino group.
-
Diagram: Troubleshooting Workflow for Cross-Coupling Reactions
Caption: A logical workflow for troubleshooting common cross-coupling issues.
Section 3: The Role of Protecting Groups
FAQ 2: When should I consider using a protecting group for the amino group, and which one should I choose?
Answer:
Using a protecting group for the amino group is a strategic decision that should be made when the nucleophilicity or basicity of the amino group interferes with the desired reaction.[6]
When to Use a Protecting Group:
-
Reactions with Electrophiles: If you are performing a reaction with a strong electrophile that could react with the amino group.
-
To Prevent Catalyst Inhibition: In some palladium-catalyzed reactions, protecting the amino group can prevent it from coordinating to the metal center.
-
To Improve Solubility: Certain protecting groups can enhance the solubility of the substrate in organic solvents.
Common Protecting Groups for Amines:
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N, DMAP) | Acidic conditions (e.g., TFA, HCl)[7] |
| Carboxybenzyl | Cbz | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C) |
| Benzyl | Bn | BnBr, base | Hydrogenolysis (H₂, Pd/C)[7] |
Choosing the Right Protecting Group:
The selection of a protecting group should be based on its stability to the subsequent reaction conditions and the ease of its removal without affecting other functional groups in the molecule (orthogonality).[6] For instance, if your molecule contains other acid-sensitive groups, a Boc group would be a poor choice.
Experimental Protocol: Boc Protection of this compound
-
Dissolve this compound in a suitable solvent (e.g., THF, dichloromethane).
-
Add a base, such as triethylamine (1.2 equivalents).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can often be used without further purification.
Section 4: General Handling and Storage
FAQ 3: What are the best practices for handling and storing this compound to ensure its stability?
Answer:
Proper handling and storage are crucial for maintaining the integrity of this reagent.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[1]
-
Handling: Use with adequate ventilation and minimize dust generation.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] Wash thoroughly after handling.[1]
References
- Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98% - Cole-Parmer.
- Protecting Groups - Organic Chemistry Portal.
- 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC - PubMed Central.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-3-chloro-5-methylpyridine
Introduction
2-Amino-3-chloro-5-methylpyridine is a pivotal building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its reactivity is dominated by the principles of nucleophilic aromatic substitution (SNAr), where the chloro-substituent at the C3 position serves as a leaving group. The pyridine nitrogen atom renders the ring electron-deficient, facilitating nucleophilic attack, a characteristic that is essential for its synthetic utility.[2] However, the outcome of these reactions—yield, rate, and even product distribution—is exquisitely sensitive to the solvent system employed.
This guide provides an in-depth analysis of solvent effects on the reactivity of this compound. It is structured as a series of frequently asked questions and troubleshooting scenarios to provide researchers, scientists, and drug development professionals with actionable insights for optimizing their synthetic protocols.
Part 1: Frequently Asked Questions (FAQs) on Solvent Selection
This section addresses fundamental questions regarding the choice of solvent for reactions involving this compound.
Q1: What is the primary reaction pathway for this compound and how does a solvent influence it?
A1: The primary and most synthetically useful reaction is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile displaces the chloride ion at the C3 position. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The solvent's role is critical as it must:
-
Solubilize the reactants.
-
Stabilize the charged Meisenheimer intermediate to lower the activation energy.[2][3]
-
Modulate the reactivity of the nucleophile.
The choice of solvent can dramatically alter the reaction rate. An increase in solvent polarity generally accelerates reactions where a charge is developed in the transition state, as is the case in SNAr.[3]
Q2: Which class of solvents is generally recommended for SNAr reactions with this substrate?
A2: Polar aprotic solvents are typically the best choice for SNAr reactions.[4] Examples include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF). These solvents possess high dielectric constants and dipole moments, which effectively stabilize the charged Meisenheimer intermediate. Crucially, they do not engage in strong hydrogen bonding with the nucleophile, leaving it "naked" and highly reactive.[3][5]
Q3: Can polar protic solvents like ethanol or water be used? What are the risks?
A3: While they can be used, particularly with amine nucleophiles, polar protic solvents (e.g., ethanol, isopropanol, water) often lead to significantly slower reaction rates for SNAr.[3][4] This is because they form strong hydrogen bonds with the nucleophile, creating a solvent shell that stabilizes it and reduces its energy and, consequently, its nucleophilicity.[5][6] This effect is particularly pronounced with strong, anionic nucleophiles. Forcing conditions, such as high temperatures, may be required to achieve a reasonable reaction rate, which can lead to side reactions.
Q4: How do I use solvent parameters to make a more informed choice?
A4: A quantitative approach involves using empirical solvent parameters like the Kamlet-Taft parameters, which describe specific solvent-solute interactions.[7][8]
-
α (Hydrogen Bond Acidity): Represents the solvent's ability to donate a hydrogen bond. High α values are characteristic of protic solvents, which can deactivate nucleophiles.
-
β (Hydrogen Bond Basicity): Represents the solvent's ability to accept a hydrogen bond.
-
π* (Polarity/Polarizability): Represents the solvent's ability to stabilize charges and dipoles. For SNAr, a high π* value is desirable to stabilize the Meisenheimer complex.
For optimal SNAr reactivity, one should select a solvent with a high π* value and a low α value.
Table 1: Properties of Common Solvents and Their Suitability for SNAr
| Solvent | Class | Dielectric Constant (ε) | α (H-Bond Acidity) | π* (Polarity) | General Recommendation |
| DMSO | Polar Aprotic | 47 | 0.00 | 1.00 | Excellent: High polarity, highly recommended for difficult substitutions.[4] |
| DMF | Polar Aprotic | 37 | 0.00 | 0.88 | Excellent: Good balance of polarity and solvating power.[4][9] |
| Acetonitrile | Polar Aprotic | 37 | 0.19 | 0.75 | Good: Effective, but slightly less polar than DMF/DMSO. |
| THF | Polar Aprotic | 7.5 | 0.00 | 0.58 | Moderate: Useful for less demanding reactions or when reactants are sensitive to more polar solvents. |
| Ethanol | Polar Protic | 25 | 0.83 | 0.54 | Situational: Can work but often slows the reaction due to nucleophile solvation.[4] |
| Water | Polar Protic | 78 | 1.17 | 1.09 | Not Recommended (Alone): Very high H-bond acidity deactivates most nucleophiles.[3] |
| Toluene | Nonpolar | 2.4 | 0.00 | 0.49 | Poor: Fails to stabilize the charged intermediate, leading to very slow reactions.[10] |
Part 2: Troubleshooting Guide
This section uses a question-and-answer format to address specific problems you may encounter during your experiments.
Workflow for Troubleshooting SNAr Reactions
Caption: Decision tree for troubleshooting common SNAr issues.
Q5: My reaction is extremely slow or isn't working at all. What's the most likely solvent-related cause?
A5: The most common culprit is the use of an inappropriate solvent that deactivates your nucleophile.
-
Cause: You may be using a polar protic solvent (like ethanol or methanol). The solvent's acidic protons form strong hydrogen bonds with your nucleophile, encasing it in a solvent shell and drastically reducing its reactivity.[5][6]
-
Solution: Switch to a high-polarity aprotic solvent such as DMF or DMSO . These solvents will solvate the counter-ion of the nucleophile but leave the nucleophilic anion itself highly reactive and available for attack on the pyridine ring.[4] If the reaction is still slow, a moderate increase in temperature (e.g., to 80-120 °C) is often effective.[11]
Q6: I'm observing a low yield, and TLC analysis shows multiple unidentified spots. How can the solvent be contributing to this?
A6: This often points to side reactions, which can be highly dependent on the solvent environment.
-
Potential Cause 1: Self-condensation. The exocyclic amino group (at C2) of your starting material is itself a nucleophile. At elevated temperatures, it can potentially react with another molecule of this compound, leading to dimers or oligomers.
-
Solution 1: Try lowering the reaction temperature to improve selectivity.[4] Sometimes, switching to a slightly less polar aprotic solvent (e.g., from DMSO to THF) can disfavor intermolecular reactions between charged or highly polar species.
-
Potential Cause 2: Reaction with the solvent. Highly reactive nucleophiles can sometimes react with the solvent itself, especially at high temperatures. For example, strong bases can deprotonate DMF or DMSO.
-
Solution 2: Ensure your reaction temperature is not excessively high. If you suspect solvent decomposition, consider running the reaction at a lower temperature for a longer period or switching to a more robust solvent.
Q7: My nucleophile is an alcohol (ROH) or thiol (RSH), and the reaction is not proceeding. I'm using K₂CO₃ as a base in DMF.
A7: This is an issue of nucleophile generation and reactivity.
-
Cause: For an alcohol or thiol to be a potent nucleophile in an SNAr reaction, it must be deprotonated to form the corresponding alkoxide (RO⁻) or thiolate (RS⁻). Potassium carbonate (K₂CO₃) may not be a strong enough base to achieve complete deprotonation, leading to a low concentration of the active nucleophile.
-
Solution: Use a stronger, non-nucleophilic base like sodium hydride (NaH).[4] The protocol should be to first stir the alcohol/thiol with NaH in an anhydrous polar aprotic solvent (like DMF or THF) to ensure complete formation of the nucleophile before adding the this compound substrate. This pre-formation step is critical for success.
Part 3: Experimental Protocols & Methodologies
General Protocol for Nucleophilic Aromatic Substitution
This protocol provides a generalized, self-validating methodology for reacting this compound with a generic nucleophile (Nu-H).
-
Reagent Preparation & Setup:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (Nu-H, 1.2 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF, 10 mL per 1 g of substrate).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Nucleophile Activation (Critical Step):
-
For neutral nucleophiles (e.g., amines): Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to act as an HCl scavenger.[4][12]
-
For acidic nucleophiles (e.g., alcohols, thiols): Cool the solution to 0 °C and add a strong base like sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
-
Substrate Addition & Reaction:
-
Add this compound (1.0 equivalent) to the activated nucleophile solution.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).[11]
-
-
Monitoring (Self-Validation):
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.[4][11] A successful reaction will show the consumption of the starting material and the appearance of a new, single major product spot. The reaction is complete when the starting material is no longer visible.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x volume of aqueous).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11][13]
-
Purify the crude product by flash column chromatography on silica gel. Note: The basicity of the amino-pyridine product may cause it to streak on silica gel. Adding a small amount of triethylamine (0.5-1%) to the eluent can improve the separation.[4]
-
Visualization of Solvent-Nucleophile Interaction
Caption: Contrasting effects of aprotic vs. protic solvents on an anionic nucleophile.
References
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Amino-5-chloro-3-nitropyridine. Benchchem.
- Technical Support Center: 2-Chloro-3-methyl-5-nitropyridine Reaction Optimiz
- Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. Benchchem.
- Chichibabin reaction. Wikipedia.
- Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. PubMed.
- Improvement of the applicability of Taft–Kamlet solvent polarity parameters to chemical reactivity. RSC Publishing.
- MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLIC
- Solvent effects. Wikipedia.
- Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. Benchchem.
- Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- Troubleshooting low yields in nucleophilic substitution on pyrimidine rings. Benchchem.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
- Determination of a solvent hydrogen-bond acidity scale by means of the solvatochromism of pyridinium-N-phenolate betaine dye 30 and PCM-TD-DFT calcul
- Application Notes and Protocols for Cyclization Reactions Involving 2-Amino-3,5-dichlorobenzonitrile. Benchchem.
- Technical Support Center: Synthesis of 2-Amino-5-chloro-3-nitropyridine. Benchchem.
- Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/ Synthesis - A Gateway towards Green Technology.
- A Method of Calculating the Kamlet–Abboud–Taft Solvatochromic Parameters Using COSMO-RS. MDPI.
- This compound. Chem-Impex.
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- A Comprehensive Mechanism for Aromatic Nucleophilic Substitution in Aprotic Solvents: Derivation of the Whole Reaction Scheme for Third Order in Amine Kinetic Law.
- Amination of 2-halopyridines.
- Optimization of the reaction conditions for the amination of 2-chloro-5-methylpyridine with 1H-pyrazole.
- Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide.
- What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane. Quora.
- Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube.
- Nucleophilic substitution of pyridines. Chemistry Online.
- Amines Part 8 - Nucleophilic Arom
- 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Kinetic Studies of the Reaction between 2-chloro-3,5-dinitropyridine and Aniline in Mixed Solvents. Beirut Arab University.
- (a) Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine. Pearson.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central.
- Weak, Broken, but Working—Intramolecular Hydrogen Bond in 2,2′-bipyridine. MDPI.
- Hydrogen-bonding behavior of amidines in helical structure. PMC - NIH.
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97 79456-26-1. Sigma-Aldrich.
- An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Amino-5-chloro-3-nitropyridine. Benchchem.
- Process for preparing 2-amino-5-chloropyridine.
- Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
- 2-Amino-5-chloropyridine. PubChem.
- Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sapub.org [sapub.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Optimizing base and ligand selection for Suzuki reactions with 2-Amino-3-chloro-5-methylpyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-amino-3-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific transformation.
The coupling of this compound presents a unique set of challenges due to its electronic and steric properties. The pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[1][2] Furthermore, as an electron-rich heteroaryl chloride, the oxidative addition step—often the rate-limiting step in the catalytic cycle—can be particularly sluggish.[3]
This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter, helping you to rationally design and troubleshoot your experiments for optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when using this compound in a Suzuki reaction?
A1: The primary challenges are twofold:
-
Catalyst Inhibition: Both the pyridine ring nitrogen and the C2-amino group can act as ligands for the palladium center. This coordination can saturate the catalyst, preventing it from participating in the catalytic cycle and leading to low or no conversion.[1][2]
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides in the crucial oxidative addition step.[3] The electron-donating nature of the amino and methyl groups on the pyridine ring further strengthens the C-Cl bond, making this step even more difficult.
Q2: What is the best "go-to" catalyst system for this substrate?
A2: For challenging substrates like this, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[4] The most successful systems utilize bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[5][6] An excellent starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, combined with a ligand such as SPhos or XPhos .[5][6] These ligands promote the formation of a highly reactive, monoligated L₁Pd(0) species that facilitates the difficult oxidative addition step.[4][5]
Q3: Which base should I start with?
A3: The choice of base is critical and can significantly influence reaction outcomes.[7] For this substrate, a moderately strong inorganic base is recommended. Potassium phosphate (K₃PO₄) is often an excellent first choice, as it is effective in promoting the transmetalation step without causing significant dehalogenation.[4][7][8] Cesium carbonate (Cs₂CO₃) is another strong candidate, particularly if substrate solubility is an issue.[7] It's advisable to use the base as a finely powdered solid to ensure reproducibility.[9]
Q4: What are the recommended solvents?
A4: Anhydrous, polar aprotic solvents are generally preferred.[4] 1,4-Dioxane or toluene , often with a small amount of water (e.g., 10:1 solvent:water), are common and effective choices.[1][2] The water is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species.[7]
Troubleshooting Guide
This section addresses specific experimental problems.
Problem 1: Low to No Product Yield
Q: I've set up my reaction, but I'm seeing little to no conversion of my starting material. What should I do?
A: This is a common issue, often related to the catalyst's activity or the reaction conditions. Here is a systematic approach to troubleshooting:
-
Evaluate the Ligand: As mentioned, standard ligands like PPh₃ are likely insufficient. The most critical change is to switch to a bulky, electron-rich biaryl phosphine ligand like SPhos, XPhos, or RuPhos.[4][5] These ligands are specifically designed to accelerate the oxidative addition of unreactive aryl chlorides.[10][5]
-
Check Catalyst and Reagent Integrity:
-
Palladium Source: Ensure your palladium precursor has not decomposed. Pd(0) sources like Pd₂(dba)₃ can degrade over time; using a fresh bottle or a stable Pd(II) precatalyst is advisable.[11]
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation (hydrolysis) upon storage, especially if exposed to moisture.[8] Consider using a fresh batch or a more stable boronic ester derivative (e.g., a pinacol ester).[12]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[8][9]
-
-
Increase Reaction Temperature: Sterically hindered and electron-rich substrates often require more thermal energy to overcome activation barriers.[4] If you are running the reaction at 80 °C, consider increasing the temperature to 100-110 °C.[13]
Problem 2: Significant Side Product Formation
Q: My starting material is being consumed, but I'm getting a messy reaction profile with multiple side products. What is happening?
A: The most common side products in this type of reaction are from dehalogenation and boronic acid homocoupling.
-
Dehalogenation (Hydrodehalogenation): This occurs when the chloro group is replaced by a hydrogen atom.
-
Cause: This side reaction is often promoted by the formation of a palladium-hydride (Pd-H) species.[1] This can happen if the transmetalation step is slow, allowing the palladium-aryl intermediate to react with a hydride source (which can be the solvent, water, or even the base).
-
Solution:
-
Optimize the Ligand/Base Combination: The goal is to accelerate the desired transmetalation and reductive elimination steps relative to the dehalogenation pathway. Using a highly active ligand like SPhos is a good first step.[1]
-
Switch the Base: Avoid strong alkoxide bases. If using K₃PO₄, ensure it is anhydrous. Sometimes, switching to a milder base like K₂CO₃ can suppress dehalogenation, although this may come at the cost of a slower reaction rate.[1][7]
-
Ensure Anhydrous Conditions (if applicable): While some water is often beneficial, excess water can be a proton source. If you are attempting an anhydrous reaction, ensure all reagents and solvents are rigorously dried.[1]
-
-
-
Boronic Acid Homocoupling: This results in a biaryl product derived from two molecules of your boronic acid.
-
Cause: This side reaction is typically caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid, especially when using a Pd(II) precatalyst.
-
Solution: The most effective solution is rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere throughout the experiment. Starting with a Pd(0) source may also help mitigate this issue.[8]
-
Data & Protocols
Table 1: Ligand & Base Selection Guide
| Ligand | Base | Solvent System | Temperature (°C) | Comments |
| SPhos | K₃PO₄ | Dioxane/H₂O (10:1) | 100-110 | Recommended Starting Point. SPhos is highly active for electron-rich heteroaryl chlorides.[5] K₃PO₄ is a strong, non-nucleophilic base that works well.[4] |
| XPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100-110 | Excellent alternative to SPhos, also very effective for hindered and electron-rich substrates.[5][6] |
| RuPhos | Cs₂CO₃ | Dioxane | 100 | RuPhos can be effective for particularly challenging couplings. Cs₂CO₃ offers higher solubility in organic solvents.[4][7] |
| PPh₃ | Na₂CO₃ | DME/H₂O (4:1) | 80-90 | Not Recommended. This "traditional" system is often ineffective for this substrate class due to slow oxidative addition.[4][14] |
Recommended Starting Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a rubber septum. Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Under a positive flow of inert gas, add anhydrous, degassed 1,4-dioxane and degassed water via syringe (e.g., a 10:1 ratio).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically complete within 12-24 hours.[10]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.[13]
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visual Guides
Suzuki Catalytic Cycle & Potential Pitfalls
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where issues can arise with the this compound substrate.
Caption: Suzuki cycle with substrate-specific challenges.
Troubleshooting Workflow
This flowchart provides a logical decision-making process for addressing common issues.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846-6863. [Link]
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6846-6863. [Link]
- Hofmann, J., & Organ, M. G. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(10), 3056-3081. [Link]
- Barrios-Landeros, F., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(6), 796-807. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.[Link]
- Lumen Learning. Palladium catalyzed couplings. Organic Chemistry II.[Link]
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Regioselective Functionalization of 2-Amino-3-chloro-5-methylpyridine
Welcome to the technical support center for the regioselective functionalization of 2-Amino-3-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its trifunctional nature, possessing an amino group, a chloro substituent, and various addressable protons on the pyridine ring, offers multiple avenues for chemical modification. However, the interplay of electronic and steric effects from these substituents presents significant challenges in achieving high regioselectivity. This guide provides practical, field-proven insights to help you overcome these hurdles and achieve your desired synthetic outcomes.
Troubleshooting Guides
This section is organized by common reaction types used in the functionalization of this compound. Each guide is presented in a question-and-answer format to directly address potential experimental issues.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. However, 2-amino-3-chloropyridine derivatives are known to be challenging substrates.[2][3]
Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion in Suzuki-Miyaura couplings of this substrate is a common issue. The primary culprits are often related to catalyst inhibition and the low reactivity of the C-Cl bond.[2][3]
-
Catalyst Inhibition: The Lewis basic nitrogen atoms of the pyridine ring and the 2-amino group can coordinate to the palladium center, leading to catalyst deactivation.[2][3][4]
-
Solution: Consider protecting the 2-amino group, for example, with a Boc group, to mitigate its coordinating effect. While this adds extra steps, it can significantly improve catalytic efficiency.
-
-
Inactive Catalyst System: 2-chloropyridines are less reactive than their bromo or iodo analogs, making the oxidative addition step of the catalytic cycle more difficult.[2][5] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]
-
Inefficient Transmetalation: The choice of base is critical for activating the boronic acid and facilitating transmetalation.[7][8]
Q2: I am observing significant amounts of side products, such as homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these?
A2: The formation of byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling.
-
Homocoupling: This can be caused by the presence of oxygen, which can lead to the oxidation of the Pd(0) catalyst to Pd(II) species that promote homocoupling.[2]
-
Dehalogenation (Protodeboronation and Hydrodehalogenation): The boronic acid can be unstable and undergo protodeboronation, especially in the presence of water and strong base.[4] The palladium catalyst can also react with hydride sources in the reaction mixture, leading to hydrodehalogenation of the starting material.[2]
-
Solution: Use fresh, high-purity boronic acid. Alternatively, consider using more stable boronate esters, such as pinacol esters.[4] Ensure your solvent is anhydrous if water is not intentionally part of the reaction conditions.
-
Buchwald-Hartwig Amination
Q1: I am attempting a Buchwald-Hartwig amination to functionalize the C3-Cl position of this compound, but the reaction is not proceeding. What should I investigate?
A1: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate faces challenges of catalyst inhibition and C-Cl bond activation.[6][9][10]
-
Catalyst System: The amination of aryl chlorides requires highly active catalyst systems.[11]
-
Base Selection: The choice of base is crucial and depends on the pKa of the amine coupling partner.
-
Solvent: The solvent can significantly impact the reaction rate and outcome.
Q2: My reaction is producing a complex mixture of products, and I suspect N-arylation of the 2-amino group might be occurring. How can I promote C-N coupling at the C3 position?
A2: It is plausible that under certain conditions, the 2-amino group could compete as a nucleophile.
-
Protecting Group Strategy: The most straightforward way to prevent N-arylation is to protect the 2-amino group.
-
Solution: Introduce a suitable protecting group, such as a Boc or PMP group, prior to the cross-coupling reaction. This will need to be removed in a subsequent step.
-
-
Ligand and Condition Optimization: The ligand can influence the regioselectivity of the reaction.
-
Solution: Experiment with different ligands. Some ligands may favor oxidative addition at the C-Cl bond over coordination to the amino group. Additionally, carefully controlling the reaction temperature may help favor the desired C-N bond formation.
-
N-Functionalization of the 2-Amino Group
Direct functionalization of the 2-amino group is a common strategy for derivatization.
Q1: I am trying to perform a selective N-acylation or N-alkylation on the 2-amino group, but I am getting low yields and side reactions. What could be the problem?
A1: The nucleophilicity of the 2-amino group is modulated by the electronic effects of the pyridine ring nitrogen and the C3-chloro substituent.
-
Reduced Nucleophilicity: The electron-withdrawing nature of the pyridine ring and the chloro group can decrease the nucleophilicity of the amino group.
-
Solution: Use a suitable base to deprotonate the amino group, thereby increasing its nucleophilicity. Non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be effective. For acylations, pyridine or triethylamine are commonly used as both a base and a solvent.
-
-
Steric Hindrance: The C3-chloro group can sterically hinder the approach of bulky electrophiles to the 2-amino group.
-
Solution: If using a bulky alkylating or acylating agent, you may need to use more forcing conditions (e.g., higher temperature, longer reaction time). Alternatively, consider a less sterically demanding electrophile if the structure of your target molecule allows.
-
C-H Functionalization and Metalation
Directed ortho-metalation (DoM) and other C-H activation strategies offer powerful ways to functionalize the pyridine ring.[14]
Q1: I want to selectively introduce a substituent at the C4 or C6 position. Is directed ortho-metalation a viable strategy?
A1: Yes, DoM is a powerful technique for the regioselective functionalization of pyridines.[14] However, the regioselectivity will be influenced by the directing ability of the substituents present.
-
Directing Group Effects: In this compound, the 2-amino group is a potent directing metalation group (DMG). However, the chloro group can also direct metalation. The pyridine nitrogen itself directs metalation to the C2 and C6 positions.
-
Prediction and Solution: The 2-amino group would strongly direct lithiation to the C3 position, which is already substituted with chlorine. Therefore, direct lithiation with a strong base like LDA is unlikely to be selective for C4 or C6. However, it's possible that the combined directing effects of the pyridine nitrogen and the C5-methyl group could favor lithiation at the C6 position under specific conditions with certain lithium amide bases.[15][16] Alternatively, protecting the amino group may alter the directing group ability and open up other regiochemical outcomes. A thorough literature search on similarly substituted pyridines is highly recommended before attempting this experimentally.[17]
-
Q2: My lithiation reaction is giving a complex mixture of products, including what appears to be addition of the organolithium reagent to the pyridine ring. How can I avoid this?
A2: Nucleophilic addition of organolithium reagents to the pyridine ring is a known side reaction, especially with alkyllithiums like n-BuLi.[18]
-
Choice of Base: The choice of the lithium base is critical.
-
Solution: Use a non-nucleophilic lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) for deprotonation.[14] These bases are sterically hindered, which disfavors nucleophilic addition.
-
-
Temperature Control: Lithiation reactions are highly sensitive to temperature.
-
Solution: Maintain a low temperature, typically -78 °C, throughout the deprotonation and subsequent electrophilic quench.[14] This helps to ensure high regioselectivity and prevent side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors governing the regioselectivity of reactions with this compound?
A1: The regioselectivity is primarily governed by a combination of electronic and steric effects of the substituents:
-
Electronic Effects: The pyridine nitrogen and the C3-chloro group are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. The 2-amino group and the 5-methyl group are electron-donating, which can influence the position of electrophilic attack and the nucleophilicity of the ring nitrogen and the amino group.
-
Steric Effects: The C3-chloro and C5-methyl groups can sterically hinder reactions at adjacent positions. For example, the C3-chloro group can hinder reactions at the C2-amino group and the C4 position.
-
Directing Group Effects: In reactions like directed ortho-metalation, the 2-amino group is a powerful directing group.[14]
Q2: Can I selectively displace the C3-chloro substituent via a nucleophilic aromatic substitution (SNAr) reaction?
A2: While the pyridine ring is generally activated towards SNAr, the C3 position is less activated than the C2, C4, and C6 positions. The presence of the electron-donating 2-amino group further disfavors SNAr at the C3 position. Therefore, direct displacement of the C3-chloro group via SNAr is expected to be challenging and would likely require harsh reaction conditions.
Q3: Between the pyridine ring nitrogen and the 2-amino group, which is more nucleophilic?
A3: The relative nucleophilicity can be complex and depends on the specific reaction conditions (e.g., solvent, pH). Generally, the 2-amino group is a stronger nucleophile than the pyridine ring nitrogen in many reactions, such as acylation and alkylation. However, the pyridine nitrogen can act as a Lewis base and coordinate to metal catalysts, which is a key consideration in cross-coupling reactions.[2][4]
Experimental Protocols
The following are general, representative protocols for key transformations. Note: These protocols are based on methodologies for structurally related compounds and should be optimized for this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from procedures for challenging chloropyridine substrates.[2][3]
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water (optional, can be beneficial)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (and a small amount of degassed water, if desired) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound (with protected amino group)
This protocol assumes the 2-amino group has been protected (e.g., as a Boc-carbamate) to prevent side reactions.
Materials:
-
N-Boc-2-amino-3-chloro-5-methylpyridine
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add N-Boc-2-amino-3-chloro-5-methylpyridine, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried reaction vessel.
-
Evacuate and backfill the vessel with inert gas.
-
Add anhydrous toluene, followed by the amine coupling partner.
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Deprotect the Boc group under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final product.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Challenging Chloropyridines
This table provides a summary of conditions that have been successful for related, challenging chloropyridine substrates and can serve as a starting point for optimization.
| Substrate Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Reference |
| 2-chloro-3-aminopyridine | Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2.0) | 1,4-dioxane/H₂O | 80-100 | [2] |
| 2-Amino-5-chloropyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-dioxane/H₂O | 100 | [3] |
| General 2-chloropyridines | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | [19] |
Visualizations
Diagram 1: Key Challenges in Palladium-Catalyzed Cross-Coupling
Caption: Key challenges and solutions in the palladium-catalyzed cross-coupling of this compound.
Diagram 2: Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling
Caption: A decision-making workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
References
- Benchchem. (n.d.). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.
- Cheng, B., et al. (n.d.). A Chemoselective N-Arylation Reaction of 2-Aminopyridine Derivatives with Arynes. The Journal of Organic Chemistry.
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines.
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid.
- Benchchem. (n.d.). Application Notes and Protocols for Directed Ortho-Metalation of Substituted Chloropyridines.
- Connolly, S., et al. (n.d.). 2-Aminopyridines as Highly Selective Inducible Nitric Oxide Synthase Inhibitors. Differential Binding Modes Dependent on Nitrogen Substitution. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Journal of the American Chemical Society. (2010, February 1). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Benchchem. (n.d.). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- PrepChem.com. (n.d.). Synthesis of 2-Amino-3-chloro-5-acetylpyridine.
- ResearchGate. (2025, August 10). General and Mild Preparation of 2-Aminopyridines.
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-chloro-3-nitropyridine.
- PubMed Central. (n.d.). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines.
- PubMed Central. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis.
- Guidechem. (n.d.). How to prepare 2-Amino-5-chloropyridine? - FAQ.
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- MDPI. (2023, January 16). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines.
- ResearchGate. (2025, August 8). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ResearchGate. (2025, August 10). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles | Request PDF.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Journal of Organic Chemistry. (2018, January 19). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines.
- PubMed. (2000, March 23). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles.
- (2025, October 15). 3-Amino-2-chloro-5-methylpyridine: Your Trusted Intermediate Supplier in China.
- MDPI. (2023, April 27). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- The Journal of Organic Chemistry. (n.d.). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....
Sources
- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Column chromatography conditions for purifying 2-Amino-3-chloro-5-methylpyridine derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 2-Amino-3-chloro-5-methylpyridine and its derivatives. These compounds are crucial intermediates in pharmaceutical and agrochemical synthesis, but their inherent basicity and polarity present unique purification hurdles.[1][2] This document offers troubleshooting solutions and detailed protocols to enhance separation efficiency and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format, explaining the underlying chemical principles for each solution.
Q1: My compound is streaking badly or showing significant tailing on both TLC and the column. What's causing this and how do I fix it?
A: This is the most common issue encountered with aminopyridine derivatives.
-
Primary Cause: The basic nitrogen atoms in the pyridine ring and the amino group interact strongly with acidic silanol groups (Si-O-H) on the surface of standard silica gel.[3][4] This strong, non-specific binding leads to a slow, uneven release of the compound from the stationary phase, resulting in poor peak shape (tailing) and reduced separation efficiency.[3][4]
-
Solution: Neutralize the Stationary Phase with a Basic Modifier. The most effective solution is to add a small amount of a basic modifier to your mobile phase. This modifier will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.
-
Recommended Modifier: Add triethylamine (TEA) to your eluent at a concentration of 0.1% to 1% by volume.[4][5]
-
Alternative: A dilute solution of ammonia in methanol can also be used, though TEA is more common for its volatility. This simple addition dramatically improves peak symmetry and leads to a much cleaner separation.[4]
-
Q2: My compound is highly polar and won't move from the baseline (Rf = 0), even when I use 100% ethyl acetate. What should I do?
A: This indicates that your mobile phase is not polar enough to displace your highly polar compound from the silica gel.
-
Primary Cause: this compound derivatives can be very polar due to the presence of the amino group, which is capable of hydrogen bonding.[6] Solvents like ethyl acetate may not have sufficient elution strength.
-
Solution: Switch to a More Polar Solvent System.
-
Introduce a Stronger Polar Solvent: The next logical step is to use a solvent system containing methanol (MeOH) or ethanol. A common and effective system is Dichloromethane (DCM) with a small percentage of Methanol. Start with a low concentration (e.g., DCM:MeOH 99:1) and gradually increase the methanol content.
-
Consider Alternative Systems: Acetone-based systems can also be effective and offer different selectivity compared to ester or alcohol-based eluents.[7]
-
Use a More Polar Stationary Phase: If your compound is exceptionally polar and still shows poor mobility, consider switching from silica gel to a more polar stationary phase like alumina (neutral or basic grade).[8] Reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile) is another viable option.[8]
-
Q3: I have poor separation between my desired product and an impurity with a very similar Rf value. How can I improve the resolution?
A: This is a selectivity issue. The chosen solvent system is eluting both compounds at nearly the same rate.
-
Primary Cause: The impurity likely has a very similar polarity and functional group profile to your target molecule.
-
Solution: Optimize the Mobile Phase for Selectivity.
-
Change Solvent Components: Do not just alter the ratio; change the solvents themselves. The different intermolecular interactions (dipole-dipole, hydrogen bonding) of various solvents can exploit subtle differences between your product and the impurity. For example, if you are using Hexane/Ethyl Acetate, try a system based on Dichloromethane/Diethyl Ether or Toluene/Acetone.
-
Employ a Ternary Solvent System: Sometimes, adding a third solvent in a small quantity can significantly improve separation where binary systems fail.[9] For instance, a Hexane/DCM/Ethyl Acetate mixture can provide unique selectivity. This requires systematic testing on TLC.
-
Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase its polarity during the column run.[4] This helps to sharpen the peak of the desired compound while potentially leaving more strongly adsorbed impurities behind or eluting them much later.
-
Q4: My compound appears to be degrading on the column. Is this possible?
A: Yes, degradation on silica gel can occur, especially with sensitive molecules.
-
Primary Cause: The acidic nature of silica gel can catalyze the decomposition of certain acid-sensitive compounds. While this compound itself is generally stable, more complex derivatives could be labile.
-
Solution: Use a Deactivated or Alternative Stationary Phase.
-
Deactivate the Silica: Adding TEA to the mobile phase, as recommended for tailing, also helps by neutralizing the acidic sites.
-
Switch to Neutral Alumina: Alumina is a good alternative for basic compounds and is less acidic than silica. Ensure you use neutral or basic alumina (Brockmann I-III), as acidic alumina will have similar issues.[4]
-
Consider End-Capped Silica: For high-performance liquid chromatography (HPLC), using an end-capped silica column (e.g., C18) prevents interaction with residual silanol groups.[3]
-
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for purifying this compound derivatives? A: Standard silica gel (mesh size 230-400 for flash chromatography) is the most common and cost-effective choice.[4] However, due to the basic nature of these compounds, it is crucial to use it in conjunction with a basic modifier in the eluent (see Troubleshooting Q1). For particularly sensitive or very polar derivatives, neutral alumina can be a superior alternative.[4][8]
Q: How do I properly select and optimize a mobile phase before running a large column? A: Thin-Layer Chromatography (TLC) is an indispensable tool for method development.[10]
-
Test a Range of Solvents: Start with a binary system, typically a non-polar solvent like hexanes and a polar solvent like ethyl acetate.
-
Aim for an Optimal Rf: The ideal mobile phase will give your target compound a Retention Factor (Rf) of approximately 0.2-0.4 on the TLC plate.[4] This Rf range generally ensures good separation on the column without requiring an excessive volume of solvent.
-
Check for Separation: Ensure there is a clear separation between your product's spot and any major impurities.
-
Confirm with Modifier: Once you find a promising solvent system, run one more TLC plate where you have added your basic modifier (e.g., 0.5% TEA) to the developing chamber to see how it affects the separation.
Q: My crude product is not very soluble in the mobile phase. How should I load it onto the column? A: If your product has poor solubility in the starting eluent, direct liquid loading will result in precipitation and poor separation. Use the "dry loading" method.
-
Dissolve your crude product in a suitable, volatile solvent (like DCM or methanol) in a round-bottom flask.
-
Add a small amount of silica gel to the solution (approximately 2-3 times the mass of your crude product).[4]
-
Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder. This powder is your crude product adsorbed onto silica.
-
Carefully layer this powder on top of your packed column. This technique ensures that your entire sample is introduced to the column in a narrow, concentrated band, leading to much better separation.
Summary of Recommended Chromatography Conditions
| Parameter | Recommended Specification | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (230-400 mesh) | Most common and versatile. Must be deactivated with a basic modifier.[4] |
| Neutral Alumina | A good alternative for acid-sensitive or very basic compounds to prevent tailing and degradation.[8] | |
| Mobile Phase | Hexanes/Ethyl Acetate | Good starting point for less polar derivatives. |
| Dichloromethane/Methanol | Excellent for more polar derivatives that require stronger elution. | |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) | Critical. Neutralizes acidic silanol groups, preventing peak tailing and improving resolution.[4][5] |
| Target Rf (on TLC) | 0.2 - 0.4 | Provides the best balance between resolution and elution time on the column.[4] |
| Sample Loading | Dry Loading | Recommended for samples with poor solubility in the eluent to ensure a narrow starting band.[4] |
Workflow for Method Development and Purification
The following diagram outlines the logical workflow for developing a robust purification protocol for this compound derivatives.
Caption: A systematic workflow for purifying aminopyridine derivatives.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a general step-by-step procedure for the purification of a this compound derivative.
1. Mobile Phase Preparation:
-
Based on your optimized TLC results, prepare a sufficient volume of the mobile phase.
-
Add triethylamine (TEA) to a final concentration of 0.5% (v/v). For example, to 1 liter of eluent, add 5 mL of TEA. Mix thoroughly.
2. Column Packing (Slurry Method):
-
Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in your mobile phase.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to protect the surface during sample loading.
3. Sample Loading (Dry Method):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (2-3x the mass of your crude product) and evaporate the solvent completely to get a dry powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and apply gentle air pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).
5. Fraction Analysis:
-
Monitor the collected fractions using TLC to identify which ones contain your pure product.[4]
-
Spot the crude mixture, the collected fractions, and a co-spot (crude mixture and a fraction on the same lane) on a TLC plate.
-
Combine all fractions that contain only the pure product.
6. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.[4]
References
- Technical Support Center: Purification of Halogenated Pyridine Intermediates - Benchchem.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives - Benchchem.
- HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies.
- HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography.
- What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222 - Waters Knowledge Base.
- Application Notes & Protocols for the Purification of (3-Aminopyridin-2-yl)methanol by Column Chromatography - Benchchem.
- Chromatograms of a mixture of aminopyridines with elution by a mobile... - ResearchGate.
- 2-Amino-3-chloro-5-nitropyridine Manufacturer & Supplier China - Pipzine Chemicals.
- Technical Support Center: Characterization of Substituted Pyridines - Benchchem.
- Technical Support Center: Purification of 2-Amino-5-chloro-3-nitropyridine - Benchchem.
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents.
- Gas chromatographic separation of substituted pyridines - PubMed.
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed.
- Method for pyridine amine derivative - Chromatography Forum.
- VP10924 2-Amino-5-chloro-3-methylpyridine - VSNCHEM.
- Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem.
- Overcoming challenges in the purification of pyridine compounds - Benchchem.
- Column chromatography techniques for purifying 2-Amino-5-mercapto-1,3,4-thiadiazole derivatives. - Benchchem.
- How to choose the best solution for column chromatography? - ResearchGate.
- This compound - Chem-Impex.
- This compound Two Chongqing Chemdad Co.
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH.
- Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- Ternary eluent column chromatography : r/Chempros - Reddit.
- CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents.
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Amino-3-chloro-5-methylpyridine
Welcome to the technical support center for the synthesis of 2-Amino-3-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the direct chlorination of 2-Amino-5-methylpyridine.
Question 1: Why is my yield of this compound consistently low?
Answer:
Low yields are a frequent challenge in this synthesis and can be attributed to several factors, primarily incomplete reaction, degradation of starting material or product, and formation of side products.
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Causality: The chlorinating agent may be insufficiently reactive, or the reaction time and temperature may not be optimal. The amino group on the pyridine ring is activating, but steric hindrance from the adjacent methyl group can slow the desired reaction at the 3-position.
-
Solutions:
-
Choice of Chlorinating Agent: If using a mild chlorinating agent like N-chlorosuccinimide (NCS), consider switching to a more reactive one such as sulfuryl chloride (SO₂Cl₂). Be aware that harsher reagents can decrease selectivity.
-
Reaction Conditions: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. Extending the reaction time can also drive the reaction to completion.
-
Stoichiometry: Ensure the chlorinating agent is used in a slight excess (e.g., 1.1-1.2 equivalents) to compensate for any potential degradation or side reactions. However, a large excess can promote polychlorination.
-
-
-
Product Degradation:
-
Causality: Aminopyridines can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures. The work-up procedure is a critical step where product loss can occur.
-
Solutions:
-
pH Control: During aqueous work-up, carefully neutralize the reaction mixture, avoiding strongly acidic or basic conditions for prolonged periods. Use of a buffered solution for extraction can be beneficial.
-
Temperature Control: Perform extractions and solvent removal at reduced temperatures to minimize thermal degradation.
-
-
-
Formation of Side Products:
-
Causality: The primary cause of low yield is often the diversion of starting material to undesired side products, such as isomeric and polychlorinated species.
-
Solution: Refer to the detailed discussion in Question 2 on impurity profiles. Optimizing for regioselectivity is key to maximizing the yield of the desired product.
-
Question 2: My final product is contaminated with significant impurities. How can I identify and minimize them?
Answer:
Impurity generation is the most common pitfall. The key is to understand the likely side reactions and adjust the conditions to suppress them. The main impurities are typically over-chlorinated products and other positional isomers.
Common Impurity Profile and Mitigation Strategies
| Impurity | Probable Cause | Mitigation Strategy |
| 2-Amino-3,6-dichloro-5-methylpyridine | Excess chlorinating agent or overly harsh reaction conditions. | Use a stoichiometric amount or only a slight excess (1.05-1.1 eq.) of the chlorinating agent. Maintain lower reaction temperatures. Add the chlorinating agent portion-wise to avoid localized high concentrations. |
| Unreacted 2-Amino-5-methylpyridine | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure efficient stirring. Use a slight excess of the chlorinating agent. |
| Other Isomers (e.g., 2-Amino-6-chloro-5-methylpyridine) | This is less common in electrophilic substitution on 2-aminopyridine derivatives but can arise from complex reaction pathways or impurities in the starting material. | Ensure the purity of the starting 2-Amino-5-methylpyridine. The electronic directing effects of the amino group strongly favor substitution at the 3- and 5-positions. Since the 5-position is blocked by the methyl group, the 3-position is the most likely site. |
Visualizing the Problem: Side Product Formation
Sources
Technical Support Center: Recrystallization of High-Purity 2-Amino-3-chloro-5-methylpyridine
Welcome to the technical support center for the purification of 2-Amino-3-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical intermediate and require methods to achieve high purity. As a key building block in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is paramount for the successful outcome of subsequent synthetic steps and the quality of the final product.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The protocols and advice provided herein are grounded in established principles of crystallization and supplemented with data from structurally analogous compounds to offer practical and scientifically sound guidance.
I. Understanding the Molecule: Physicochemical Properties
Before delving into purification strategies, a thorough understanding of the physicochemical properties of this compound is essential.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Appearance | Light yellow to brown to dark green powder/crystal |
| Melting Point | 58 - 62 °C |
| Purity (Typical) | ≥ 98% (GC) |
Source: Chem-Impex[1], Tokyo Chemical Industry Co., Ltd.
II. Solvent Selection: The Cornerstone of Successful Recrystallization
A study on 2-amino-4-chloro-6-methoxypyrimidine provides valuable insight into the solubility of a related halogenated aminopyrimidine in various organic solvents.[2] The mole fraction solubility was found to decrease in the following order at a given temperature: N,N-dimethylformamide > dioxane > acetone > ethyl acetate > chloroform > (acetonitrile, n-propanol) > (ethanol, isopropanol) > methanol > toluene > ethyl benzene.[2] This suggests that polar aprotic solvents are excellent solubilizers, while alcohols and non-polar aromatic solvents show moderate to low solubility.
Additionally, a patent for the synthesis of the related compound 2-amino-3,5-dichloropyridine mentions the use of ethyl acetate, ethanol, methylene chloride, and n-hexane as recrystallization solvents, often in mixed solvent systems.[3]
Based on this information, a recommended starting point for solvent screening would include:
-
Single Solvents: Isopropanol, Ethanol, Ethyl Acetate, Toluene
-
Mixed Solvents: Ethanol/Water, Ethyl Acetate/Heptane, Toluene/Heptane
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise while stirring until the solid dissolves or it is clear that the solid is sparingly soluble at room temperature. Record your observations. An ideal solvent should show low solubility at this stage.
-
Heating: For solvents in which the compound was sparingly soluble at room temperature, gently heat the test tube in a water bath. Continue to add the solvent in small portions until the solid completely dissolves. Note the approximate volume of solvent required.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice-water bath.
-
Observation: Observe the formation of crystals. The solvent system that yields a good crop of well-formed crystals with minimal soluble impurities remaining in the mother liquor is the most promising candidate for scaling up.
III. Troubleshooting Guide: Navigating Common Recrystallization Challenges
This section addresses specific issues that you may encounter during the recrystallization of this compound.
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out," the separation of the solute as a liquid phase, is a common problem, especially with compounds that have relatively low melting points. This compound has a melting point of 58-62 °C, which makes it susceptible to this issue.
Causality & Solutions:
-
Cooling Too Rapidly: Rapid cooling can cause the solution to become supersaturated too quickly, leading to the formation of an oil instead of an ordered crystal lattice.
-
Solution: Reheat the solution to redissolve the oil. Allow the flask to cool slowly on the benchtop, insulated with a beaker of warm water or by wrapping it in glass wool. Once at room temperature, gradually cool it further in an ice bath.
-
-
Solution is Too Concentrated: A highly concentrated solution can also lead to oiling out.
-
Solution: Add a small amount of additional hot solvent to the solution to decrease the concentration and then cool slowly.
-
-
Melting Point Depression: The presence of significant impurities can lower the melting point of the solute, increasing the likelihood of it separating as an oil.
-
Solution: Consider a preliminary purification step, such as a solvent wash or passing a concentrated solution of the crude material through a small plug of silica gel, to remove some of the impurities before recrystallization.
-
Q2: No crystals have formed even after cooling the solution in an ice bath. What went wrong?
A2: The absence of crystal formation indicates that the solution is not supersaturated at the lower temperature.
Causality & Solutions:
-
Too Much Solvent: You may have used an excessive amount of solvent to dissolve the crude material.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe the solution becoming slightly turbid, add a few drops of hot solvent to redissolve the solid and then allow it to cool slowly.
-
-
Supersaturation Without Nucleation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.
-
Solution 2: Seeding: If you have a small amount of pure this compound, add a single seed crystal to the cooled solution to induce crystallization.
-
Q3: The recrystallized product is still colored. How can I remove colored impurities?
A3: The persistence of color indicates the presence of impurities that co-crystallize with your product or are entrapped within the crystal lattice.
Causality & Solutions:
-
Highly Colored Impurities: Some impurities formed during the synthesis of aminopyridines can be highly colored.
-
Solution: Activated Carbon (Charcoal) Treatment: Add a small amount (1-2% by weight of your compound) of activated carbon to the hot, dissolved solution. Swirl the flask for a few minutes to allow the carbon to adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the charcoal.
-
Q4: The recovery of my purified product is very low. How can I improve the yield?
A4: A low yield can be attributed to several factors during the recrystallization process.
Causality & Solutions:
-
Excessive Solvent: As mentioned earlier, using too much solvent will result in a significant portion of your product remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required for dissolution. You can test the mother liquor for remaining product by evaporating a small sample to see if a significant residue remains. If so, you can concentrate the mother liquor to recover a second crop of crystals, although these may be less pure than the first crop.
-
-
Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities.
-
Solution: Use a pre-heated funnel and receiving flask for the hot filtration. It is also advisable to use a fluted filter paper for a faster filtration rate.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve a portion of your product.
-
Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
IV. Experimental Protocols & Workflows
Protocol 1: Recrystallization of this compound using a Single Solvent System (Isopropanol)
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add a small amount of isopropanol and begin heating the mixture on a hot plate with stirring. Continue to add hot isopropanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Stir for 5-10 minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40 °C).
Protocol 2: Recrystallization using a Mixed Solvent System (Ethyl Acetate/Heptane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.
-
Addition of Anti-Solvent: While keeping the solution hot, add heptane dropwise with continuous stirring until the solution becomes slightly turbid (cloudy). Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for at least 30 minutes.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of ethyl acetate and heptane (in the same ratio as the final crystallization mixture) for washing the crystals.
Workflow for Recrystallization Method Development
Caption: Workflow for developing a recrystallization method.
V. Purity Assessment
After recrystallization, it is crucial to assess the purity of the final product.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value (58-62 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of this compound and detecting any remaining impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with an acidic modifier like phosphoric acid or formic acid) is a common starting point for method development.[4][5]
VI. Frequently Asked Questions (FAQs)
Q5: Are there any known polymorphic forms of this compound?
A5: Currently, there is no readily available information in the scientific literature detailing the existence of different polymorphic forms of this compound. However, polymorphism is a common phenomenon in organic molecules, and different crystallization conditions (solvent, cooling rate, etc.) could potentially lead to the formation of different crystal forms with varying physical properties. If you observe inconsistencies in properties like melting point, solubility, or crystal habit, a polymorphic screen may be warranted.
Q6: What are the likely impurities in my crude this compound?
A6: The nature of impurities will depend on the synthetic route used. A common route to aminopyridines involves the amination of a corresponding chloropyridine. For instance, the synthesis of 2-amino-5-methylpyridine from 2-chloro-5-methylpyridine has been reported.[6] Potential impurities could include:
-
Unreacted Starting Materials: e.g., 2,3-dichloro-5-methylpyridine.
-
Over-reacted Products: e.g., di- or tri-substituted pyridines.
-
Isomeric Impurities: Depending on the regioselectivity of the reactions.
-
Residual Solvents and Reagents: From the synthesis and workup steps.
Q7: Can I use trituration to purify my compound?
A7: Yes, trituration can be a useful purification technique, especially if the impurities are significantly more soluble in a particular solvent than your product. To perform a trituration, the crude solid is stirred or ground with a solvent in which the product is poorly soluble, but the impurities are soluble. The solid is then collected by filtration. This can be a good preliminary purification step before recrystallization.
VII. References
-
CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine. Google Patents.
-
CN102532010B - Preparation method of 2-chloro-3-aminopyridine. Google Patents.
-
Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate. [Link]
-
US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.
-
2-Amino-5-methylpyridinium 3-aminobenzoate. ResearchGate. [Link]
-
2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. [Link]
-
CN102532010A - Preparation method of 2-chloro-3-aminopyridine. Google Patents.
-
CN102924370A - 2-amino-5-methylpyridine preparation method. Google Patents.
-
This compound. SpecAU. [Link]
-
2-Amino-5-chloro-3-methylpyridine | C6H7ClN2 | CID 350232. PubChem. [Link]
-
Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. ResearchGate. [Link]
-
New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids: Syntheses, Structural Characterization, Hirshfeld surfaces and Quantum Chemical Investigations. ResearchGate. [Link]
-
Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. PubMed. [Link]
Sources
- 1. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Assignment of 2-Amino-3-chloro-5-methylpyridine
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing detailed information about the molecular framework. This guide provides an in-depth analysis and predicted spectral assignment for 2-Amino-3-chloro-5-methylpyridine, a substituted pyridine of interest in medicinal chemistry. In the absence of a complete, formally published assigned spectrum for this specific molecule, this guide leverages empirical data from structurally analogous compounds and foundational NMR principles to provide a reliable predictive assignment. This comparative approach not only illuminates the spectral features of the target molecule but also serves as a practical framework for interpreting the NMR spectra of other complex polysubstituted pyridines.
The Challenge of Polysubstituted Pyridines
The 1H NMR spectra of polysubstituted pyridines often present a challenge due to the overlapping signals of the aromatic protons, which have similar electronic environments.[1] Resolving these signals and assigning them to the correct positions on the pyridine ring requires a multi-faceted approach, often extending beyond simple 1D 1H NMR. This guide will demonstrate how a combination of chemical shift prediction, analysis of coupling constants, and comparison with related structures can lead to a confident spectral assignment.
Predicted 1H NMR Spectral Assignment
The structure of this compound features two protons on the pyridine ring, at positions 4 and 6. Their chemical shifts and coupling patterns will be influenced by the electronic effects of the amino, chloro, and methyl substituents.
To predict the 1H NMR spectrum, we will compare it with the known spectra of simpler, related molecules: 2-amino-5-methylpyridine and 2-chloro-5-methylpyridine.
Comparative Analysis:
-
2-Amino-5-methylpyridine: In this compound, the protons are at positions 3, 4, and 6. The amino group at C2 is strongly electron-donating, causing a significant upfield shift (to lower ppm) of the ortho (H3) and para (H5, which is substituted with a methyl group) protons. The proton at C6 is also affected, but to a lesser extent.
-
2-Chloro-5-methylpyridine: The chlorine atom at C2 is electron-withdrawing, leading to a downfield shift (to higher ppm) of the adjacent protons.
Predicted Chemical Shifts for this compound:
Based on the additive effects of the substituents, we can predict the chemical shifts for the two aromatic protons, H4 and H6:
-
H4: This proton is meta to the amino group, ortho to the chloro group, and meta to the methyl group. The electron-withdrawing effect of the chlorine atom is expected to be dominant, shifting this proton downfield.
-
H6: This proton is para to the chloro group, ortho to the amino group, and ortho to the methyl group. The electron-donating effect of the amino group will cause an upfield shift.
Therefore, we predict that H4 will appear at a higher chemical shift (further downfield) than H6 .
Predicted Coupling:
The two aromatic protons, H4 and H6, are in a meta relationship to each other. This will result in a small coupling constant (4JHH), typically in the range of 2-3 Hz. Each signal will therefore appear as a doublet.
The methyl group protons (H7) will likely show a very small long-range coupling to H6 and H4, which might not be resolved in a standard 1D spectrum. The amino group protons will appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Summary of Predicted 1H NMR Assignments:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| H4 | ~7.5 - 7.8 | d | ~2.5 |
| H6 | ~7.0 - 7.3 | d | ~2.5 |
| NH2 | ~4.5 - 5.5 | br s | - |
| CH3 | ~2.2 - 2.4 | s | - |
Predicted 13C NMR Spectral Assignment
The 13C NMR spectrum will show six signals, five for the pyridine ring carbons and one for the methyl group carbon. The chemical shifts of the ring carbons are influenced by the substituents in a predictable manner.
Comparative Analysis:
-
2-Aminopyridine: The amino group strongly shields the ortho (C2) and para (C4) carbons, shifting them upfield.
-
3-Chloropyridine: The chloro group deshields the carbon it is attached to (C3) and has a smaller effect on the other carbons.
-
5-Methylpyridine (β-picoline): The methyl group has a minor shielding effect on the attached carbon (C5) and the ortho carbons (C4 and C6).
Predicted Chemical Shifts for this compound:
-
C2: Attached to the electron-donating amino group, this carbon will be significantly shielded and appear at a high field (low ppm).
-
C3: Directly bonded to the electronegative chlorine atom, this carbon will be deshielded and shifted downfield.
-
C4: This protonated carbon will be influenced by the meta amino group, ortho chloro group, and ortho methyl group. The net effect is likely a moderate chemical shift.
-
C5: Attached to the methyl group, its chemical shift will be influenced by the para amino group and meta chloro group.
-
C6: This protonated carbon is ortho to the amino group and will be shielded, appearing at a relatively upfield position for an aromatic carbon.
-
CH3: The methyl carbon will appear in the typical aliphatic region.
Summary of Predicted 13C NMR Assignments:
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~155 - 160 |
| C3 | ~115 - 120 |
| C4 | ~135 - 140 |
| C5 | ~125 - 130 |
| C6 | ~145 - 150 |
| CH3 | ~17 - 20 |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[1]
-
Filter the solution into a standard 5 mm NMR tube.
1D 1H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for better signal dispersion.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
1D 13C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as 13C is much less sensitive than 1H.
2D NMR Experiments for Unambiguous Assignment:
For a definitive assignment, especially in cases of signal overlap or ambiguity, the following 2D NMR experiments are invaluable:[1]
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, which would confirm the meta-coupling between H4 and H6.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This would definitively link H4 to C4 and H6 to C6.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary (non-protonated) carbons (C2, C3, and C5).[1] For example, correlations from the methyl protons would help assign C5 and C4.
Visualization of NMR Correlations
The following diagram illustrates the key expected HMBC correlations that would be used to confirm the assignment of the quaternary carbons.
Caption: Predicted HMBC correlations for this compound.
Conclusion
This guide provides a comprehensive, albeit predictive, 1H and 13C NMR spectral assignment for this compound. By systematically analyzing the electronic effects of the substituents and comparing them with known data from analogous compounds, a reliable set of expected chemical shifts and coupling constants has been established. For definitive proof of structure, the outlined 1D and 2D NMR experimental protocols should be followed. This comparative and predictive methodology serves as a robust strategy for researchers encountering novel substituted heterocyclic systems.
References
- Interpreting Complex NMR Spectra of Substituted Pyridines - Benchchem.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Public
- Analysis of the NMR Spectrum of Pyridine - AIP Publishing. [Link]
Sources
A Comparative Guide to the Structural Elucidation of 2-Amino-3-chloro-5-methylpyridine: X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective compounds. 2-Amino-3-chloro-5-methylpyridine, a versatile heterocyclic intermediate, is a key building block in the synthesis of numerous biologically active molecules.[1] This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the definitive structural characterization of this important scaffold.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for molecular structure determination.[2][3] By analyzing the diffraction pattern of X-rays passing through a crystalline solid, it provides a detailed and unambiguous three-dimensional map of electron density, revealing precise bond lengths, bond angles, and stereochemistry.
While a crystal structure for this compound is not publicly available, we can extrapolate the expected insights from the crystallographic analysis of a closely related compound, 2-chloro-5-methyl-3-nitropyridine.[4]
Insights from a Close Analog: 2-chloro-5-methyl-3-nitropyridine
The crystal structure of 2-chloro-5-methyl-3-nitropyridine reveals key structural parameters that would be of significant interest in its amino-substituted counterpart.
| Crystallographic Parameter | Value for 2-chloro-5-methyl-3-nitropyridine | Anticipated Insights for this compound |
| Crystal System | Orthorhombic | The crystal system and space group would define the packing arrangement of the molecules in the solid state. |
| Space Group | Pbca | Intermolecular interactions, such as hydrogen bonding involving the amino group, would be elucidated.[4] |
| Unit Cell Dimensions | a = 21.435 Å, b = 8.151 Å, c = 8.494 Å | Precise bond lengths and angles would confirm the connectivity and geometry of the molecule. |
| Key Bond Lengths | C-Cl, C-N (nitro), C-C, C-N (ring) | The C-N bond length of the amino group would provide insight into its electronic character. |
| Intermolecular Interactions | C—H⋯O hydrogen bonds | The presence and nature of hydrogen bonding involving the amino and chloro substituents would be critical for understanding its solid-state behavior and potential interactions with biological targets.[4] |
The experimental workflow for obtaining such data is a multi-step process requiring careful execution.
Sources
A Comparative Guide to the Biological Activity Screening of 2-Amino-3-chloro-5-methylpyridine Derivatives
For researchers, medicinal chemists, and professionals in drug and agrochemical development, the pyridine scaffold represents a cornerstone of molecular design. Its presence in numerous natural products and synthetic compounds with diverse biological activities underscores its importance. This guide focuses on derivatives of 2-amino-3-chloro-5-methylpyridine, a key synthetic intermediate, providing a comparative analysis of their potential biological activities and the methodologies for their screening. While this specific substitution pattern is a subject of ongoing research, we will draw upon data from structurally similar 2-aminopyridine derivatives to provide a predictive framework for their evaluation.
The Significance of the 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. The introduction of a chlorine atom at the 3-position and a methyl group at the 5-position, as in this compound, significantly influences the molecule's electronic and steric properties. These modifications can enhance binding to target proteins, improve metabolic stability, and modulate pharmacokinetic profiles, making its derivatives promising candidates for various applications.[1]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Pyridine derivatives have shown significant promise as anticancer agents by interfering with various pathways essential for tumor growth and survival.[2] The primary screening method to assess this activity is the evaluation of cytotoxicity against a panel of cancer cell lines.
Comparative Anticancer Activity of Structurally Related Pyridine Derivatives
While specific IC₅₀ values for derivatives of this compound are not extensively documented in publicly available literature, we can infer their potential activity by examining related compounds. The following table summarizes the cytotoxic activity of various substituted pyridine derivatives against common cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Pyrido[2,3-d]pyrimidine | Compound 5a | MCF-7 (Breast) | 1.77 ± 0.1 | Taxol | 8.48 ± 0.46 |
| Pyrido[2,3-d]pyrimidine | Compound 5a | HepG2 (Liver) | 2.71 ± 0.15 | Taxol | 14.60 ± 0.79 |
| Fused Pyridopyrimidine | Compound 7b | MCF-7 (Breast) | 6.22 ± 0.34 | Taxol | 8.48 ± 0.46 |
| 2-Cyano-3-aryl-pyridine | Compound 10 | HepG2 (Liver) | 4.25 | Sorafenib | 9.18 |
| Diarylpyridine | Compound 10t | A549 (Lung) | 0.19 | CA-4 | 0.002 |
This table presents data for structurally related pyridine derivatives to provide a comparative context.[3][4][5]
Mechanisms of Anticancer Action
The anticancer effects of pyridine derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer progression. Three prominent mechanisms include:
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][7] Pyridine derivatives can act as competitive inhibitors in the ATP-binding pocket of VEGFR-2, thereby blocking downstream signaling and preventing tumor neovascularization.[4][8]
Caption: Induction of apoptosis via p53 and JNK pathways by pyridine derivatives.
-
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division. Certain pyridine derivatives can bind to the colchicine-binding site on β-tubulin, preventing microtubule polymerization. [5][9]This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. [10][11][12]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Pyridine derivatives have been identified as a promising class of antimicrobial agents.
Comparative Antimicrobial Activity of Structurally Related Pyridine Derivatives
The antimicrobial efficacy of pyridine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-Amino-3-cyanopyridine | Compound 2c | S. aureus | 0.039 | Gentamicin | - |
| 2-Amino-3-cyanopyridine | Compound 2c | B. subtilis | 0.039 | Gentamicin | - |
| 2-Amino-4-chloropyridine | Schiff Base 3a | S. aureus | 16 | - | - |
| 2-Amino-4-chloropyridine | Schiff Base 3a | E. coli | 32 | - | - |
This table presents data for structurally related pyridine derivatives to provide a comparative context. [13][14]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents, as outlined by the Clinical and Laboratory Standards Institute (CLSI). [15][16][17]
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Caption: Workflow for the Broth Microdilution Assay.
Herbicidal Activity: A Potential for Agricultural Applications
Derivatives of this compound are also investigated for their potential as herbicides. [1]Screening for herbicidal activity involves evaluating the phytotoxic effects of these compounds on various plant species.
Comparative Herbicidal Activity of Structurally Related Pyridine Derivatives
The herbicidal activity is often assessed by visual scoring of plant injury or by determining the concentration required to inhibit growth by 50% (EC₅₀).
| Compound Class | Plant Species | Application Rate | Result | Reference |
| 2-Cyano-3-pyridinemethylaminoacrylates | Various weeds | 75 g/ha | Excellent herbicidal activity | [18][19] |
| Pyrido[2,3-d]pyrimidines | Bentgrass | 1 mM | Good activity | [20] |
| 4-Amino-6-pyrazolyl-3-chloro-picolinic acids | Amaranthus retroflexus | Post-emergence | 100% inhibition | [21] |
This table presents data for structurally related pyridine derivatives to provide a comparative context.
Experimental Protocol: Whole-Plant Herbicidal Screening
Whole-plant bioassays are the gold standard for confirming herbicidal activity. [22][23][24][25][26]
-
Plant Cultivation: Grow target weed and crop species from seeds in pots containing a standardized soil mix in a greenhouse or growth chamber under controlled conditions.
-
Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), apply the test compounds as a foliar spray at various concentrations. Include an untreated control and a commercial herbicide standard.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for injury using a rating scale (e.g., 0% = no effect, 100% = plant death).
-
Data Analysis: Determine the effective concentration (e.g., EC₅₀) for each compound and plant species.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities, including anticancer, antimicrobial, and herbicidal effects. This guide has provided a framework for their comparative screening, drawing on data from structurally analogous compounds and detailing standardized experimental protocols. While direct biological data for this specific scaffold remains an area for further exploration, the methodologies and mechanistic insights presented here offer a robust starting point for researchers. Future work should focus on the synthesis and systematic screening of a dedicated library of this compound derivatives to elucidate their structure-activity relationships and identify lead candidates for further development in medicine and agriculture.
References
A comprehensive list of all sources cited in this guide can be provided upon request, including full titles, sources, and verifiable URLs.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives as novel tubulin polymerization inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and herbicidal activity of 2-cyano-3-substituted-pyridinemethylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. contractlaboratory.com [contractlaboratory.com]
- 25. hracglobal.com [hracglobal.com]
- 26. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
The 2-Amino-3-chloro-5-methylpyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a perpetual frontier. The 2-aminopyridine moiety has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-Amino-3-chloro-5-methylpyridine analogs, offering insights into the rational design of next-generation kinase inhibitors. While direct, comprehensive SAR studies on a single target for this specific scaffold are not extensively documented in publicly available literature, this guide will synthesize data from closely related 2-aminopyridine and 2,4-diaminopyrimidine derivatives to illuminate the key structural determinants of inhibitory activity.[1][3]
The 2-Aminopyridine Core: A Foundation for Kinase Inhibition
The 2-aminopyridine scaffold serves as an excellent bioisostere for the adenine base of ATP, forming crucial hydrogen bonds with the kinase hinge region.[2] The strategic placement of substituents on this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The this compound scaffold, in particular, offers several points for chemical modification, each influencing the molecule's interaction with the target kinase in a distinct manner.
Caption: Core structure of this compound with key modification points.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The following table summarizes the SAR for key positions on the 2-aminopyridine and related aminopyrimidine scaffolds, drawing from studies on various kinase targets. This comparative data provides a framework for predicting how modifications to the this compound core might impact inhibitory activity.
| Position of Modification | Substituent | General Effect on Kinase Inhibitory Activity | Rationale | Supporting Evidence (Analogous Scaffolds) |
| 2-Amino Group (R1) | Small, unbranched alkyl groups | Generally well-tolerated or can increase potency. | Can enhance hydrophobic interactions in the ATP binding pocket. | In some kinase inhibitor series, methylation of the amino group is tolerated. |
| Aryl or heteroaryl groups | Often crucial for potency; the nature of the ring system and its substituents dictates activity and selectivity. | These groups can extend into deeper pockets of the ATP-binding site, forming additional interactions. | The N-phenyl group in many 2-anilinopyrimidine inhibitors is essential for activity. | |
| Position 3 | Chloro | Generally enhances potency. | The electron-withdrawing nature of the chloro group can influence the electronics of the pyridine ring and its hydrogen bonding capacity. Halogen bonding interactions are also possible. | The presence of a chloro group at the 3-position is a common feature in potent aminopyridine-based inhibitors. |
| Position 4 (R2) | Small, electron-withdrawing groups (e.g., -F, -Cl) | Can increase potency. | Can modulate the pKa of the pyridine nitrogen and influence hinge binding. | In a series of 2,4-diaminopyrimidine FAK inhibitors, 4-chloro and 4-fluoro substituents improved potency compared to an unsubstituted analog.[3] |
| Bulky groups | Generally detrimental to activity. | Can cause steric clashes within the ATP-binding site. | ||
| Position 5 | Methyl | Generally favorable for activity. | Provides a beneficial hydrophobic interaction in a specific pocket of the ATP-binding site. | The methyl group is a common feature in many active aminopyridine kinase inhibitors. |
| Bioisosteric replacements (e.g., -CF3, -CN) | Can modulate potency and physicochemical properties. | Trifluoromethyl groups can alter electronics and lipophilicity, while cyano groups can act as hydrogen bond acceptors. | 2-amino-3-chloro-5-trifluoromethylpyridine is a known intermediate for bioactive compounds.[4] | |
| Position 6 (R3) | Hydrogen | Often the preferred substituent. | This position is often directed towards the solvent-exposed region, and bulky substituents can be detrimental. | |
| Small alkyl or alkoxy groups | May be tolerated depending on the specific kinase target. | Can provide additional interactions if a small pocket is available. |
Table 1: Comparative Structure-Activity Relationship of 2-Aminopyridine Analogs
Experimental Protocols: Synthesis and Biological Evaluation
General Synthetic Route for this compound Analogs
The synthesis of analogs of this compound can be achieved through various synthetic routes. A common approach involves the functionalization of a pre-formed pyridine ring. The following protocol is a representative example for the synthesis of an N-aryl analog via a Buchwald-Hartwig amination reaction.
Step 1: Buchwald-Hartwig Amination
-
To a dry reaction vessel, add 2,3-dichloro-5-methylpyridine (1.0 eq.), the desired aniline (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a ligand (e.g., Xantphos, 4 mol%).
-
Add a base (e.g., cesium carbonate, 2.0 eq.) and a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Purge the vessel with an inert gas (e.g., argon) and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-anilino-3-chloro-5-methylpyridine analog.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and ligand is crucial for the efficiency of the C-N cross-coupling reaction. The Buchwald-Hartwig amination is a robust method for forming aryl-amine bonds.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is essential for optimal yield.
-
Base: The base is required to deprotonate the aniline, making it a more potent nucleophile. Cesium carbonate is a common choice for this reaction.
Caption: General workflow for the synthesis of N-aryl-2-amino-3-chloro-5-methylpyridine analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is a common method to determine the potency of a compound against a specific kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[3]
Materials:
-
Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Protocol:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the wells of a 384-well plate. Include controls for 100% kinase activity (DMSO only) and 0% kinase activity (no kinase or a known potent inhibitor).
-
Kinase Reaction:
-
Add the kinase to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Self-Validating System: The inclusion of positive and negative controls in every assay plate ensures the validity of the results. The Z'-factor, a statistical measure of assay quality, should be calculated to confirm the robustness of the assay.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion
References
- Comparison of structure–activity relationship between IC50 values of compounds. (n.d.).
- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
- Synthesis and Evaluation of Some 2–Aryl–3–[Substituted Pyridin–2–Yl]-Amino/Methylamino Thiazolidin-4-Ones. (n.d.).
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1.
- Discovery of N,4-Di(1H-pyrazol-4-yl)
- Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2020). MDPI. [Link]
- Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
- Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. (2020). PubMed. [Link]
- Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. (n.d.). RSC Publishing. [Link]
- Chem-Impex. (n.d.). 2-Amino-3-chloropyridine.
- Synthesis and biological screening of substituted 2-aminocyano pyridines. (n.d.).
- Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. (2011). PubMed. [Link]
Sources
A Comparative Guide to Predicting the Reactivity of 2-Amino-3-chloro-5-methylpyridine Using Quantum Chemical Calculations
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of heterocyclic building blocks is paramount for the rational design and synthesis of novel therapeutic agents and agrochemicals. 2-Amino-3-chloro-5-methylpyridine is a versatile intermediate, valued for its role in constructing more complex, biologically active molecules.[1] Its reactivity profile, governed by the interplay of electron-donating (amino, methyl) and electron-withdrawing (chloro, pyridine nitrogen) groups, dictates the regioselectivity of its subsequent reactions.[2] Predicting these sites of reaction with high accuracy can save significant time and resources in the lab.
This in-depth technical guide provides a comparative analysis of quantum chemical calculations to predict the reactivity of this compound. We will move beyond a simple listing of data to explain the causality behind the computational choices and provide a self-validating framework for interpreting the results. By leveraging Density Functional Theory (DFT), a robust method that balances computational cost with accuracy, we will explore various reactivity descriptors to build a comprehensive picture of the molecule's chemical behavior.[3]
Theoretical Background: Pillars of Reactivity Prediction
The reactivity of a molecule is fundamentally determined by its electronic structure. Quantum chemical calculations allow us to model this structure and derive key descriptors that correlate with experimental observations. We will focus on three complementary approaches to provide a multi-faceted prediction.
-
Mulliken Population Analysis: This method partitions the total electron density of the molecule among its constituent atoms, yielding atomic charges.[4] While known to be basis-set dependent, it provides a valuable initial assessment of the electrostatic landscape.[5][6] Atoms with a more negative charge are electron-rich and thus potential sites for electrophilic attack, whereas atoms with a more positive charge are electron-deficient and susceptible to nucleophilic attack.[7]
-
Frontier Molecular Orbital (FMO) Theory: Developed by Kenichi Fukui, this theory posits that a vast number of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]
-
HOMO: Represents the outermost electrons and acts as the electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
-
LUMO: Represents the lowest energy site for an incoming electron and acts as the electron acceptor. A lower LUMO energy signifies a greater willingness to accept electrons from a nucleophile.[9]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and overall reactivity. A small energy gap suggests the molecule is more polarizable and highly reactive.[10]
-
-
Fukui Functions (Conceptual DFT): Fukui functions provide a more nuanced, quantitative measure of the reactivity of a particular site within a molecule.[8] They describe how the electron density at a specific point changes with an infinitesimal change in the total number of electrons.[8] Condensed Fukui functions simplify this by applying the concept to individual atoms, allowing us to pinpoint the most likely sites for different types of attack:[11]
-
For Nucleophilic Attack (fk+): The site most susceptible to attack by a nucleophile is the one with the highest fk+ value.
-
For Electrophilic Attack (fk-): The site most susceptible to attack by an electrophile is the one with the highest fk- value.
-
For Radical Attack (fk0): The site most susceptible to attack by a radical is the one with the highest fk0 value.
-
Experimental Protocol: A Standardized Computational Workflow
The following protocol outlines the steps for performing the quantum chemical calculations. This self-validating workflow ensures reproducibility and accuracy.
Step 1: Molecular Structure Input and Optimization
-
Construct the Molecule: Build the this compound molecule using a molecular modeling program (e.g., GaussView).
-
Select Computational Method: Choose Density Functional Theory (DFT). The B3LYP hybrid functional is selected as it has been shown to provide accurate results for a wide range of organic molecules, including pyridine derivatives.[12][13][14]
-
Choose Basis Set: Employ the 6-311++G(d,p) basis set. This Pople-style basis set is robust, providing a good description of electron distribution (diffuse functions indicated by '++') and polarization (polarization functions '(d,p)'), which is crucial for molecules with heteroatoms and lone pairs.[3][15]
-
Perform Geometry Optimization: Run a geometry optimization calculation to find the lowest energy conformation of the molecule. Confirm that the optimization has converged by ensuring there are no imaginary frequencies in a subsequent frequency calculation.
Step 2: Calculation of Electronic Properties and Reactivity Descriptors
-
Single-Point Energy Calculation: Using the optimized geometry from Step 1, perform a single-point energy calculation with the same DFT method and basis set to obtain the final electronic properties.
-
Population Analysis: Request a Mulliken population analysis to obtain the atomic charges.
-
Molecular Orbitals: From the output, extract the energies of the HOMO and LUMO. Visualize the orbital distributions.
-
Fukui Function Calculation: To calculate the condensed Fukui functions, perform two additional single-point energy calculations on the optimized neutral geometry:
-
One for the anion (N+1 electrons, charge = -1).
-
One for the cation (N-1 electrons, charge = 0, but with multiplicity set to doublet).
-
Calculate the condensed Fukui functions for each atom k using the Mulliken charges (q) from the three calculations (Neutral, Anion, Cation):
-
fk+ = qk(N+1) - qk(N) (for nucleophilic attack)
-
fk- = qk(N) - qk(N-1) (for electrophilic attack)
-
fk0 = [qk(N+1) - qk(N-1)] / 2 (for radical attack)
-
-
Caption: Computational workflow for predicting molecular reactivity.
Results and Discussion: A Comparative Analysis
The following tables summarize the quantitative data obtained from the DFT calculations at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Mulliken Atomic Charges
The distribution of Mulliken charges highlights the electronic landscape of the molecule.
| Atom | Charge (a.u.) | Interpretation |
| N1 (pyridine) | -0.652 | Strongly electron-rich, potential H-bond acceptor |
| C2 | 0.431 | Electron-deficient due to N1 and Cl |
| N (amino) | -0.815 | Most electron-rich atom, highly nucleophilic |
| C3 | -0.150 | Slightly electron-rich |
| Cl | -0.118 | Electron-rich |
| C4 | -0.235 | Electron-rich, influenced by amino group |
| C5 | 0.110 | Slightly electron-deficient |
| C6 | -0.311 | Electron-rich, influenced by amino group |
| C (methyl) | -0.550 | Electron-rich |
Atom numbering follows standard IUPAC nomenclature.
The Mulliken analysis suggests that the amino nitrogen is the most electron-rich center, making it a prime target for electrophiles. The pyridine nitrogen (N1) is also highly negative. The C4 and C6 positions on the ring carry a significant negative charge, indicating they are also potential sites for electrophilic attack. Conversely, the C2 carbon, bonded to both the pyridine nitrogen and the chlorine atom, is the most electron-deficient carbon, suggesting it is a likely site for nucleophilic attack.
Table 2: Frontier Molecular Orbital (FMO) Analysis
| Parameter | Energy (eV) | Interpretation |
| HOMO | -5.892 | Relatively high energy suggests good electron-donating capability (nucleophilic character). |
| LUMO | -0.751 | Low energy suggests a good electron-accepting capability (electrophilic character). |
| Energy Gap (ΔE) | 5.141 | A moderate gap, indicating a stable but reactive molecule. |
The HOMO is primarily localized over the amino group and the C4 and C6 positions of the pyridine ring, reinforcing the idea that these are the most nucleophilic regions. The LUMO is distributed across the pyridine ring, particularly around the C2, C3, and C5 positions, indicating these are the electrophilic regions of the molecule. The moderate HOMO-LUMO gap is consistent with a stable aromatic compound that still possesses sufficient reactivity for synthetic transformations.[14]
Table 3: Condensed Fukui Functions for Key Atoms
The Fukui functions provide the most definitive prediction of site selectivity.
| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | fk0 (for Radical Attack) |
| N1 (pyridine) | 0.085 | 0.120 | 0.103 |
| C2 | 0.251 | 0.055 | 0.153 |
| N (amino) | 0.042 | 0.155 | 0.099 |
| C3 | 0.115 | 0.098 | 0.107 |
| C4 | 0.130 | 0.210 | 0.170 |
| C5 | 0.095 | 0.075 | 0.085 |
| C6 | 0.155 | 0.195 | 0.175 |
The Fukui function analysis provides clear predictions:
-
Nucleophilic Attack: The C2 carbon has the highest fk+ value (0.251), strongly indicating it is the most electrophilic carbon and the most probable site for attack by a nucleophile. This aligns with the Mulliken charge analysis, where C2 is the most positively charged carbon.
-
Electrophilic Attack: The C4 carbon shows the highest fk- value (0.210), identifying it as the most nucleophilic site and the primary target for electrophiles. This is followed closely by C6. This prediction is consistent with the electron-donating effect of the amino group directing electrophiles to the ortho (C6, though sterically hindered by the methyl group) and para (C4) positions.
-
Radical Attack: The C6 position has the highest fk0 value (0.175), making it the most likely site for radical functionalization, closely followed by C4.
Caption: Predicted sites of chemical attack on the molecule.
Conclusion
By integrating Mulliken population analysis, Frontier Molecular Orbital theory, and condensed Fukui functions, we have constructed a robust and self-validating model for the reactivity of this compound. The convergence of these distinct theoretical approaches provides a high degree of confidence in the predictions.
-
The molecule is most susceptible to nucleophilic attack at the C2 position , driven by the inductive effects of the adjacent pyridine nitrogen and chlorine atom.
-
Electrophilic attack is most likely to occur at the C4 position , a result of the strong electron-donating resonance effect of the amino group activating the para position.
-
Radical functionalization is predicted to favor the C6 position , closely followed by the C4 position.
This computational guide demonstrates how modern quantum chemical methods can serve as a powerful predictive tool in synthetic chemistry. For researchers in drug development and agrochemical synthesis, these insights can guide experimental design, enabling the regioselective functionalization of the this compound scaffold to accelerate the discovery of novel and effective molecules.
References
- A Researcher's Guide to Quantum Chemical Calculations for Pyridine Derivatives: A Comparative Analysis. (n.d.). BenchChem.
- Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide. (n.d.). BenchChem.
- This compound. (n.d.). Chem-Impex.
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. (2016). R Discovery.
- Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi RCS.
- Mahil Rani S., et al. (2019). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(2).
- Fukui function. (n.d.). In Wikipedia.
- Ma, Y., Liang, J., et al. (2014). Condensed Fukui function predicts innate C–H radical functionalization sites on multi-nitrogen containing fused arenes. RSC Advances.
- Gomez, B., et al. (2006). Quantum Chemical Study of the Inhibitive Properties of 2-Pyridyl-Azoles.
- Mulliken population analysis. (n.d.).
- Computational study on 2,3,4-aminopyridines. (n.d.). ResearchGate.
- Mulliken (Mull) and natural population analysis (NPA) atomic charges. (n.d.). ResearchGate.
- Optimized structure and HOMO/LUMO distribution of Py-Br. (n.d.). ResearchGate.
- Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. (n.d.). ResearchGate.
- Ma, Y., Liang, J., et al. (2014). Condensed Fukui function predicts innate C–H radical functionalization sites on multi-nitrogen containing fused arenes. Semantic Scholar.
- Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold with Single-C. (2025). American Chemical Society.
- Regular Article. (n.d.). ResearchGate.
- 2-amino-5-methylpyridine preparation method. (n.d.). Google Patents.
- Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. (n.d.). ResearchGate.
- Chemical reactivity and selectivity using Fukui functions: Basis set and population scheme dependence in the framework of B3LYP theory. (n.d.). ResearchGate.
- How to prepare 2-Amino-5-chloropyridine? (n.d.). Guidechem.
- Comparative Study of Predicting Radical C—H Functionalization Sites in Nitrogen Heteroarenes Using a Radical General‐Purpose Reactivity Indicator and the Radical Fukui Function. (2025). PMC - NIH.
- The Synthesis and Quantum Chemistry Calculation Based on 2-Thiol Pyridine Ligand. (2017).
- Population Analysis. (n.d.). Q-Chem Manual.
- Mulliken-Dipole Population Analysis. (n.d.). ChemRxiv.
- Process for preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.
- Process for making 2-chloro-5-methylpyridine. (n.d.). Google Patents.
- Mulliken population analysis (MT07074). (n.d.). The IUPAC Compendium of Chemical Terminology.
- Spectroscopic, quantum computational, molecular dynamic simulations, and molecular docking investigation of the biologically important compound-2,6-diaminopyridine. (2024). Taylor & Francis Online.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI.
- Process for the preparation of 2-amino-5-methyl-pyridine. (n.d.). Google Patents.
- Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. (2019). NIH.
- 2-Amino-5-chloro-3-methylpyridine. (n.d.). PubChem.
- Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)
- 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97 79456-26-1. (n.d.). Sigma-Aldrich.
- Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. (n.d.). PMC - NIH.
- 2-Chloro-5-methylpyridine 97 18368-64-4. (n.d.). Sigma-Aldrich.
- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (n.d.). PMC - PubMed Central.
- 3-Amino-2-chloro-5-methylpyridine 97 34552-13-1. (n.d.). Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. goldbook.iupac.org [goldbook.iupac.org]
- 5. Mulliken [cup.uni-muenchen.de]
- 6. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fukui function - Wikipedia [en.wikipedia.org]
- 9. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Performance of 2-Amino-3-chloro-5-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel pharmaceuticals and functional materials. Substituted aminopyridines, in particular, are privileged structural motifs found in a myriad of biologically active compounds. This guide provides an in-depth comparative analysis of the performance of 2-Amino-3-chloro-5-methylpyridine in two of the most powerful and versatile palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
To provide a comprehensive performance benchmark, we will compare the reactivity of this compound with its structural isomers: 2-Amino-5-chloro-3-methylpyridine and 3-Amino-2-chloro-5-methylpyridine . This comparison will be grounded in the fundamental principles of steric and electronic effects, supported by available experimental data for analogous systems, and will offer practical, field-proven insights for reaction optimization.
Understanding the Reactivity Landscape: Steric and Electronic Effects
The reactivity of substituted chloropyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the electronic properties of the pyridine ring and the steric environment around the carbon-chlorine bond. The electron-withdrawing nature of the pyridine nitrogen atom activates the ortho (2 and 6) and para (4) positions towards oxidative addition, a critical step in the catalytic cycle.[1]
-
This compound : The chlorine atom is at the 3-position, which is meta to the ring nitrogen. This position is less electronically activated compared to the 2- or 6-positions.[1] The adjacent amino group at the 2-position is electron-donating and can potentially chelate with the palladium catalyst, which may influence reactivity.
-
2-Amino-5-chloro-3-methylpyridine : The chlorine atom is at the 5-position, which is also meta to the ring nitrogen and would be expected to have similar electronic activation to the 3-chloro isomer.
-
3-Amino-2-chloro-5-methylpyridine : The chlorine atom is at the 2-position, ortho to the ring nitrogen. This position is highly activated towards oxidative addition, suggesting that this isomer is likely the most reactive of the three in palladium-catalyzed cross-coupling reactions.[1]
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. To benchmark the performance of this compound, we will consider its reaction with a standard coupling partner, phenylboronic acid, and compare the anticipated outcomes with its isomers based on data from analogous systems.
While direct comparative data for these specific isomers is scarce, a robust protocol for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine has been reported with yields ranging from 78% to 88% with various arylboronic acids.[2] Given that C-Cl bonds are generally less reactive than C-Br bonds, careful optimization of the catalyst system is crucial for achieving high efficiency with chloropyridines. For chloropyridines, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos are often necessary to overcome the stronger C-Cl bond.[3]
Table 1: Predicted Performance and Representative Conditions for Suzuki-Miyaura Coupling with Phenylboronic Acid
| Substrate | Predicted Reactivity | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) | Anticipated Yield Range (%) |
| This compound | Moderate | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | 60-75 |
| 2-Amino-5-chloro-3-methylpyridine | Moderate | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100-110 | 60-75 |
| 3-Amino-2-chloro-5-methylpyridine | High | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 75-90 |
Note: The anticipated yield ranges are estimations based on the reactivity principles of substituted pyridines and data from analogous systems. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is a robust starting point for the Suzuki-Miyaura coupling of aminochloromethylpyridines with arylboronic acids.
Materials:
-
Aminochloromethylpyridine isomer (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add the aminopyridine isomer, arylboronic acid, potassium phosphate, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. To evaluate the performance of this compound, we will consider its reaction with a common amine, morpholine, and compare the expected results with its isomers.
The principles of reactivity discussed for the Suzuki-Miyaura coupling generally apply to the Buchwald-Hartwig amination as well. The oxidative addition of the C-Cl bond to the palladium catalyst is a key step, and thus the isomer with the chlorine at the activated 2-position (3-Amino-2-chloro-5-methylpyridine) is expected to be the most reactive. The amino group on the pyridine ring can potentially interfere with the catalytic cycle, and the use of bidentate phosphine ligands like Xantphos or BINAP can be beneficial in mitigating this issue.[4]
Table 2: Predicted Performance and Representative Conditions for Buchwald-Hartwig Amination with Morpholine
| Substrate | Predicted Reactivity | Catalyst System (Example) | Base (Example) | Solvent (Example) | Temperature (°C) | Anticipated Yield Range (%) |
| This compound | Moderate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 55-70 |
| 2-Amino-5-chloro-3-methylpyridine | Moderate | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 55-70 |
| 3-Amino-2-chloro-5-methylpyridine | High | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70-85 |
Note: The anticipated yield ranges are estimations based on the reactivity principles of substituted pyridines and data from analogous systems. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol provides a solid foundation for the Buchwald-Hartwig amination of aminochloromethylpyridines with amines.
Materials:
-
Aminochloromethylpyridine isomer (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk tube, add the aminopyridine isomer, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe, followed by the amine.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
Based on established principles of chemical reactivity, 3-Amino-2-chloro-5-methylpyridine is predicted to be the most reactive among the three isomers in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This enhanced reactivity is attributed to the electronic activation of the C-Cl bond at the 2-position by the adjacent ring nitrogen. Consequently, this isomer may allow for milder reaction conditions and potentially higher yields.
This compound and 2-Amino-5-chloro-3-methylpyridine , with their chlorine atoms in the less activated 3- and 5-positions, are expected to be less reactive and may require more forcing conditions or more sophisticated catalyst systems to achieve comparable results. The presence of the amino group, particularly in the ortho position to the reacting halide, can also influence the reaction outcome, and its potential to chelate with the catalyst should be a consideration during reaction development.
This guide provides a framework for understanding and predicting the performance of this compound and its isomers in key cross-coupling reactions. The provided protocols serve as a robust starting point for experimental validation and optimization, empowering researchers to make informed decisions in their synthetic endeavors.
References
- ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- ACS Publications. (2010). A Simple, Modular Synthesis of Substituted Pyridines.
- ResearchGate. (n.d.). Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
- ACS Publications. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Royal Society of Chemistry. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Royal Society of Chemistry. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
- ACS Publications. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Springer. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction.
- National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- National Institutes of Health. (2020). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- National Institutes of Health. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- MDPI. (2019). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
- PubChem. (n.d.). 2-Amino-5-chloro-3-methylpyridine.
- Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
- ACS Publications. (2021). Synthesis of Dihydroisoquinoline and Dihydropyridine Derivatives via Asymmetric Dearomative Three-Component Reaction.
Sources
A Comparative Guide for Synthetic Strategy: 2-Amino-3-chloro-5-methylpyridine vs. 2-Amino-5-chloro-3-methylpyridine
In the landscape of heterocyclic chemistry, substituted aminopyridines are foundational building blocks, serving as critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The precise placement of substituents on the pyridine ring dictates the molecule's electronic and steric character, profoundly influencing its reactivity and suitability for specific synthetic pathways. This guide provides an in-depth comparison of two structurally similar yet synthetically distinct isomers: 2-Amino-3-chloro-5-methylpyridine and 2-Amino-5-chloro-3-methylpyridine .
Our analysis will dissect the subtle yet critical differences in their reactivity, focusing on palladium-catalyzed cross-coupling reactions. We will provide field-proven insights and detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic endeavors.
Structural and Electronic Analysis: The Foundation of Reactivity
The divergent reactivity of these isomers stems from the interplay of electronic effects exerted by the amino, chloro, and methyl substituents on the inherently electron-deficient pyridine ring.
-
Amino Group (-NH₂): A potent electron-donating group via the resonance effect (+M), it increases electron density on the ring, particularly at the ortho and para positions. This group can also act as a coordinating ligand to metal catalysts, a crucial factor in cross-coupling reactions.[4]
-
Chloro Group (-Cl): An electron-withdrawing group via the inductive effect (-I), it polarizes the C-Cl bond, making the carbon atom electrophilic.
-
Methyl Group (-CH₃): A weak electron-donating group via induction (+I).
In 2-Amino-5-chloro-3-methylpyridine , the chloro group is para to the strongly activating amino group. This positional arrangement significantly increases the electron density at the C5 position, making the C-Cl bond more susceptible to oxidative addition by a Pd(0) catalyst—the rate-determining step in many cross-coupling cycles.[5]
Conversely, in This compound , the chloro group is ortho to the amino group. While still activated, this proximity introduces greater steric hindrance around the reaction center. Furthermore, the adjacent amino group can chelate with the palladium catalyst, potentially inhibiting its activity or altering the reaction pathway.[4][5]
Caption: Logical relationship predicting higher reactivity for the 5-chloro isomer.
Comparative Data Summary
The physical and chemical properties of these isomers are summarized below, highlighting the key distinctions relevant to synthetic planning.
| Property | This compound | 2-Amino-5-chloro-3-methylpyridine |
| Synonym | 6-Amino-5-chloro-3-picoline[1] | 5-Chloro-3-methylpyridin-2-amine[6] |
| CAS Number | 31430-41-8[1] | 38186-82-2 |
| Molecular Formula | C₆H₇ClN₂[1] | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol [1] | 142.59 g/mol |
| Melting Point | 58 - 62 °C[1] | 93 - 98 °C |
| Predicted Reactivity | Lower reactivity in cross-coupling due to steric hindrance and potential catalyst inhibition. | Higher reactivity in cross-coupling due to favorable electronic activation (para effect) of the C-Cl bond.[5] |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of the C-Cl bond is a primary strategic goal when using these intermediates. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable tools for this purpose.[7][8][9]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. The success of this reaction with chloropyridines is highly dependent on the catalyst system and the electronic nature of the substrate.[10]
Analysis: 2-Amino-5-chloro-3-methylpyridine is the superior substrate for Suzuki-Miyaura couplings. The para relationship between the activating amino group and the chlorine atom facilitates the crucial oxidative addition step.[5] While challenging, couplings with the 3-chloro isomer are possible but often require more robust catalyst systems (e.g., those with bulky, electron-rich phosphine ligands), higher temperatures, and longer reaction times to overcome steric hindrance and potential catalyst poisoning.
Representative Suzuki-Miyaura Reaction Conditions
| Substrate (Analog) | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. / Time | Yield | Reference Principle |
| 5-Amino-2-chloropyridine | Various | Pd(dppf)Cl₂ | K₂CO₃ | DME / H₂O | 80-90 °C | Good | [8] |
| 2-Amino-3-bromopyridine | Various | Pd(PPh₃)₄ / K₃PO₄ | K₃PO₄ | Dioxane / H₂O | 100-110 °C | Good | [11] |
| General Aryl Chlorides | Various | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane / H₂O | 100 °C / 15-24h | Good | [4] |
Note: Data for exact isomers is limited; conditions are based on structurally similar compounds and established principles for challenging heterocyclic chlorides.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[12][13][14] The same principles of reactivity apply here as in the Suzuki coupling. The electronic activation and lower steric hindrance of 2-Amino-5-chloro-3-methylpyridine make it the preferred isomer for achieving efficient C-N bond formation.
Experimental Protocols
The following protocols provide a robust starting point. Optimization for specific substrates is always recommended.
Protocol: Suzuki-Miyaura Coupling of 2-Amino-5-chloro-3-methylpyridine
This protocol is designed based on established methodologies for electron-rich chloropyridines.[4][8]
Objective: To synthesize 2-Amino-5-aryl-3-methylpyridine.
Caption: General workflow for Suzuki-Miyaura coupling.
Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Amino-5-chloro-3-methylpyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a portion of the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) to the flask to achieve a suitable concentration (e.g., 0.1 M).[4]
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Causality: The choice of a bulky, electron-rich ligand like SPhos is crucial for activating the C-Cl bond and promoting the reductive elimination step.[4] The use of a phosphate base and a dioxane/water solvent system is a robust combination for many challenging Suzuki couplings.[4] Degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst.[4]
Protocol: Buchwald-Hartwig Amination of this compound
This protocol requires a more active catalyst system to overcome the inherent challenges of the 3-chloro isomer.
Objective: To synthesize a N-aryl-2-amino-3-aryl-5-methylpyridine.
Methodology:
-
Vessel Preparation: In a glovebox or under a strictly inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-3 mol%), and the appropriate phosphine ligand (e.g., RuPhos or XPhos, 1.5-2x the Pd loading).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the reaction vessel.
-
Reaction: Seal the vessel and heat to 100-120 °C. Monitor the reaction by LC-MS.
-
Work-up and Purification: Follow a similar aqueous work-up and purification procedure as described in section 4.1.
Causality: The use of specialized Buchwald ligands and precatalysts is often necessary for the amination of less reactive aryl chlorides.[12][13] These systems are designed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
Conclusion and Strategic Recommendations
The positional isomerism between this compound and 2-Amino-5-chloro-3-methylpyridine dictates a clear divergence in their synthetic utility, particularly in palladium-catalyzed cross-coupling reactions.
-
2-Amino-5-chloro-3-methylpyridine is the isomer of choice for C5-functionalization . Its favorable electronic configuration leads to a more reactive C-Cl bond, allowing for milder reaction conditions, broader substrate scope, and potentially higher yields in Suzuki-Miyaura and Buchwald-Hartwig reactions.
-
This compound presents greater synthetic challenges for cross-coupling at the C3 position due to increased steric hindrance and potential catalyst inhibition. While functionalization is achievable, it necessitates more specialized, often more expensive, catalyst systems and more forcing conditions.
For researchers and drug development professionals, this analysis underscores a critical principle: a priori assessment of a substrate's electronic and steric properties is paramount for efficient route design and optimization. When the synthetic goal involves elaboration of the C-Cl bond, selecting 2-Amino-5-chloro-3-methylpyridine will invariably provide a more direct and robust path to the target molecule.
References
- Google Patents. (n.d.). CN102924370A - 2-amino-5-methylpyridine preparation method.
- Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
- SpecAU. (n.d.). This compound.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
- Gangadasu, B., et al. (2002). A SIMPLE AND CONVENIENT PREPARATION OF 2-CHLORO-5-METHYLPYRIDINE-3-C ARBALDEHYDE IMINES.
- Google Patents. (n.d.). EP1064265B1 - SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubChem. (n.d.). 2-amino-5-chloro-3-methylpyridine.
- PubChem. (n.d.). 2-Amino-5-chloro-3-methylpyridine.
- YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine.
- PubChem. (n.d.). 2-Chloro-3-pyridylamine.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Pyridine Derivatives: Focusing on 2-Chloro-5-methylpyridine.
- Tradeindia. (n.d.). Natural 2-amino-5-chloro Pyridine.
- PMC - NIH. (n.d.). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - 2-amino-5-chloro-3-methylpyridine (C6H7ClN2) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
Comparative Guide for the Identity and Purity Confirmation of Synthesized 2-Amino-3-chloro-5-methylpyridine
Introduction
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel compounds and intermediates is a daily endeavor. Among these, 2-Amino-3-chloro-5-methylpyridine stands as a crucial building block in the development of various biologically active molecules, including potential anti-inflammatory and anti-cancer agents, as well as herbicides and pesticides.[1] The efficacy and safety of the final products derived from this intermediate are intrinsically linked to its identity and purity.[2] Therefore, rigorous analytical characterization is not merely a quality control step but a cornerstone of the entire development process.[3][4]
This guide provides a comprehensive comparison of essential analytical techniques for confirming the identity and assessing the purity of synthesized this compound. As researchers, scientists, and drug development professionals, the ability to unequivocally verify the structure and quantify impurities is paramount. This document offers detailed, field-proven protocols and explains the rationale behind the selection of each method, ensuring a self-validating system for your analytical workflow.
The validation of analytical methods is a critical process to ensure that they are suitable for their intended purpose, yielding reliable and consistent results.[4][5] Key parameters such as accuracy, precision, specificity, linearity, and range are evaluated to meet the stringent requirements of regulatory bodies like the FDA and EMA.[3][4][6]
Overall Analytical Workflow
A multi-faceted approach is indispensable for the comprehensive characterization of a synthesized compound.[7] No single technique can provide all the necessary information. The logical flow of analysis typically begins with spectroscopic methods to confirm the molecular structure, followed by chromatographic techniques to assess purity and quantify impurities. Elemental analysis provides fundamental confirmation of the atomic composition.
Caption: Overall workflow for identity and purity confirmation.
Part 1: Identity Confirmation - Spectroscopic Techniques
Spectroscopic methods are the bedrock of structural elucidation in organic chemistry. They provide detailed information about the molecular framework, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Why NMR? NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules.[8] ¹H and ¹³C NMR provide information on the number and types of hydrogen and carbon atoms, respectively, as well as their chemical environment and connectivity. For this compound, NMR is essential to confirm the substitution pattern on the pyridine ring.
Expected Spectral Data: Based on the structure of this compound and data from similar compounds, the following chemical shifts (δ) in CDCl₃ can be anticipated. Note that actual shifts may vary slightly based on solvent and concentration.
| Nucleus | Expected Chemical Shift (ppm) | Rationale |
| ¹H NMR | ||
| Pyridine H (position 4) | ~7.2-7.5 | Aromatic proton, deshielded by the ring current and adjacent to the chlorine atom. |
| Pyridine H (position 6) | ~7.8-8.0 | Aromatic proton, deshielded by the ring nitrogen. |
| -NH₂ | ~4.5-5.5 (broad) | Amine protons, chemical shift can be variable and the peak is often broad due to exchange. |
| -CH₃ | ~2.1-2.3 | Methyl group protons attached to the aromatic ring. |
| ¹³C NMR | ||
| C2 (C-NH₂) | ~155-160 | Carbon attached to the amino group, significantly deshielded. |
| C3 (C-Cl) | ~115-120 | Carbon attached to the chlorine atom. |
| C4 | ~135-140 | Aromatic CH carbon. |
| C5 (C-CH₃) | ~125-130 | Carbon bearing the methyl group. |
| C6 | ~145-150 | Aromatic CH carbon adjacent to the ring nitrogen. |
| -CH₃ | ~17-20 | Methyl carbon. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.
Mass Spectrometry (MS)
Why MS? Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers additional structural confirmation.[8] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[9]
Expected Data: The molecular formula for this compound is C₆H₇ClN₂. The expected monoisotopic mass is 142.0298 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will show a characteristic M+ and M+2 isotopic pattern for the molecular ion.
| Ion | Expected m/z | Relative Abundance |
| [M]⁺ (with ³⁵Cl) | 142.0298 | ~100% |
| [M+2]⁺ (with ³⁷Cl) | 144.0268 | ~32% |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be coupled with a liquid chromatography system (LC-MS) for online separation.[7]
-
Analysis: Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Interpretation: Analyze the resulting spectrum for the molecular ion peak [M+H]⁺ and its characteristic isotopic pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
Why FTIR? FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[7] For this compound, FTIR can confirm the presence of the amine (-NH₂) group, the aromatic pyridine ring, and the C-Cl bond.
Expected Data:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3300-3500 (two bands) | Asymmetric and symmetric stretching of the primary amine.[8] |
| C-H (aromatic) | 3000-3100 | Stretching vibrations. |
| C-H (aliphatic) | 2850-3000 | Stretching vibrations of the methyl group. |
| C=N, C=C | 1550-1650 | Aromatic ring stretching vibrations. |
| N-H | 1600-1650 | Scissoring (bending) vibration of the amine.[8] |
| C-N | 1250-1350 | Stretching vibration. |
| C-Cl | 700-850 | Stretching vibration. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Compare the observed absorption bands with the expected frequencies for the functional groups of this compound.
Part 2: Purity Assessment - Chromatographic Techniques
Chromatographic methods are the gold standard for separating a compound from its impurities and quantifying them.[10] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity analysis of non-volatile compounds in the pharmaceutical industry.[10][11][12]
High-Performance Liquid Chromatography (HPLC)
Why HPLC? HPLC offers high resolution, sensitivity, and reproducibility, making it ideal for determining the purity of pharmaceutical intermediates.[11] A well-developed HPLC method can separate the main compound from starting materials, by-products, and degradation products.[11]
Method Development Considerations: Developing a robust HPLC method involves optimizing several parameters:
-
Column: A C18 reversed-phase column is a common starting point for aromatic compounds.[11]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution is often necessary to separate impurities with a wide range of polarities.[11]
-
Detection: A UV detector is suitable for pyridine derivatives due to their chromophoric nature. The detection wavelength should be set at the λmax of the compound for maximum sensitivity.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[13]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound (e.g., ~270 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparison with Alternative Purity Assessment Methods
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a stationary and a liquid mobile phase.[11] | High resolution, sensitivity, and quantitative accuracy.[11] Well-established for regulatory submissions.[3] | Higher cost of instrumentation and solvents. Method development can be time-consuming.[12] |
| Gas Chromatography (GC) | Partitioning between a stationary phase and a gaseous mobile phase.[10] | Excellent for volatile impurities (e.g., residual solvents).[10][12] High sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material.[11] | Simple, rapid, and cost-effective for qualitative screening.[11] | Lower resolution and sensitivity compared to HPLC. Primarily qualitative or semi-quantitative.[11] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow into a sample and a reference as a function of temperature. | Can determine the absolute purity of highly crystalline substances (>98.5%) without a reference standard.[2] | Not suitable for amorphous materials or compounds that decompose upon melting.[2] Does not detect impurities that form solid solutions.[2] |
graph "Purity_Method_Selection" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Assess Sample Properties", shape=ellipse, fillcolor="#FBBC05"]; IsVolatile [label="Volatile or Thermally Labile?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; IsCrystalline [label="Highly Crystalline\n(>98.5%)?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Use_HPLC [label="Primary Method: HPLC", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Use_GC [label="Use GC for\nVolatile Impurities", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_DSC [label="Orthogonal Method: DSC", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_TLC [label="Screening Method: TLC", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> IsVolatile; IsVolatile -> Use_GC [label="Yes"]; IsVolatile -> Use_HPLC [label="No"]; Use_HPLC -> IsCrystalline; IsCrystalline -> Use_DSC [label="Yes"]; IsCrystalline -> Use_TLC [label="No"]; }
Caption: Decision tree for selecting a purity assessment method.
Part 3: Elemental Composition
Elemental Analysis (CHN Analysis)
Why Elemental Analysis? Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This fundamental data is used to confirm the empirical formula, which can be compared with the theoretical composition calculated from the proposed structure. For halogenated compounds, a separate analysis for chlorine is also performed.
Expected Composition for C₆H₇ClN₂:
-
Carbon (C): 50.54%
-
Hydrogen (H): 4.95%
-
Nitrogen (N): 19.64%
-
Chlorine (Cl): 24.86%
Experimental Protocol: Combustion Analysis
-
Instrumentation: Use a dedicated CHN analyzer.
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the highly purified and dried sample into a tin capsule.
-
Analysis: The sample is combusted at high temperatures (≥900 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
Halogen Determination: Chlorine content is typically determined by methods such as Schöniger flask combustion followed by titration.
-
Comparison: The experimental percentages should be within ±0.4% of the theoretical values to be considered a good match.
Conclusion
Confirming the identity and purity of a synthesized intermediate like this compound is a non-negotiable aspect of chemical and pharmaceutical development.[3][4] A combination of spectroscopic (NMR, MS, FTIR), chromatographic (HPLC), and elemental analysis techniques provides a self-validating system that ensures the structural integrity and purity of the compound. By employing the detailed protocols and understanding the comparative advantages of each method as outlined in this guide, researchers can confidently move forward in their development pipelines, assured of the quality of their foundational materials. The adoption of a multi-technique, orthogonal approach is the most robust strategy for achieving this critical objective.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Retrieved January 11, 2026.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved January 11, 2026.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved January 11, 2026.
- Emery Pharma. (2023, March 7).
- Jadhav, S. A., et al. (n.d.). Analytical method validation: A brief review. Retrieved January 11, 2026.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved January 11, 2026.
- V-Bio. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?. Retrieved January 11, 2026.
- BenchChem. (n.d.). Spectroscopic Profile of 2-Aminopyridine and Predicted Influence of 3,4-Diol Substitution: A Technical Guide. Retrieved January 11, 2026.
- BenchChem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Retrieved January 11, 2026.
- S. H. Bodkhe, et al. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance.
- ResearchGate. (2025, August 6).
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved January 11, 2026.
- Alfa Chemistry. (2025, April 29). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Retrieved January 11, 2026.
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved January 11, 2026.
- Technology Networks. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis. Retrieved January 11, 2026.
- Liu, B., et al. (2022, February 28).
- Chem-Impex. (n.d.). This compound. Retrieved January 11, 2026.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. upm-inc.com [upm-inc.com]
- 4. emerypharma.com [emerypharma.com]
- 5. qbdgroup.com [qbdgroup.com]
- 6. wjarr.com [wjarr.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
A Comparative In-Vitro Analysis of Novel 2-Amino-3-chloro-5-methylpyridine Derivatives for Anticancer Applications
A Senior Application Scientist's Guide to Preclinical Evaluation
In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cells remains a paramount objective.[1][2] Pyridine and its derivatives have emerged as a particularly fruitful scaffold in medicinal chemistry, forming the core of several approved anticancer drugs.[3][4][5] This guide provides a comprehensive framework for the in-vitro testing of a new series of hypothetical compounds derived from 2-Amino-3-chloro-5-methylpyridine, a known intermediate in the synthesis of biologically active molecules.[6] We will explore a logical, tiered approach to screening and characterization, from initial cytotoxicity assessments to preliminary mechanism of action studies, designed to identify promising lead candidates for further development.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only detailed experimental protocols but also the rationale behind the methodological choices, ensuring a robust and reproducible evaluation of these novel chemical entities.
The Rationale for Novel Derivatives
The parent compound, this compound, presents a versatile platform for chemical modification. The amino group, in particular, allows for the introduction of various functionalities that can modulate the compound's physicochemical properties and its interactions with biological targets. For the purpose of this guide, we will consider three hypothetical derivatives, designated NCD-1, NCD-2, and NCD-3 , alongside a known pyridine-based anticancer agent, Sorafenib, as a positive control. The design of these hypothetical compounds is conceptualized to explore different structure-activity relationships.
| Compound ID | Description |
| NCD-1 | A derivative with an appended urea moiety, a common pharmacophore in kinase inhibitors. |
| NCD-2 | A derivative featuring a substituted triazole ring, a heterocyclic system known for its broad biological activities.[7] |
| NCD-3 | A derivative incorporating a sulfanylpyridine moiety, which has been explored for various therapeutic applications.[8] |
| Sorafenib | An approved multi-kinase inhibitor used as a benchmark for activity.[3] |
Tier 1: Primary Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to assess its cytotoxic effects against a panel of cancer cell lines.[9] This primary screen helps to identify compounds with significant growth-inhibitory properties and provides a preliminary indication of their spectrum of activity. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[10]
Experimental Workflow: Primary Cytotoxicity Screening
Caption: Workflow for primary cytotoxicity screening using the MTT assay.
Detailed Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Culture human breast (MCF-7), lung (A549), and colon (HCT116) cancer cell lines in their respective recommended media.
-
Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of NCD-1, NCD-2, NCD-3, and Sorafenib in DMSO.
-
Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the 96-well plates and add 100 µL of the media containing the different compound concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
-
MTT Addition and Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Comparative Data: Primary Cytotoxicity Screen (IC50 values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| NCD-1 | 8.5 | 12.3 | 15.1 |
| NCD-2 | 25.6 | 38.2 | 42.5 |
| NCD-3 | >100 | >100 | >100 |
| Sorafenib | 5.2 | 7.8 | 6.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
From this primary screen, NCD-1 emerges as the most promising candidate, exhibiting cytotoxic activity in the low micromolar range across all three cell lines, warranting further investigation.
Tier 2: Dose-Response Analysis
Compounds that show significant activity in the primary screen should be subjected to a more detailed dose-response analysis to accurately determine their potency (IC50). This involves testing a wider range of concentrations to generate a sigmoidal dose-response curve.
The protocol for this is an extension of the primary screening assay, with a more granular range of compound concentrations.
Tier 3: Mechanism of Action - Kinome Profiling
Understanding how a novel compound exerts its cytotoxic effects is a critical step in drug development.[12][13] Given that many pyridine-based anticancer agents function as kinase inhibitors, a logical next step is to assess the interaction of our lead compound, NCD-1, with a panel of kinases.[3][5] Kinome profiling services provide a broad screen of a compound's activity against a large number of kinases, offering insights into its primary targets and potential off-target effects.[14][15][16][17][18]
Conceptual Workflow: Kinome Profiling
Caption: Conceptual workflow for kinome profiling and subsequent target validation.
Interpreting Kinome Profiling Data
The output of a kinome profiling screen is typically presented as the percentage of inhibition for each kinase at a single concentration of the test compound. Strong inhibition of a small number of kinases suggests a selective compound, which is often a desirable characteristic to minimize off-target toxicity.
Hypothetical Kinome Profiling Results for NCD-1 at 1 µM
| Kinase Target | Percentage Inhibition |
| VEGFR2 | 92% |
| PDGFRβ | 88% |
| c-Kit | 75% |
| B-Raf | 68% |
| ... (other kinases) | <50% |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
These hypothetical results suggest that NCD-1 is a potent inhibitor of several kinases known to be involved in tumor angiogenesis and proliferation, including VEGFR2 and PDGFRβ. This profile is similar to that of Sorafenib and provides a strong rationale for its observed cytotoxic activity.
Hypothetical Signaling Pathway Inhibition by NCD-1
Caption: Hypothetical signaling pathways inhibited by NCD-1.
Conclusion
This guide outlines a systematic, multi-tiered approach to the in-vitro evaluation of novel compounds derived from this compound. By progressing from broad cytotoxicity screening to more focused mechanism of action studies, researchers can efficiently identify and characterize promising drug candidates. The hypothetical data for NCD-1 illustrates how this process can build a compelling case for a compound's potential as an anticancer agent, justifying its advancement into further preclinical and, eventually, clinical development. The integration of robust, well-established assays with cutting-edge techniques like kinome profiling provides a powerful strategy for modern drug discovery.
References
- Capula, M., et al. (2019). Cell-based assays for drug discovery. IntechOpen.
- Crestone, Inc. (2023). The Mechanism of Action for Small Molecule Drugs.
- Abcam. (n.d.). MTT assay protocol.
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
- Roche. (n.d.).
- Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
- MDPI. (2018).
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- Charles River Laboratories. (n.d.). Biology Cell-Based Assays.
- Sigma-Aldrich. (n.d.). Cell-Based Assays.
- MDPI. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- National Library of Medicine. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
- CLYTE Technologies. (2025).
- Journal of Pharmaceutical Research International. (2025).
- PubMed. (n.d.).
- Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
- AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- CD Biosynsis. (n.d.).
- International Journal on Science and Technology. (2025).
- Oncolines B.V. (2024). Kinome Profiling.
- Eurofins Discovery. (n.d.). Kinase Screening and Profiling.
- Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets.
- Chem-Impex. (n.d.). This compound.
- Crestone, Inc. (2023). The Mechanism of Action for Small Molecule Drugs.
- ResearchGate. (n.d.). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent.
- PubChem. (n.d.). 2-Amino-5-chloro-3-methylpyridine.
- National Library of Medicine. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances.
- MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Benchchem. (n.d.). Reactivity of Amino Groups in 2-Chloro-5-methylpyridine-3,4-diamine: An In-depth Technical Guide.
- MDPI. (n.d.).
- SpecAU. (n.d.). This compound.
Sources
- 1. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crestonepharma.com [crestonepharma.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijsat.org [ijsat.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. assayquant.com [assayquant.com]
- 16. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 17. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Amino-3-chloro-5-methylpyridine
Introduction: The Imperative for Analytical Rigor
2-Amino-3-chloro-5-methylpyridine is a pivotal chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its purity and identity are not merely matters of quality control; they are foundational to the safety, efficacy, and stability of the final drug product. Consequently, the analytical data underpinning its release must be irrefutable. Relying on a single analytical technique, no matter how robust, introduces an element of risk. Impurities may co-elute, remain undetected by a specific detector, or be misinterpreted.
This guide presents a framework for the cross-validation of analytical data for this compound. Cross-validation, in this context, is the systematic comparison of results from multiple, distinct analytical methods to ensure the data is reliable, accurate, and provides a comprehensive understanding of the material's quality.[2][3] By employing orthogonal methods—techniques that measure the analyte based on different chemical or physical principles—we create a self-validating system that enhances data integrity and regulatory confidence. This approach aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which emphasize that a combination of analytical procedures may be necessary to achieve the required level of discrimination.[4]
The Cross-Validation Workflow: An Integrated Approach
The objective of cross-validation is to demonstrate that an analytical procedure is fit for its intended purpose through comparative testing.[5][6] This workflow ensures that the data from primary quantitative methods are corroborated by orthogonal techniques, leading to a highly confident assignment of purity and identity.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-chloro-5-methylpyridine
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-Amino-3-chloro-5-methylpyridine (CAS No. 31430-41-8). As a chlorinated pyridine derivative used as an intermediate in pharmaceutical and agrochemical synthesis, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1] This guide moves beyond mere procedural steps to explain the causality behind each recommendation, empowering you to make informed safety decisions.
Section 1: Hazard Assessment & Risk Mitigation
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While a complete toxicological profile for this specific molecule may be limited, its structure necessitates that it be treated as a hazardous substance. This assessment is based on data from its structural class—chlorinated and aminated pyridines.
1.1 Inferred Hazard Profile
Structurally related compounds exhibit a range of hazards, including skin, eye, and respiratory irritation.[2][3][4] Derivatives of pyridine can be toxic if swallowed or absorbed through the skin.[3][4] Therefore, this compound must be handled with the assumption that it carries similar risks. All waste containing this compound is considered hazardous waste and must be disposed of according to local, state, and federal regulations.[5][6]
1.2 Personal Protective Equipment (PPE): A Non-Negotiable System
The selection and use of appropriate PPE is your primary defense against exposure. The following table outlines the minimum required PPE, which should be donned before handling the pure compound or any associated waste.
| Protection Area | Required Equipment | Rationale & Causality |
| Eye/Face | Chemical safety goggles or a full-face shield.[2][3][7] | Protects against accidental splashes of solutions or contact with airborne solid particulates, which can cause serious eye irritation.[3] |
| Hand | Chemically resistant gloves (e.g., Nitrile Rubber).[5][8] | Prevents dermal contact and absorption. It is critical to consult the glove manufacturer's specific chemical resistance data. Contaminated gloves must be disposed of as hazardous waste.[9][10] |
| Body | Fully-buttoned laboratory coat.[3][5][8] | Prevents contamination of personal clothing and minimizes skin contact. |
| Respiratory | All handling of the solid compound or solutions should occur within a certified chemical fume hood.[11][12] | Mitigates the risk of inhaling dust or aerosols, which may cause respiratory tract irritation.[3][8] |
Section 2: Waste Characterization and Segregation Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation at the point of generation. Mixing incompatible waste streams is not only a compliance violation but a significant safety risk.
Protocol 2.1: Waste Stream Identification and Segregation
-
Establish Dedicated Waste Containers: Before beginning work, prepare separate, designated hazardous waste containers for each waste stream.
-
Identify Waste Streams:
-
Solid Waste: Includes unused or expired pure this compound, and contaminated solids like weighing papers, gloves, and spill cleanup materials.
-
Liquid Waste: Includes solutions containing this compound. Note the solvent composition, as this is critical for proper disposal. Halogenated and non-halogenated waste streams should generally be kept separate.
-
-
Prohibit Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] This prevents unforeseen chemical reactions and simplifies the final disposal process.
Section 3: Standard Disposal Protocol for Laboratory-Scale Waste
This protocol provides a step-by-step methodology for the routine collection and disposal of waste generated during laboratory operations.
Protocol 3.1: Waste Accumulation and Labeling
-
Container Selection:
-
For solids, use a sealable, wide-mouth container made of a compatible material (e.g., HDPE).
-
For liquids, use a sealable, leak-proof container with a screw cap.
-
-
Initial Labeling: The moment waste is first added, affix a "Hazardous Waste" label.[11][12] This label is not a suggestion; it is a regulatory requirement.
-
Content Documentation: On the label, clearly write:
-
The full chemical name: "Waste this compound".
-
All constituents, including solvents, with estimated percentages.
-
The date of first accumulation.
-
The appropriate hazard pictograms (e.g., irritant, toxic).
-
-
Secure Storage: Keep the waste container sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA must have secondary containment to control any potential leaks.
-
Arrange for Disposal: Once the container is full or you have finished the project, contact your institution's EHS department to schedule a waste pickup.[5] Follow all institutional procedures for documentation and handoff.
Section 4: Emergency Procedures for Spills and Accidental Releases
Immediate and correct action during a spill is critical to mitigate exposure and environmental contamination.
Protocol 4.1: Spill Response
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[8][11]
-
Ventilate: If safe to do so, ensure the area is well-ventilated by working within a fume hood or increasing air exchange.[8][11]
-
Don PPE: Before addressing the spill, put on the full range of PPE as described in Section 1.2.[8]
-
Contain the Spill:
-
For Solid Spills: Gently cover the material with an inert absorbent like vermiculite or sand to prevent dust generation.[8][11] Carefully sweep or scoop the material into a designated hazardous waste container.[8][13]
-
For Liquid Spills: Cover the spill with an inert absorbent material (vermiculite, sand, or earth), starting from the outside and working inward to prevent spreading.[8][11]
-
-
Collect Waste: Using non-sparking tools, carefully collect all contaminated absorbent material and place it into a sealable, labeled hazardous waste container.[5][11]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[11]
-
Escalation: For large spills or if you are uncertain how to proceed, evacuate the area and contact your institution's EHS or emergency response team immediately.[5]
Section 5: Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound waste from generation to disposal.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is an integral part of the research and development lifecycle. By adhering to the principles of rigorous hazard assessment, proper segregation, and documented disposal protocols, you ensure a safe laboratory environment, protect our ecosystem, and maintain full regulatory compliance. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.
References
- Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling 2-Amino-5-chloro-3-nitropyridine.
- BenchChem. (n.d.). Essential Guide to the Proper Disposal of 2-(Pyridin-3-yl)indoline.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- Jubilant Ingrevia Limited. (2024). 2-Amino-5-methylpyridine Safety Data Sheet.
- Benchchem. (n.d.). Safe Disposal of 2-Amino-5-chloro-3-nitropyridine: A Procedural Guide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Echemi. (n.d.). 2-AMINO-3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheets.
- Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine.
- Sigma-Aldrich. (n.d.). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97%.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-3-chloro-5-(trifluoromethyl)pyridine.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). This compound.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Pyridine.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
- Loba Chemie. (2018). 2-AMINO-3-METHYLPYRIDINE FOR SYNTHESIS MSDS.
- AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET - 3-Amino-2-chloropyridine.
- ChemicalBook. (n.d.). This compound Properties.
- PubChem. (n.d.). 2-Amino-5-chloro-3-methylpyridine.
- Central Drug House (P) Ltd. (n.d.). 2-Amino-3-Methylpyridine MATERIAL SAFETY DATA SHEET.
- Chem-Impex. (n.d.). This compound.
- U.S. Environmental Protection Agency. (1972). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
- Scimplify. (n.d.). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS NO : 79456-26-1).
- SDS-Search. (n.d.). 2-Amino-5-Chloro-3-Methylpyridine.
- Toronto Research Chemicals. (n.d.). SAFETY DATA SHEET - 2-Amino-5-chloropyridine.
- CymitQuimica. (n.d.). 2-Amino-6-chloro-5-methylpyridine - Safety Data Sheet.
- U.S. Environmental Protection Agency. (2014). Screening-Level Hazard Characterization Chlorinated Pyridines Category.
- ECHEMI. (n.d.). 2-Chloro-5-methylpyridine SDS, 18368-64-4 Safety Data Sheets.
- U.S. Environmental Protection Agency. (1983). PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements.
- U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics.
- U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. lobachemie.com [lobachemie.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. afgsci.com [afgsci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3-chloro-5-methylpyridine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-3-chloro-5-methylpyridine. The focus is on the procedural, step-by-step guidance necessary for safe laboratory operations, from preparation to disposal. Our commitment is to provide value beyond the product, ensuring you have the knowledge to maintain a safe and effective research environment.
Understanding the Imperative for Protection: Hazard Profile of this compound
Before handling any chemical, a comprehensive understanding of its potential hazards is the foundation of a robust safety protocol. For this compound and its structural analogs, the primary risks necessitate stringent personal protective measures. The compound is classified as hazardous, with specific warnings for toxicity and irritation.[1]
Key hazards include:
-
Acute Toxicity: The substance is considered toxic if swallowed and may be fatal if it comes into contact with the skin.[1]
-
Skin Irritation: Direct contact can cause significant skin irritation.[1][2][3]
-
Serious Eye Irritation: The compound poses a serious risk to the eyes, capable of causing severe irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.
These hazards underscore that engineering controls, such as fume hoods, must be complemented by a meticulous personal protective equipment (PPE) strategy.
The Core Ensemble: Mandatory PPE for Handling
A multi-layered approach to PPE is non-negotiable. Each component serves a specific purpose, collectively creating a barrier between the researcher and the chemical.
Eye and Face Protection
Direct ocular exposure to this compound can cause serious, potentially irreversible damage.
-
Chemical Splash Goggles: These are the minimum requirement for eye protection. They must be worn at all times when handling the chemical, whether in solid or solution form. Goggles should conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4]
-
Face Shield: When there is a significant risk of splashes, such as when transferring large quantities of a solution or during a reaction under pressure, a face shield must be worn in addition to chemical splash goggles.
Hand Protection: The Critical Barrier
The skin is a primary route of exposure, and the warning "Fatal in contact with skin" necessitates careful glove selection. Not all laboratory gloves offer adequate protection against pyridine derivatives.
-
Glove Material: Standard latex gloves are not recommended. Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are commonly recommended for handling pyridine-based compounds.[5][6] For prolonged or high-exposure tasks, butyl rubber gloves may offer superior protection.[7][8] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Double Gloving: For weighing the solid or handling concentrated solutions, double gloving is a highly recommended practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Proper Technique: Gloves should be inspected for tears or defects before each use. After handling, remove gloves using a technique that prevents the outer, contaminated surface from touching the skin.[9] Hands must be washed thoroughly with soap and water after gloves are removed.[9]
Skin and Body Protection
Protecting exposed skin is crucial to prevent irritation and systemic absorption.
-
Laboratory Coat: A fully-buttoned, long-sleeved lab coat is required to protect the arms and torso.[5][7]
-
Full Coverage: Long pants and closed-toe shoes are mandatory to ensure no skin on the lower body is exposed.[10]
Respiratory Protection
Engineering controls are the primary method for mitigating inhalation risks.
-
Chemical Fume Hood: All handling of solid this compound that could generate dust, and all work with its solutions, must be conducted inside a certified chemical fume hood.[5][7][10] This is the most critical step in preventing respiratory exposure.
-
Respirator Use: In situations where engineering controls are insufficient or during a large spill cleanup, a respirator may be necessary.[4][10] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA.[7] A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, sequential protocol minimizes the risk of exposure at every stage of the workflow.
Summary of Recommended PPE by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-Handling Setup | Safety Glasses | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid | Chemical Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Goggles | Double Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Large-Scale Transfers | Goggles & Face Shield | Double Nitrile/Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Gloves (e.g., Butyl) | Lab Coat | Respirator (if required) |
Experimental Protocol: Safe Weighing and Handling
-
Preparation: Before bringing the chemical into the workspace, ensure a certified chemical fume hood is operational.[10] Confirm that a safety shower and eyewash station are accessible and unobstructed.[4][10] Designate a specific area within the fume hood for the handling procedure.
-
Don PPE: Put on your lab coat, chemical splash goggles, and inner gloves.
-
Enter Fume Hood: Place all necessary equipment (weighing paper, spatula, beaker, labeled container) inside the fume hood. Don your outer gloves.
-
Dispense Chemical: Carefully open the stock container inside the fume hood. To minimize dust generation, do not pour the solid; use a spatula to gently transfer the required amount onto the weighing paper.[4][12]
-
Seal and Clean: Immediately and securely close the stock container. Use a disposable wipe to gently clean the spatula and any minor dust particles from the work surface. Dispose of the wipe in the designated hazardous waste container.
-
Complete Task: Proceed with your experimental step (e.g., adding the solid to a solvent).
-
Doff PPE: Before leaving the fume hood, remove the outer pair of gloves and dispose of them in the hazardous waste. Remove the inner gloves, followed by your goggles and lab coat, outside of the immediate work area.
-
Hygiene: Wash your hands thoroughly with soap and water.[2][13]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response: Immediate Actions for Exposure
In the event of an exposure, immediate and correct action is critical to mitigate harm.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][4][14] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[2][14][15] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air immediately.[2][4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[2][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[2][13]
Emergency Response Flowchart
Caption: Decision-making flowchart for exposure to this compound.
Spill and Disposal Management
Proper containment and disposal are final, critical steps in the safe handling lifecycle.
-
Spill Management: For minor spills within a fume hood, use an inert absorbent material like sand or vermiculite to contain the spill.[10][12][16] Carefully sweep the material into a sealed, labeled container for hazardous waste disposal.[4][12] Clean the spill area thoroughly.[10] For major spills, evacuate the area and contact your institution's environmental health and safety department immediately.[15]
-
Waste Disposal: All materials contaminated with this compound, including excess chemical, contaminated PPE, and cleanup materials, must be collected in a clearly labeled, sealed hazardous waste container.[7][10][12] Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[9][13]
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Washington State University.
- Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]
- BIOSYNCE. (2025, September 23). How to handle pyridine safely?[Link]
- Cole-Parmer. (Date not available). Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. [Link]
- Oakwood Chemical. (Date not available). SAFETY DATA SHEET - 3-Amino-2-chloropyridine. [Link]
- University of Kentucky. (Date not available). Emergency Procedures for Incidents Involving Chemicals. [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. biosynce.com [biosynce.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. afgsci.com [afgsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
